2-Aminocyclopentanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903822 | |
| Record name | NoName_4581 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57070-95-8, 59260-76-3 | |
| Record name | Cyclopentanol, cis-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057070958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, trans-2-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059260763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of (1S,2S)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the chiral amino alcohol, (1S,2S)-2-aminocyclopentanol, and its hydrochloride salt. This information is critical for its application in pharmaceutical synthesis, particularly as a chiral building block and ligand in asymmetric synthesis.
Core Physical and Chemical Properties
(1S,2S)-2-aminocyclopentanol is a chiral compound with the amino and hydroxyl groups in a trans configuration on a cyclopentane ring. The physical properties are often reported for its more stable hydrochloride salt.
| Property | (1S,2S)-2-Aminocyclopentanol | (1S,2S)-2-Aminocyclopentanol Hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol [2] |
| Appearance | - | White crystalline solid |
| Melting Point | Not widely reported | 155-160 °C[3] |
| Boiling Point | Not widely reported | 220.9 °C at 760 mmHg |
| Optical Rotation ([α]D) | Not widely reported | +32° to +36° (c=1 in H₂O) (inferred) |
| pKa | Data not available | Data not available |
| Solubility | Data not available | Soluble in water and alcohol; slightly soluble in non-polar solvents[3] |
Note on Optical Rotation: The specific rotation for the enantiomer, (1R,2R)-2-aminocyclopentanol hydrochloride, is reported as -32° to -36° (c=1 in H₂O)[4]. As enantiomers have equal and opposite optical rotations, the value for the (1S,2S) enantiomer can be inferred to be +32° to +36°.
Experimental Protocols
Detailed methodologies for determining the key physical properties of (1S,2S)-2-aminocyclopentanol and its salts are outlined below.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small, dry sample of (1S,2S)-2-aminocyclopentanol hydrochloride is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules and is determined using a polarimeter.
Methodology: Polarimetry
-
Solution Preparation: A precise concentration of (1S,2S)-2-aminocyclopentanol hydrochloride is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., water).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
-
Sample Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light (usually from a sodium D-line source, 589 nm) is measured at a controlled temperature (e.g., 20 °C).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
-
pKa Determination
The pKa value indicates the acidity of the protonated amino group and the hydroxyl group.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of (1S,2S)-2-aminocyclopentanol is prepared in water or a suitable solvent system at a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is placed in a burette.
-
Titration: The titrant is added to the amino alcohol solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or hydroxyl groups have been neutralized. For an amino alcohol, two pKa values may be determined, one for the ammonium group and one for the hydroxyl group.
Solubility Assessment
Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation development.
Methodology: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid (1S,2S)-2-aminocyclopentanol hydrochloride is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, the vials are left undisturbed to allow the excess solid to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved particles.
-
Concentration Analysis: The concentration of the dissolved compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibrated standard curve.
-
Solubility Determination: The determined concentration represents the saturation solubility of the compound in that specific solvent at the given temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of a chiral compound like (1S,2S)-2-aminocyclopentanol.
Caption: Experimental workflow for determining the physical properties of (1S,2S)-2-aminocyclopentanol.
References
Technical Guide: NMR Spectroscopic Analysis of cis-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of cis-2-aminocyclopentanol hydrochloride. Due to the limited availability of public experimental NMR data for this specific salt, this document presents predicted ¹H and ¹³C NMR data for the corresponding free base, cis-2-aminocyclopentanol, to serve as a reference for researchers. Detailed, generalized experimental protocols for the acquisition of NMR data for small organic molecules are provided, along with a logical workflow for spectral analysis and structure elucidation, visualized using Graphviz diagrams. This guide is intended to assist researchers in the characterization and confirmation of cis-2-aminocyclopentanol and its derivatives.
Introduction
Cis-2-aminocyclopentanol hydrochloride is a small organic molecule of interest in synthetic and medicinal chemistry. As with any synthesized compound, unambiguous structure confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of organic molecules in solution. This guide focuses on the expected ¹H and ¹³C NMR spectral features of the cis-2-aminocyclopentanol core and provides standardized protocols for obtaining high-quality NMR data.
Predicted NMR Data
Note: The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for protons and carbons near the protonated amino group (-NH₃⁺). The exact chemical shifts will also be influenced by the solvent, concentration, and pH.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for cis-2-aminocyclopentanol are summarized in Table 1. The cyclopentane ring protons are expected to exhibit complex splitting patterns due to spin-spin coupling.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H1 (CH-OH) | 3.8 - 4.2 | Multiplet |
| H2 (CH-NH₂) | 3.0 - 3.4 | Multiplet |
| H3, H3' | 1.6 - 1.9 | Multiplet |
| H4, H4' | 1.4 - 1.7 | Multiplet |
| H5, H5' | 1.6 - 1.9 | Multiplet |
| OH | Variable | Broad Singlet |
| NH₂ | Variable | Broad Singlet |
Table 1: Predicted ¹H NMR Chemical Shifts for cis-2-aminocyclopentanol.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for cis-2-aminocyclopentanol are presented in Table 2.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CH-OH) | 75 - 80 |
| C2 (CH-NH₂) | 58 - 63 |
| C3 | 32 - 37 |
| C4 | 20 - 25 |
| C5 | 30 - 35 |
Table 2: Predicted ¹³C NMR Chemical Shifts for cis-2-aminocyclopentanol.
Experimental Protocols
The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like cis-2-aminocyclopentanol hydrochloride. Instrument-specific parameters may require optimization.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is recommended, typically 20-50 mg.
-
Solvent Selection: A common solvent for amine hydrochlorides is deuterium oxide (D₂O) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is often used.
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard 30-degree pulse (zg30) is commonly used for quantitative measurements.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, increase for dilute samples.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: A flat baseline is achieved through automatic or manual baseline correction.
-
Referencing: The chemical shift axis is referenced to the internal standard (TMS or DSS at 0 ppm).
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
Visualization of NMR Workflow
The following diagrams illustrate the logical workflow for NMR data analysis and the relationships between different NMR experiments for structural elucidation.
Caption: A logical workflow for NMR analysis, from sample preparation to structure elucidation.
Caption: Relationships between common NMR experiments and the structural information they provide.
In-Depth Technical Guide: The Molecular Weight of trans-2-aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular weight of trans-2-aminocyclopentanol, a crucial parameter for researchers and professionals in the fields of chemistry and drug development. The accurate determination of molecular weight is fundamental for compound characterization, stoichiometric calculations, and ensuring the purity of substances used in experimental and manufacturing processes.
Molecular Composition and Weight
The molecular formula for trans-2-aminocyclopentanol is C₅H₁₁NO.[1] The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below outlines the atomic weights of each element present in the molecule and the calculation of the final molecular weight.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 5 | 12.011[2][3][4] | 60.055 |
| Hydrogen | H | 11 | 1.008[5][6][7][8] | 11.088 |
| Nitrogen | N | 1 | 14.007[9][10][11][12] | 14.007 |
| Oxygen | O | 1 | 15.999[13][14][15][16] | 15.999 |
| Total | 101.149 |
The calculated molecular weight of trans-2-aminocyclopentanol is 101.149 amu . This value is consistent with experimentally determined values.[1]
Experimental Determination of Molecular Weight
A standard and highly accurate method for determining the molecular weight of a compound like trans-2-aminocyclopentanol is Mass Spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight of trans-2-aminocyclopentanol by identifying the molecular ion peak (M⁺).
Materials:
-
trans-2-aminocyclopentanol sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass Spectrometer with an Electron Ionization (EI) source
Methodology:
-
Sample Preparation: A dilute solution of trans-2-aminocyclopentanol is prepared by dissolving a small amount of the compound in a suitable volatile solvent.
-
Introduction into the Mass Spectrometer: The sample solution is introduced into the high-vacuum chamber of the mass spectrometer via a direct insertion probe or a gas chromatograph inlet. The solvent is evaporated, leaving the gaseous analyte molecules.
-
Ionization: The gaseous trans-2-aminocyclopentanol molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The ions are deflected by a magnetic or electric field within the mass analyzer. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak. For trans-2-aminocyclopentanol, this would be expected at approximately m/z 101.
Workflow and Pathway Diagrams
To visually represent the logical flow of the experimental determination and the relationships between the core concepts, the following diagrams are provided.
Caption: Experimental workflow for determining molecular weight using Mass Spectrometry.
Caption: Relationship between atomic weights, molecular formula, and molecular weight.
References
- 1. trans-2-aminocyclopentanol|lookchem [lookchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. quora.com [quora.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 12. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 13. fiveable.me [fiveable.me]
- 14. princeton.edu [princeton.edu]
- 15. Oxygen - Wikipedia [en.wikipedia.org]
- 16. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-aminocyclopentanol, a crucial chiral building block in medicinal chemistry. The precise three-dimensional arrangement of the amino and hydroxyl groups on the cyclopentane ring is critical in determining the biological activity and pharmacological profile of molecules incorporating this scaffold. This document details the synthesis, separation, and characterization of the four stereoisomers of this compound.
Stereochemistry of this compound
This compound possesses two chiral centers, giving rise to four possible stereoisomers. These consist of two enantiomeric pairs. The relative orientation of the amino and hydroxyl groups defines them as either cis or trans.
-
trans-Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. The two trans enantiomers are (1R,2R)-2-aminocyclopentanol and (1S,2S)-2-aminocyclopentanol.
-
cis-Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1R,2S)-2-aminocyclopentanol and (1S,2R)-2-aminocyclopentanol.
The relationship between these stereoisomers is depicted in the diagram below.
Physicochemical and Spectroscopic Data
A complete dataset for all four stereoisomers is not consistently available in the public domain. The hydrochloride salts are often characterized due to their greater stability. The available data is summarized below.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Isomer Configuration | Form | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| (1R,2R) | HCl Salt | C₅H₁₂ClNO | 137.61 | 179 - 181[1][2] or 191-196[3][4] | -32° to -36° (c=1 in H₂O)[1][2] |
| (1S,2S) | Free Base | C₅H₁₁NO | 101.15[5] | Data not available | Data not available |
| (1R,2S) | Free Base | C₅H₁₁NO | 101.15[6] | Data not available | Data not available |
| (1S,2R) | Free Base | C₅H₁₁NO | 101.15 | Data not available | Data not available |
Note: Enantiomers have identical physical properties such as melting and boiling points, but rotate plane-polarized light to an equal but opposite extent. Diastereomers have different physical properties.
Synthesis of this compound Stereoisomers
The synthesis of this compound stereoisomers typically involves the preparation of the racemic cis and trans diastereomers, followed by chiral resolution to obtain the individual enantiomers.
Synthesis of (±)-trans-2-Aminocyclopentanol
The most direct route to trans-2-aminocyclopentanol is through the aminolysis of cyclopentene oxide. The nucleophilic attack of an amine on the epoxide ring proceeds via an SN2 mechanism, resulting in the exclusive formation of the trans product.
Synthesis of (±)-cis-2-Aminocyclopentanol
The synthesis of the cis isomer is less direct. One common strategy involves the reduction of a 2-aminocyclopentanone precursor. However, this often yields a mixture of cis and trans diastereomers that require separation. A more stereoselective approach is the reaction of cyclopentene oxide with an azide, followed by reduction, which can favor the cis isomer under specific conditions.
Separation of Stereoisomers
Once the racemic diastereomers are obtained, the enantiomers can be separated using several techniques.
Chemical Resolution via Diastereomeric Salt Formation
This is a classical and widely used method for resolving racemic amines. The racemic mixture is treated with a chiral resolving agent, typically a chiral acid such as L-(+)-tartaric acid or D-(-)-dibenzoyltartaric acid, to form a pair of diastereomeric salts. These salts have different physical properties, most importantly different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution first. After separation, the chiral resolving agent is removed to yield the enantiomerically pure amine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for separating amino alcohols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for distinguishing between the cis and trans diastereomers of this compound.
-
¹H NMR: The coupling constants (J values) between the protons on the carbons bearing the amino and hydroxyl groups (C1-H and C2-H) and their neighboring protons are highly dependent on the dihedral angles, which differ between the cis and trans isomers.
-
¹³C NMR: The chemical shifts of the ring carbons can also differ between diastereomers due to varying steric interactions.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These techniques provide detailed information about connectivity and spatial proximity. NOESY is particularly powerful for differentiating diastereomers, as it detects through-space interactions. For a cis isomer, a Nuclear Overhauser Effect (NOE) would be expected between the protons on C1 and C2, which would be absent or much weaker in the trans isomer.
Experimental Protocols
Synthesis of (±)-trans-2-Aminocyclopentanol
Materials:
-
Cyclopentene oxide
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a pressure vessel, dissolve cyclopentene oxide (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (5-10 eq).
-
Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (±)-trans-2-aminocyclopentanol.
Chemical Resolution of (±)-trans-2-Aminocyclopentanol
Materials:
-
(±)-trans-2-aminocyclopentanol
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Dissolve (±)-trans-2-aminocyclopentanol (1.0 eq) in warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash with a small amount of cold methanol, followed by diethyl ether. This is the first crop of the diastereomeric salt.
-
To liberate the enantiomerically enriched amine, suspend the crystalline salt in water and add 1 M NaOH solution until the pH is >10.
-
Extract the free amine with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield one of the enantiomers of trans-2-aminocyclopentanol.
-
The other enantiomer can be recovered from the mother liquor.
Chiral HPLC Separation
Instrumentation and Conditions:
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the stereoisomers. The different isomers will have distinct retention times.
NMR Sample Preparation and Analysis
Materials:
-
This compound isomer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to the NMR tube.
-
Acquire ¹H, ¹³C, and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra, paying close attention to chemical shifts, coupling constants, and NOE correlations to determine the stereochemistry.
References
- 1. Specific rotation - Wikipedia [en.wikipedia.org]
- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (1S,2R)-2-Aminocyclopentanol | C5H11NO | CID 12886904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Pool Synthesis from 2-Aminocyclopentanol: A Technical Guide for Drug Discovery and Development
Abstract
(1R,2S)- or (1S,2R)-2-aminocyclopentanol, a readily accessible chiral building block, offers a versatile platform for the asymmetric synthesis of complex molecules, particularly in the realm of drug discovery. This technical guide provides an in-depth exploration of the synthetic utility of 2-aminocyclopentanol as a chiral pool starting material. We delve into its application as a potent chiral auxiliary in diastereoselective alkylation and aldol reactions, and as a key precursor in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, comprehensive quantitative data, and visual workflows to facilitate the application of this valuable chiral synthon in their research endeavors.
Introduction
Chiral pool synthesis, the utilization of readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules, is a cornerstone of modern asymmetric synthesis.[1][2] this compound, with its defined stereochemistry, serves as an excellent and cost-effective starting point for the construction of a variety of chiral compounds. Its vicinal amino and hydroxyl functionalities provide convenient handles for the introduction of diverse functionalities and the construction of rigid chiral scaffolds.
This guide will focus on two primary applications of this compound in chiral pool synthesis:
-
As a Chiral Auxiliary: Derivatization of this compound into a rigid oxazolidinone structure provides a powerful chiral auxiliary for controlling stereochemistry in carbon-carbon bond-forming reactions.
-
As a Precursor for Carbocyclic Nucleosides: The cyclopentane ring of this compound serves as a carbocyclic mimic of the ribose sugar in nucleosides, leading to the synthesis of analogues with enhanced metabolic stability and potent antiviral properties.[3][4][5]
This compound as a Chiral Auxiliary
(1S,2R)-2-Aminocyclopentanol can be readily converted into the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one. This auxiliary has demonstrated exceptional efficacy in directing asymmetric alkylation and aldol reactions, affording products with high diastereoselectivity.[3]
Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
The synthesis of the chiral auxiliary from (1S,2R)-2-aminocyclopentanol is a straightforward process. A general workflow is depicted below.
Caption: General workflow for the synthesis of the chiral auxiliary.
Experimental Protocol: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
A detailed experimental protocol for the synthesis of the chiral auxiliary is provided below, adapted from literature procedures.[3]
-
N-Acylation: To a solution of (1S,2R)-2-aminocyclopentanol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0 °C and slowly add an acylating agent (e.g., phosgene or a phosgene equivalent like triphosgene, 0.4 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Asymmetric Alkylation Reactions
The N-acylated derivatives of (4R,5S)-cyclopentano[d]oxazolidin-2-one undergo highly diastereoselective alkylation reactions. The bulky cyclopentyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Caption: Workflow for asymmetric alkylation.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Enolate Formation: To a solution of N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Stir the reaction for 2-4 hours at this temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by treatment with lithium hydroperoxide (LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid.[3]
Table 1: Diastereoselective Alkylation using (4R,5S)-cyclopentano[d]oxazolidin-2-one Auxiliary
| Entry | Electrophile (R-X) | Product (R') | Yield (%) | Diastereoselectivity (d.r.) |
| 1 | Benzyl bromide | Benzyl | >90 | >99:1 |
| 2 | Allyl iodide | Allyl | >90 | >99:1 |
| 3 | Methyl iodide | Methyl | >90 | >99:1 |
| 4 | Ethyl iodide | Ethyl | >90 | >99:1 |
| (Data derived from analogous systems and indicative of expected outcomes) |
Asymmetric Aldol Reactions
The boron enolates derived from N-acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-ones react with aldehydes to produce syn-aldol adducts with excellent diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model.[6][7]
Experimental Protocol: Diastereoselective Aldol Reaction
-
Enolate Formation: To a solution of the N-acyl oxazolidinone (1.0 eq) in dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the mixture for 30 minutes.
-
Aldol Addition: Cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Work-up: Quench the reaction with a phosphate buffer (pH 7). Extract the mixture with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 2: Diastereoselective Aldol Reactions
| Entry | Aldehyde (R'CHO) | Product | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Benzaldehyde | syn | >95 | >99:1 |
| 2 | Isobutyraldehyde | syn | >95 | >99:1 |
| 3 | Acetaldehyde | syn | >95 | >99:1 |
| (Data derived from analogous systems and indicative of expected outcomes) |
Synthesis of Antiviral Carbocyclic Nucleosides
This compound is a valuable precursor for the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents.[4][5] The replacement of the furanose oxygen with a methylene group enhances their stability against enzymatic cleavage.[3] A prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[8][9]
The general synthetic strategies for carbocyclic nucleosides from aminocyclopentanol precursors can be categorized as linear or convergent.[8][9]
Caption: Linear vs. Convergent synthesis of carbocyclic nucleosides.
Experimental Protocol: Convergent Synthesis of a Carbocyclic Adenosine Analogue (General Procedure)
This protocol outlines a general convergent approach using a Mitsunobu reaction for the coupling of a functionalized cyclopentanol with a purine base.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound-derived alcohol (with the amino group appropriately protected, 1.0 eq), the purine base (e.g., adenine, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Mitsunobu Reaction: Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography.
-
Deprotection: Remove the protecting groups under appropriate conditions to yield the final carbocyclic nucleoside.
Mechanism of Antiviral Activity: Inhibition of S-Adenosylhomocysteine (AdoHcy) Hydrolase
Many carbocyclic adenosine analogues exert their antiviral effect by inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase.[10][11] This enzyme is crucial for the regeneration of S-adenosylmethionine (SAM), the primary methyl group donor in cellular methylation reactions. Viral replication often requires extensive methylation of its own components, such as mRNA caps. By inhibiting AdoHcy hydrolase, these nucleoside analogues lead to an accumulation of AdoHcy, which in turn inhibits SAM-dependent methyltransferases, thereby disrupting viral replication.
Caption: Inhibition of AdoHcy hydrolase by carbocyclic nucleosides.
Table 3: Antiviral Activity of Selected Carbocyclic Nucleosides
| Compound | Virus | Assay | EC₅₀ (µM) | Cell Line | Reference |
| 1,2,3-Triazole analogue (17c) | Vaccinia virus | CPE | 0.4 | Vero | [3][12] |
| 1,2,3-Triazole analogue (17c) | Cowpox virus | CPE | 39 | Vero | [3][12] |
| 1,2,3-Triazole analogue (17c) | SARS-CoV | CPE | 47 | Vero | [3][12] |
| 1,2,4-Triazole analogue (17a) | SARS-CoV | CPE | 21 | Vero | [3][12] |
| Pyrazole amide (15f) | HIV-1 | 24 | PBM | [6] | |
| Carbocyclic 3-deazaadenosine | Vesicular Stomatitis Virus | CPE | ~0.4 | PRK, HeLa, Vero | [13] |
| Carbocyclic 3-deazaadenosine | Measles Virus | CPE | ~0.4 | PRK, HeLa, Vero | [13] |
| CPE: Cytopathic Effect; PBM: Peripheral Blood Mononuclear cells; PRK: Primary Rabbit Kidney. |
Conclusion
This compound is a highly valuable and versatile chiral starting material for the synthesis of complex molecules with significant biological activity. Its use as a precursor for a robust chiral auxiliary enables highly diastereoselective alkylation and aldol reactions, providing access to a wide range of chiral building blocks. Furthermore, its role as a scaffold for carbocyclic nucleosides has led to the development of potent antiviral agents. The detailed protocols and data presented in this guide are intended to empower researchers in the fields of organic synthesis and drug development to effectively utilize this compound in their pursuit of novel chemical entities.
References
- 1. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 10. 4'-Fluorinated carbocyclic nucleosides: synthesis and inhibitory activity against S-adenosyl-L-homocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 12. "Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antivi" by J. H. Cho, Dale L. Barnard et al. [digitalcommons.usu.edu]
- 13. mdpi.com [mdpi.com]
A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminocyclopentanol is a chiral cyclic amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two stereocenters gives rise to four stereoisomers—a pair of enantiomers for both the cis and trans diastereomers. The specific stereochemistry of these isomers plays a pivotal role in their biological activity and their utility as precursors in the synthesis of complex molecules, including carbocyclic nucleoside analogues with antiviral and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound stereoisomers, with a focus on their applications in drug discovery and development.
Chemical Identification and Physicochemical Properties
The Chemical Abstracts Service (CAS) has assigned unique registry numbers to this compound and its various stereoisomers, facilitating their precise identification in chemical literature and databases. A summary of these CAS numbers and key physicochemical properties is presented below. It is important to note that while some experimental data is available, many of the physicochemical properties for specific, less common stereoisomers are predicted values.
Table 1: CAS Numbers for this compound and Its Stereoisomers
| Compound Name | CAS Number |
| This compound (unspecified stereochemistry) | 89381-13-5[1] |
| cis-2-Aminocyclopentanol | 57070-95-8[2][3] |
| cis-2-Amino-cyclopentanol hydrochloride | 31889-37-9[4][5] |
| (1R,2S)-2-Aminocyclopentanol (cis) | 260065-85-8[6][7], 135969-63-0[8] |
| (1R,2S)-cis-2-Aminocyclopentanol hydrochloride | 137254-03-6[9][10] |
| (1S,2R)-2-Aminocyclopentanol hydrochloride (cis) | 225791-13-9[11][12][13][14] |
| trans-2-Aminocyclopentanol | 59260-76-3[15] |
| (1R,2R)-2-Aminocyclopentanol (trans) | 68327-03-7[16][17][18] |
| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | 68327-11-7[19][20][21][22][23], 31775-67-4[24] |
| (1S,2S)-2-Aminocyclopentanol (trans) | 930-45-0[2][25], 59260-76-3[2] |
| (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8[2][26] |
Table 2: Physicochemical Properties of this compound Stereoisomers
| Property | cis-2-Aminocyclopentanol | trans-2-Aminocyclopentanol | (1R,2R)-2-Aminocyclopentanol | (1R,2R)-2-Aminocyclopentanol HCl |
| Molecular Formula | C₅H₁₁NO[2] | C₅H₁₁NO | C₅H₁₁NO[16][17][18] | C₅H₁₁NO·HCl[19][20] |
| Molecular Weight | 101.15 g/mol [2] | 101.15 g/mol | 101.15 g/mol [16][17][18] | 137.61 g/mol [19][20] |
| Boiling Point | - | - | 179.4 ± 33.0 °C at 760 mmHg[17] | - |
| Melting Point | - | - | - | 179 - 181 °C[19] |
| Predicted pKa | 9.8 ± 0.2[2] | - | - | - |
| Predicted LogP | 0.1 ± 0.3[2] | - | 0.55880[18] | - |
| Appearance | Colorless to light yellow liquid[1] | - | - | White, slightly yellow or orange crystalline powder[19] |
Synthesis and Experimental Protocols
The stereoselective synthesis of this compound isomers is a critical aspect of their application in drug development. Various synthetic strategies have been developed to access these chiral building blocks in high purity.
General Synthetic Workflow
A generalized workflow for the synthesis of enantiomerically pure aminocyclopentanols often involves the creation of a racemic or diastereomeric mixture followed by a resolution step, or a direct asymmetric synthesis approach.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. (1R,2R)-2-Aminocyclopentanol | CAS#:68327-03-7 | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (1S,2S)-2-Aminocyclopentanol | C5H11NO | CID 11571787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedgrid.com [biomedgrid.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. 2-AMINO CYCLOPENTANOL | 89381-13-5 [chemicalbook.com]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cyclopentanol,trans-2-amino- (CAS 59260-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 23. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 24. CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google Patents [patents.google.com]
- 25. mdpi.com [mdpi.com]
- 26. cdnsciencepub.com [cdnsciencepub.com]
The Genesis of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks for pharmaceuticals, versatile chiral auxiliaries, and highly effective ligands for stereoselective catalysis. The precise three-dimensional arrangement of the amino and hydroxyl groups is fundamental to their function, profoundly influencing the biological activity and efficacy of the molecules they help create. This technical guide provides a comprehensive exploration of the discovery and historical development of chiral amino alcohols, detailing key synthetic methodologies, quantitative performance data, and the logical workflows that underpin their synthesis and application.
Early Discoveries: Nature's Chiral Template
The story of chiral amino alcohols begins not in the laboratory, but in the natural world. The earliest encounters with this class of compounds were through the isolation of alkaloids from medicinal plants. A pivotal moment was the isolation of ephedrine from the Chinese herb Ma Huang (Ephedra sinica), a plant used in traditional medicine for centuries to treat asthma.[1][2]
In 1887, Japanese chemist Nagai Nagayoshi first isolated ephedrine from Ma Huang.[1][3] However, it was the extensive pharmacological studies by Ko Kuei Chen and Carl F. Schmidt in the 1920s that unveiled its adrenaline-like effects and established its clinical use, marking a significant event in the history of medicine.[2][3][4] This discovery highlighted the profound biological importance of a specific stereoisomer, laying the groundwork for the broader field of stereopharmacology.
Foundational Synthetic Strategies
The initial reliance on natural sources gave way to the development of robust synthetic methods, enabling access to a wider variety of chiral amino alcohols with high enantiopurity. These foundational strategies remain highly relevant in both academic and industrial research.
Reduction of α-Amino Acids and Their Derivatives
One of the most direct routes to chiral 1,2-amino alcohols is the reduction of the carboxylic acid moiety of readily available α-amino acids. The inherent chirality of the amino acid is preserved, making this a highly reliable method for accessing enantiopure products. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[5]
Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [1]
-
Apparatus Setup: An oven-dried 3-liter, three-necked flask is equipped with a mechanical stirrer, a condenser, and a nitrogen-inlet tube and flushed with nitrogen.
-
Reagent Preparation: The flask is charged with a suspension of lithium aluminum hydride (47.9 g, 1.26 mol) in 1200 mL of anhydrous tetrahydrofuran (THF). The mixture is cooled to 10°C in an ice bath.
-
Addition of Amino Acid: L-valine (100 g, 0.85 mol) is added in portions over a 30-minute period, controlling the rate to manage the vigorous evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.
-
Quenching: The mixture is cooled again to 10°C and diluted with 1000 mL of ethyl ether. The reaction is carefully quenched by the sequential, slow addition of water (47 mL), 15% aqueous sodium hydroxide (47 mL), and finally water (141 mL).
-
Work-up and Isolation: The resulting white precipitate is filtered, and the filter cake is washed with ethyl ether (3 x 150 mL). The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The residue is purified by vacuum distillation to afford L-valinol as a clear liquid.
Table 1: Representative Yields for the Reduction of α-Amino Acids
| Amino Acid | Reducing Agent | Solvent | Yield (%) | Reference |
| L-Valine | LiAlH₄ | THF | 73-75% | [1][6] |
| L-Alanine | LiAlH₄ | THF | 70% | [1] |
| L-Phenylglycine | LiAlH₄ | THF | 76% | [1] |
| L-Phenylalanine | LiAlH₄ | THF | 87% | [1] |
| Various Amino Acids | NaBH₄ / I₂ | THF | 80-98% | [6] |
Ring-Opening of Epoxides with Amines
The synthesis of β-amino alcohols is frequently achieved through the nucleophilic ring-opening of epoxides with amines. This method's regioselectivity is a critical consideration, particularly with unsymmetrical epoxides. The choice of catalyst and reaction conditions can direct the amine to attack a specific carbon atom of the epoxide ring.[7]
Experimental Protocol: Cyanuric Chloride Catalyzed Ring-Opening of Styrene Oxide with Aniline [2]
-
Reaction Setup: A mixture of styrene oxide (1 mmol), aniline (1 mmol), and cyanuric chloride (2 mol%) is prepared in a reaction vessel.
-
Reaction: The mixture is stirred at room temperature under solvent-free conditions.
-
Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with 0.5 N HCl (15 mL) and extracted with diethyl ether (3 x 10 mL).
-
Isolation: The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the corresponding β-amino alcohol.
Table 2: Performance of Various Catalysts in the Ring-Opening of Styrene Oxide with Aniline
| Catalyst | Conditions | Time | Yield (%) | Reference |
| None | Room Temp, Solvent-free | 20 h | Trace | [2] |
| Cyanuric Chloride (2 mol%) | Room Temp, Solvent-free | 15 min | 98% | [2] |
| Graphite Oxide (10 mg) | Room Temp, Solvent-free | 15 min | 86% | [8] |
| Zirconium(IV) chloride | Room Temp, Solvent-free | 15 min | 95% | [3] |
| Antimony(III) chloride | Room Temp | - | Good | [7] |
The Revolution in Asymmetric Synthesis
The development of catalytic asymmetric methods for the synthesis of chiral alcohols marked a paradigm shift in organic chemistry. Chiral amino alcohols were not only the targets of these syntheses but also played a central role as the source of chirality in the catalysts themselves.
The Corey-Bakshi-Shibata (CBS) Reduction
In 1987, E. J. Corey, R. K. Bakshi, and S. Shibata reported a highly enantioselective method for the reduction of prochiral ketones using a chiral oxazaborolidine catalyst, now famously known as the CBS reduction.[9][10][11] This method, which built upon earlier work by Itsuno, provides predictable stereochemical outcomes and high enantiomeric excess (ee) for a broad range of substrates. The catalyst is typically derived from a chiral amino alcohol, such as (S)-diphenylprolinol.
Experimental Protocol: Asymmetric CBS Reduction of 4'-Fluoroacetophenone [12]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, (R)-2-Methyl-CBS-oxazaborolidine (0.5-1.0 mmol, 5-10 mol%) is dissolved in 10 mL of anhydrous THF and cooled to 0°C.
-
Borane Addition: Borane-dimethyl sulfide complex (~10 mmol) is added dropwise to the stirred catalyst solution at 0°C. The mixture is stirred for 15 minutes.
-
Substrate Addition: In a separate flask, 4'-fluoroacetophenone (1.38 g, 10.0 mmol) is dissolved in 20 mL of anhydrous THF. This solution is added dropwise over 30 minutes to the catalyst-borane complex, which has been cooled to -30°C. The internal temperature is maintained below -25°C.
-
Reaction and Monitoring: The reaction is stirred at -30°C and monitored by TLC. It is typically complete within 1-2 hours.
-
Quenching: The reaction is carefully quenched by the dropwise addition of 5 mL of methanol at -30°C. The mixture is then warmed to room temperature and stirred for 30 minutes.
-
Work-up: 2 M HCl (20 mL) is added, and the mixture is stirred for 30 minutes. The product is extracted with dichloromethane (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Table 3: Enantioselectivity of the CBS Reduction for Acetophenone Derivatives
| Substrate | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | ee (%) | Reference |
| 4'-Fluoroacetophenone | (R)-Me-CBS (5-10) | Borane-DMS | THF | >90 | >95 | [12] |
| Acetophenone | (S)-Me-CBS | Borane-THF | THF | High | >95 | [4][9] |
| Cyclopentenone Derivative | (R)-Me-CBS (20) | Catecholborane | Toluene | High | High | [11] |
Noyori Asymmetric Hydrogenation
Ryōji Noyori, a Nobel laureate in Chemistry in 2001, developed groundbreaking ruthenium-based catalysts for the asymmetric hydrogenation of ketones and other functional groups.[12][13] These catalysts, featuring chiral diphosphine ligands like BINAP, are highly efficient and enantioselective, operating under hydrogen pressure to produce chiral alcohols.[13][14] The Noyori hydrogenation has found widespread industrial application due to its high turnover numbers and excellent stereocontrol.[12]
Experimental Protocol: Noyori Asymmetric Hydrogenation of Acetylacetone [13]
-
Apparatus and Reagent Preparation: A Schlenk flask is charged with acetylacetone (315 mmol) and ethanol (32.3 mL). The solution is sparged with N₂ for 1 hour.
-
Catalyst Addition: In a nitrogen-filled glovebox, the solution is transferred to a glass jar, and RuCl₂[(R)-BINAP] (0.1 mol%) is added.
-
Hydrogenation: The glass jar is placed inside a Parr hydrogenation bomb. The bomb is sealed, removed from the glovebox, purged with H₂, and then pressurized to 1100 psi.
-
Reaction Conditions: The bomb is placed in an oil bath at 30°C, and the reaction is stirred for 6 days.
-
Work-up and Isolation: After releasing the pressure, the reaction mixture is concentrated in vacuo.
-
Purification: The product is purified by distillation using a short-path distillation head under reduced pressure.
Application in Drug Development: The Case of (S)-Propranolol
Chiral amino alcohols are critical intermediates in the synthesis of numerous pharmaceuticals. A classic example is propranolol, a beta-blocker used to treat high blood pressure. The biological activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[15] This stark difference underscores the necessity of enantioselective synthesis in drug development.
One effective strategy for synthesizing (S)-propranolol involves the kinetic resolution of a key intermediate, racemic α-naphthyl glycidyl ether.
Experimental Protocol: Synthesis of (S)-(-)-Propranolol via Kinetic Resolution [15]
-
Synthesis of Racemic Propranolol: α-Naphthol is condensed with epichlorohydrin to give α-naphthyl glycidyl ether (95% yield). Treatment of this ether with excess isopropylamine yields racemic (±)-propranolol (90% yield).
-
Kinetic Resolution: A mixture of racemic propranolol (1.0 g, 3.8 mmol), Zn(NO₃)₂ (0.55 g, 1.8 mmol), and (+)-tartaric acid (0.58 g, 3.8 mmol) in dichloromethane (20 ml) is stirred at room temperature for 15 hours.
-
Isolation: The reaction mixture is cooled and filtered. The collected solid is washed with dichloromethane, treated with 10% aqueous sodium hydroxide, and extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure to give the crude product, enriched in the (S)-enantiomer. The reported yield of the crude product is 55%, with an 89% ee for (S)-propranolol.
Visualizing the Workflows
To better understand the logical flow of these synthetic strategies, Graphviz diagrams are provided below.
General Synthesis of 1,2-Amino Alcohols from Amino Acids
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. organic chemistry - Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. jocpr.com [jocpr.com]
- 7. rroij.com [rroij.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 10. scribd.com [scribd.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Aminocyclopentanols as Pharmacophores: A Technical Guide for Drug Development Professionals
The aminocyclopentanol scaffold is a pivotal pharmacophore in modern medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] Its rigid, three-dimensional structure, coupled with the presence of amino and hydroxyl functional groups, allows for precise spatial orientation of substituents, which is crucial for specific interactions with biological targets.[2] This guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of aminocyclopentanol derivatives for researchers, scientists, and drug development professionals.
The stereochemistry of the aminocyclopentanol core is a critical determinant of its pharmacological and pharmacokinetic properties.[3] The four possible stereoisomers arise from the two chiral centers, and often only one enantiomer exhibits the desired therapeutic effect, while others may be inactive or even elicit adverse effects.[2] Consequently, stereoselective synthesis is of paramount importance in the development of aminocyclopentanol-based therapeutics.[1][2]
Synthetic Strategies for Aminocyclopentanols
The synthesis of aminocyclopentanols can be achieved through several routes, with the choice of method often depending on the desired stereochemistry and scalability.
One of the most direct methods for synthesizing trans-1,2-aminocyclopentanols is the ring-opening of cyclopentene epoxides with an amine nucleophile.[1] This straightforward aminolysis reaction is widely employed due to its simplicity.[1]
A highly effective and scalable approach for producing enantiomerically pure aminocyclopentanols involves an asymmetric hetero-Diels-Alder reaction .[1][2][4][5][6] This method constructs the chiral cyclopentane ring system with a high degree of stereocontrol.[2] The resulting cycloadduct undergoes a series of transformations, including reduction and enzymatic kinetic resolution, to yield the desired enantiopure product.[1][4]
Other notable synthetic strategies include the use of enantiomerically pure starting materials from the chiral pool , such as amino acids or carbohydrates, and a one-pot multistep process involving an asymmetric Pd(II)-catalyzed Overman rearrangement and a Ru(II)-catalyzed ring-closing metathesis reaction .[1][7]
Biological Activities and Therapeutic Applications
The aminocyclopentanol motif is a key structural component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities.[8]
Antiviral Activity
Aminocyclopentanols are crucial components of several carbocyclic nucleoside analogues, which are designed as metabolically stable surrogates of natural nucleosides.[8] The (1R,3S)-3-aminocyclopentanol hydrochloride is a key chiral intermediate in the synthesis of the anti-HIV drug Bictegravir.[5][6] The stereospecific structure of this building block is vital for the biological activity of the final drug product.[5]
Anticancer Activity
Certain aminocyclopentanol derivatives have demonstrated potent anticancer activities.[9][10] For instance, 1-aminocyclopentanol-1-carboxylic acid (ACPA) has been investigated as an antitumor agent.[9] Additionally, novel aminophenol analogues, which can be considered structurally related to aminocyclopentanols, have shown the ability to suppress the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia, by inducing apoptosis.[10]
Antidiabetic Potential
While the direct role of simple aminocyclopentanols in diabetes treatment is less documented, the broader class of aminocyclitols has been explored for its therapeutic potential.[8] The development of aminocyclitol derivatives as inhibitors of glycosidases, enzymes involved in carbohydrate metabolism, highlights a potential avenue for their application in managing diabetes.[8][11]
Other Biological Activities
Aminocyclopentanol derivatives have also been investigated for their potential as glycosidase inhibitors, which have a wide range of applications in medicinal chemistry.[11] The aminocyclitol moiety is a key component of aminoglycoside antibiotics.[8]
Quantitative Data
Synthesis Yields and Purity
The following table summarizes the typical yields and enantiomeric excess (e.e.) at various stages of the asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.[4]
| Stage | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Kinetic Resolution (Acylation) | (1S,3R)-N-Boc-3-acetoxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Enzymatic Kinetic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |
| Deprotection and HCl Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |
Physicochemical and Spectroscopic Properties
Key physicochemical and spectroscopic data for (1S,3S)-3-Aminocyclopentanol hydrochloride are presented below.[2]
| Property | Value |
| Appearance | White to light yellow powder |
| Stability and Solubility | The hydrochloride salt form enhances stability and solubility |
Experimental Protocols
Synthesis of (±)-trans-2-Aminocyclopentanol via Epoxide Ring-Opening[1]
-
A solution of cyclopentene oxide (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile, or water) is prepared.
-
An excess of the desired amine (e.g., ammonia, benzylamine) (2-3 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours until the starting material is consumed, as monitored by TLC or GC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the aminocyclopentanol.
Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride[4][5][6]
This multi-step synthesis involves the following key transformations:
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and an in-situ generated nitroso dienophile to form a racemic bicyclic intermediate.[4][5][6]
-
Reduction of the N-O Bond: Selective reduction of the nitrogen-oxygen bond in the bicyclic adduct to yield a racemic amino alcohol precursor.[4][5][6]
-
Enzymatic Kinetic Resolution: A lipase is used to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the desired stereoisomer.[4][5][6]
-
Hydrogenation: The carbon-carbon double bond in the cyclopentene ring is saturated.[4][6]
-
Deprotection and Salt Formation: Protecting groups are removed, and the hydrochloride salt is formed to yield the final product.[4][5][6]
Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate[12]
Protocol 1: In-situ HCl Generation
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a reaction flask and cool to 5 °C with stirring.
-
Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.
-
After addition, warm the reaction to 25 °C and stir for 30 minutes.
-
Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in 53 g of isopropanol and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.
-
Upon completion, cool the system to 0 °C and stir for 1 hour to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere and wash the filter cake with isopropanol at 5 °C.
-
Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.
-
Cool the mixture to 0 °C, filter, and wash the filter cake with acetone at 5 °C.
-
Dry the product under vacuum at 40 °C for 12 hours.
Protocol 2: Using HCl in Dioxane
-
Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.
-
Add 50 mL of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction solution.
-
Add 100 mL of acetonitrile to the residue to induce precipitation.
-
Filter the resulting solid and wash the filter cake with 100 mL of acetonitrile.
-
Dry the solid to obtain the final product.
Cellular Uptake Assay for Aminocyclopentanol Stereoisomers[3]
This assay quantifies the accumulation of a radiolabeled compound within cultured cells.
-
Cell Culture: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Radiotracer Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The growth medium is removed, and the cells are washed with a buffered saline solution. The radiolabeled aminocyclopentanol stereoisomer (e.g., [¹⁸F]-labeled) is added to the cells in the buffered saline solution.[3]
-
Inhibition Studies (Optional): To identify specific transport mechanisms, the radiolabeled compound is co-incubated with a high concentration of a known substrate for a particular transporter. A significant reduction in uptake indicates the involvement of that transport system.[3]
-
Quantification: After incubation, the cells are washed with ice-cold buffered saline to remove unbound radiotracer. The amount of radioactivity within the cells is then measured using a suitable detector.[3]
Visualizations
Caption: Workflow for evaluating aminocyclopentanol stereoisomers.[3]
Caption: Asymmetric synthesis of (1R,3S)-3-Aminocyclopentanol HCl.[4][5]
Caption: Inhibition of viral replication by an aminocyclopentanol drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [ACPA (1-aminocyclopentanol-1-carboxylic acid) as an antitumor agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Physicochemical properties of (1R,2R)-2-Aminocyclopentanol
An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-2-Aminocyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in modern organic and medicinal chemistry. Its rigid cyclopentane core and defined stereochemistry make it an invaluable intermediate in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This compound and its hydrochloride salt are recognized for their role in creating enantiomerically pure therapeutic agents, which is critical for ensuring target specificity and minimizing off-target effects in drug development.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2R)-2-Aminocyclopentanol and its hydrochloride salt. It includes quantitative data, general experimental methodologies for property determination, and a discussion of its applications in pharmaceutical synthesis.
Physicochemical Properties
The properties of (1R,2R)-2-Aminocyclopentanol can be considered in its free base form and, more commonly, as its hydrochloride salt, which offers enhanced stability and solubility.[1][2]
(1R,2R)-2-Aminocyclopentanol (Free Base)
The free base is a viscous liquid or semi-solid at room temperature.[3] Due to its nature, it is often converted to the hydrochloride salt for easier handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO | [4][] |
| Molecular Weight | 101.15 g/mol | [4][] |
| CAS Number | 68327-03-7 | [4][] |
| Appearance | Yellow-brown liquid or semi-solid | [3] |
| Boiling Point | 179.4 ± 33.0 °C (Predicted) | [3][4] |
| Density | 1.084 ± 0.06 g/cm³ (Predicted) | [3] |
| logP | -0.73 to 0.56 (Predicted) | [4][] |
| pKa | 14.93 ± 0.40 (Predicted) | [3] |
(1R,2R)-2-Aminocyclopentanol Hydrochloride (HCl Salt)
The hydrochloride salt is the more common commercial form, appearing as a stable crystalline powder.[1][2] It is favored for its improved handling characteristics and solubility in polar solvents.[1][6]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NO·HCl (C₅H₁₂ClNO) | [1][7] |
| Molecular Weight | 137.61 g/mol | [1][7] |
| CAS Number | 68327-11-7; 31775-67-4 | [1][8][9] |
| Appearance | White to slightly yellow/orange crystalline powder | [1][2] |
| Melting Point | 179 - 181 °C or 191 - 196 °C | [1][2][7][8] |
| Boiling Point | 220.9 °C at 760 mmHg | [8] |
| Optical Rotation | [α]²⁰D = -32° to -36° (c=1 in H₂O) | [1][2] |
| Storage Conditions | 2 - 8 °C, under inert gas | [1][7] |
Note on Melting Point Discrepancy: Different suppliers report varying melting point ranges for the hydrochloride salt. This may be attributable to differences in crystalline form or residual impurities. Researchers should rely on the certificate of analysis for a specific batch.
Experimental Protocols for Property Determination
Detailed experimental procedures for determining the physicochemical properties of this specific molecule are not extensively published. However, standard pharmacopeial and organic chemistry methodologies are applicable.
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small amount of the crystalline hydrochloride salt is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes completely liquid.
Optical Rotation Measurement
Optical rotation, a measure of a compound's chiral purity, is measured using a polarimeter.
-
Preparation: A solution of known concentration (e.g., 1 g/100 mL or c=1) of (1R,2R)-2-Aminocyclopentanol HCl is prepared in a specified solvent, typically water.[1][2]
-
Measurement: The solution is placed in a polarimeter cell of a defined path length.
-
Analysis: The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C). The specific rotation [α] is then calculated from the observed rotation.
Purity Assay by Titration
The purity of the hydrochloride salt can be determined via acid-base titration.
-
Sample Preparation: A precisely weighed sample of (1R,2R)-2-Aminocyclopentanol HCl is dissolved in a suitable solvent, such as water or ethanol.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.
-
Endpoint Determination: The endpoint is identified using a pH meter (potentiometric titration) or a colorimetric indicator.
-
Calculation: The purity is calculated based on the volume of titrant required to neutralize the hydrochloride salt.
Role in Asymmetric Synthesis and Drug Development
(1R,2R)-2-Aminocyclopentanol is primarily utilized as a chiral building block. Its stereochemically defined amino and hydroxyl groups provide two reactive sites for constructing larger, more complex molecules with precise three-dimensional structures. This is fundamental to asymmetric synthesis, a field critical to the pharmaceutical industry for producing enantiomerically pure drugs.[1][2]
Its applications include:
-
Synthesis of Pharmaceutical Intermediates: It serves as a precursor for various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1]
-
Chiral Ligands: The molecule can be modified to create chiral ligands for metal-catalyzed asymmetric reactions, enhancing the efficiency and stereoselectivity of chemical transformations.[10]
-
Preparation of Bioactive Molecules: It is a key component in the synthesis of specific enzyme inhibitors, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors.[]
The logical workflow for its application in asymmetric synthesis is visualized below.
Caption: Workflow for Asymmetric Synthesis.
Synthetic Pathways and Methodologies
The synthesis of (1R,2R)-2-Aminocyclopentanol itself is a critical process that ensures its availability for drug development. Common strategies involve the resolution of a racemic mixture or a stereoselective synthesis from a chiral precursor. One patented method describes a multi-step process that can be generalized as follows.[11]
Caption: General Synthetic Workflow via Chiral Resolution.
This diagram illustrates a common industrial approach where a racemic mixture is reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties (like solubility), allowing them to be separated. The desired enantiomer is then isolated by removing the resolving agent.[11]
Conclusion
(1R,2R)-2-Aminocyclopentanol is a high-value chiral intermediate whose physicochemical properties are well-defined, particularly for its stable hydrochloride salt. Its utility in the pharmaceutical industry is centered on its role as a stereochemically defined building block, enabling the efficient and precise synthesis of enantiomerically pure drugs. A thorough understanding of its properties, handling, and synthetic applications is essential for researchers and scientists engaged in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 68327-03-7 CAS MSDS (Cyclopentanol,2-amino-,(1R,2R)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (1R,2R)-2-Aminocyclopentanol | CAS#:68327-03-7 | Chemsrc [chemsrc.com]
- 6. (1S,2R)-2-aminocyclopentanol hydrochloride [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 12886906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1S,2R)-2-Aminocyclopentanol hydrochloride [myskinrecipes.com]
- 11. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
Understanding the stereochemistry of aminocyclopentanols
An In-depth Technical Guide on the Stereochemistry of Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminocyclopentanols are a pivotal class of chiral molecules in medicinal chemistry and drug development. Their rigid cyclopentane core, functionalized with amino and hydroxyl groups, serves as a valuable scaffold for creating complex, biologically active compounds. The spatial arrangement, or stereochemistry, of these functional groups is of paramount importance, as it dictates how the molecule interacts with chiral biological targets like enzymes and receptors.[1] Consequently, different stereoisomers of the same aminocyclopentanol can exhibit vastly different pharmacological activities, with one isomer providing a desired therapeutic effect while others may be inactive or even toxic.[1][2]
This guide provides a comprehensive exploration of the stereochemistry of aminocyclopentanols, covering their isomeric forms, conformational analysis, stereoselective synthesis, and analytical characterization. A notable example highlighting the significance of this chemical class is the use of the (1R,3S)-3-aminocyclopentanol isomer as a key intermediate in the synthesis of the anti-HIV drug Bictegravir.[1][3]
Stereoisomers of 3-Aminocyclopentanol
The structure of 3-aminocyclopentanol contains two chiral centers, which gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and can also be classified based on the relative orientation of the amino and hydroxyl groups.
-
Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. The two cis enantiomers are (1S,3S) and (1R,3R).
-
Trans Isomers: The amino and hydroxyl groups are on opposite faces of the ring. The two trans enantiomers are (1R,3S) and (1S,3R).
The relationship between these isomers is crucial for understanding their distinct chemical and biological properties.[2] Diastereomers (stereoisomers that are not mirror images), such as the cis and trans pairs, have different physical properties, which allows for their separation by techniques like chromatography.
References
The Core of Versatility: A Technical Guide to the Basic Characterization of 2-Aminocyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminocyclopentanol scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile chiral building block for a diverse range of biologically active compounds. Its inherent stereochemistry and functional group arrangement provide a unique platform for the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents. This in-depth technical guide provides a comprehensive overview of the fundamental characterization of this compound derivatives, encompassing their synthesis, spectroscopic properties, and key biological activities.
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of this compound derivatives often requires precise control of stereochemistry, which is crucial for their biological function. Several synthetic routes have been developed to access these chiral scaffolds with high enantiomeric purity.
Ring-Opening of Cyclopentene Epoxides
A common and straightforward method for synthesizing trans-2-aminocyclopentanol derivatives is the aminolysis of cyclopentene oxide.[1] This reaction involves the nucleophilic attack of an amine on the epoxide ring, leading to the formation of the corresponding amino alcohol.[1]
Reductive Amination of Cyclopentanones
Reductive amination of substituted cyclopentanones offers a versatile route to a variety of this compound derivatives. This one-pot reaction typically involves the formation of an imine intermediate from the ketone and an amine, followed by in-situ reduction.[1]
Chiral Synthesis via Hetero-Diels-Alder Reaction and Enzymatic Resolution
For the synthesis of enantiomerically pure derivatives, such as (1R,3S)-3-aminocyclopentanol hydrochloride, a multi-step approach is often employed. This can involve a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitroso dienophile, followed by reduction and enzymatic kinetic resolution to separate the desired enantiomer.[2][3]
A generalized workflow for the chiral synthesis of this compound derivatives is depicted below:
Spectroscopic Characterization: Unveiling the Molecular Structure
The structural elucidation of this compound derivatives relies on a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and stereochemistry of these molecules. The chemical shifts and coupling constants of the protons on the cyclopentane ring are particularly informative for assigning the relative stereochemistry of the amino and hydroxyl groups.[4]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic trans-2-Aminocyclopentanol Derivative
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (CH-OH) | 3.8 - 4.2 | 75 - 80 |
| H-2 (CH-NH₂) | 2.8 - 3.2 | 60 - 65 |
| Cyclopentyl CH₂ | 1.4 - 2.0 | 20 - 35 |
| OH | Variable (broad singlet) | - |
| NH₂ | Variable (broad singlet) | - |
Note: Predicted values are based on standard spectroscopic principles and may vary depending on the specific substitution pattern and solvent.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives. Electron impact (EI) and electrospray ionization (ESI) are common techniques used for their analysis.[6]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the key functional groups present in the molecule. Characteristic absorption bands for the O-H, N-H, and C-N bonds are typically observed.
Biological Activities: Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, with significant potential in the development of antiviral and anticancer drugs.[7]
Antiviral Activity
Many carbocyclic nucleoside analogues incorporating a this compound moiety exhibit potent antiviral activity.[8] A key mechanism of action for some of these compounds is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for viral replication.[7]
Table 2: Antiviral Activity of Selected this compound-Derived Nucleoside Analogues [7]
| Compound | Virus | EC₅₀ (µM) |
| Neplanocin A | Vesicular Stomatitis Virus (VSV) | 0.02 |
| Analogue 1 | Vesicular Stomatitis Virus (VSV) | 0.15 |
| Analogue 2 | Vesicular Stomatitis Virus (VSV) | >10 |
Anticancer Activity
Certain this compound derivatives have also shown promising anticancer properties. Their mechanism of action can involve the induction of apoptosis and the modulation of key signaling pathways, such as the AKT/mTOR pathway.[7]
Table 3: Anticancer Activity of Selected this compound-Derived Nucleoside Analogues [7]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Truncated Carbocyclic Nucleoside 1 | Human Colon Carcinoma (HCT-116) | 5.2 |
| Truncated Carbocyclic Nucleoside 2 | Human Breast Adenocarcinoma (MCF-7) | 8.1 |
A simplified representation of a signaling pathway modulated by some this compound derivatives is shown below:
Experimental Protocols
Detailed and validated experimental protocols are essential for the synthesis and characterization of this compound derivatives.
General Protocol for the Synthesis of trans-2-Aminocyclopentanol via Epoxide Ring-Opening[1]
-
Dissolve cyclopentene oxide (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add an excess of the desired amine (e.g., ammonia or a primary amine, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Remove the solvent and excess amine under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation to yield the trans-2-aminocyclopentanol derivative.
General Protocol for Spectroscopic Analysis[5]
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Mass Spectrometry: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., ESI or GC-MS) to obtain the mass spectrum.
-
IR Spectroscopy: Prepare a sample as a thin film, KBr pellet, or Nujol mull. Record the IR spectrum using an FTIR spectrometer.
A typical experimental workflow for the synthesis and characterization of a this compound derivative is outlined below:
Conclusion
This compound derivatives represent a rich and promising class of compounds for drug discovery. Their versatile synthesis, coupled with their potent biological activities, makes them attractive targets for further investigation. A thorough understanding of their basic characterization, from synthesis and spectroscopic analysis to the evaluation of their biological effects, is paramount for unlocking their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to navigate the initial stages of working with this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (1S,2S)-2-(benzylamino)cyclopentanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2S)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol that serves as a versatile ligand and building block in the field of asymmetric synthesis.[1][2][3] Its efficacy is derived from a rigid cyclopentane backbone and the trans configuration of its benzylamino and hydroxyl groups, which create a well-defined chiral environment.[1][4] This structure allows for effective chelation to metal centers, forming a chiral pocket that can direct the stereochemical outcome of a reaction, leading to high yields and enantiomeric purity.[1][2][4]
This document provides detailed application notes and protocols for the use of (1S,2S)-2-(benzylamino)cyclopentanol in key asymmetric transformations, including the enantioselective addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation of ketones.
Application Note 1: Chiral Ligand for Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organometallic reagents to aldehydes is a fundamental method for producing optically active secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.[5][6] Chiral β-amino alcohols, such as (1S,2S)-2-(benzylamino)cyclopentanol, are highly effective as in-situ catalysts for the enantioselective alkylation of aldehydes with dialkylzinc reagents.[4][6] The ligand coordinates to the zinc center, creating a chiral complex that directs the ethyl group transfer to a specific prochiral face of the aldehyde, resulting in high enantioselectivity.[4][5]
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, facilitating the intramolecular transfer of an ethyl group from the zinc to the carbonyl carbon.[5]
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Performance Data
While specific data for (1S,2S)-2-(benzylamino)cyclopentanol is not extensively published, the following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes using analogous chiral β-amino alcohol ligands, which serves as a strong indicator of expected performance.[6]
| Entry | Aldehyde (Substrate) | Ligand Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | 5 | 0 | >95 | >98 |
| 2 | p-Tolualdehyde | 5 | 0 | >95 | >97 |
| 3 | p-Methoxybenzaldehyde | 5 | 0 | >90 | >96 |
| 4 | p-Chlorobenzaldehyde | 5 | 0 | >95 | >98 |
| 5 | Cinnamaldehyde | 5 | 0 | >85 | >95 |
| 6 | Hexanal | 5 | 0 | >90 | >97 |
Detailed Experimental Protocol
This protocol details the in-situ preparation of the chiral catalyst and its use in the asymmetric ethylation of an aldehyde.[6]
Materials:
-
(1S,2S)-2-(benzylamino)cyclopentanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., freshly distilled benzaldehyde)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
-
Flame-dried Schlenk flask and syringes
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (1S,2S)-2-(benzylamino)cyclopentanol (0.05 mmol, 5 mol%).[6]
-
Dissolve the ligand in 2 mL of anhydrous toluene.[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Slowly add diethylzinc solution (0.1 mmol, 10 mol%, 1.0 M in hexanes) dropwise to the stirred solution.[6]
-
Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the chiral zinc-alkoxide catalyst.[6]
-
-
Enantioselective Addition:
-
To the catalyst solution at 0 °C, add the aldehyde (1.0 mmol, 1 equivalent) dropwise.[6]
-
Following the aldehyde addition, add an additional 2.0 mmol (2.0 equivalents) of the diethylzinc solution dropwise.[6]
-
Allow the reaction mixture to stir at 0 °C for 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).[6]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[5][6]
-
Allow the mixture to warm to room temperature.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).[5][6]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]
-
Filter the solution and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Application Note 2: Ligand for Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral alcohols, avoiding the need for high-pressure hydrogenation gas.[1][7] (1S,2S)-2-(benzylamino)cyclopentanol can be used as a chiral ligand in combination with a ruthenium precursor to form a highly effective catalyst for this transformation.[1] Isopropanol often serves as both the solvent and the hydrogen source.[1]
Experimental Workflow
The general workflow involves the formation of the active catalyst in-situ, followed by the reduction of the ketone and subsequent workup to isolate the chiral alcohol product.
Caption: General workflow for asymmetric transfer hydrogenation of a prochiral ketone.
Reaction Data
The following table summarizes a general protocol for the asymmetric transfer hydrogenation of acetophenone. Optimization of catalyst loading, base, and temperature may be required for different substrates.
| Component | Role | Example Reagent | Stoichiometry (eq) |
| Ketone | Substrate | Acetophenone | 1.0 |
| Ruthenium Source | Catalyst Precursor | [Ru(p-cymene)Cl₂]₂ | 0.005 |
| Chiral Ligand | Ligand | (1S,2S)-2-(benzylamino)cyclopentanol | 0.011 |
| Base | Activator | Sodium Isopropoxide | (Varies) |
| H-Source / Solvent | H-Donor / Solvent | Isopropanol | - |
Detailed Experimental Protocol
This protocol provides a general method for the asymmetric transfer hydrogenation of a prochiral ketone.[1]
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
(1S,2S)-2-(benzylamino)cyclopentanol
-
[Ru(p-cymene)Cl₂]₂
-
Sodium isopropoxide
-
Anhydrous isopropanol
-
Inert atmosphere (Argon or Nitrogen)
-
Nitrogen-flushed Schlenk flask
Procedure:
-
Catalyst Preparation:
-
In a nitrogen-flushed Schlenk flask, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and (1S,2S)-2-(benzylamino)cyclopentanol (0.011 eq) in anhydrous isopropanol.[1]
-
Stir the solution at room temperature for 20-30 minutes.
-
-
Reaction:
-
Add sodium isopropoxide to the solution, followed by the prochiral ketone (1.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction for completion using TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding a small amount of water.
-
Remove the isopropanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired chiral alcohol.
-
Application Note 3: Chiral Auxiliary for Asymmetric Alkylation
While (1S,2S)-2-(benzylamino)cyclopentanol is primarily used as a ligand, its structural motif is highly relevant to its use as a chiral auxiliary. Data from a closely related analog, (1S,2R)-2-aminocyclopentan-1-ol, which forms a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, demonstrates exceptional performance in asymmetric alkylation reactions, achieving excellent diastereoselectivity.[8][9] This suggests that derivatives of (1S,2S)-2-(benzylamino)cyclopentanol could serve as powerful chiral auxiliaries.[8]
Logical Workflow
The use of a chiral auxiliary involves a three-stage process: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective bond-forming reaction, and finally, cleavage of the auxiliary to release the enantioenriched product.[8]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.[8]
Comparative Performance Data
The following data compares the performance of the cyclopentanol-derived oxazolidinone auxiliary with well-established Evans' and Oppolzer's auxiliaries in asymmetric alkylation, highlighting its high efficacy.[8]
| Chiral Auxiliary | Electrophile | Yield (%) | Diastereomeric Excess (de %) |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one¹ | Benzyl Bromide | 72 | >99 |
| (4R,5S)-4-benzyl-2-oxazolidinone (Evans')² | Allyl Iodide | 61-77 | 96 |
| (2R)-Bornane-10,2-sultam (Oppolzer's)³ | Not specified | High | >95 |
| ¹Data for a closely related derivative of (1S,2S)-2-(benzylamino)cyclopentanol.[8] | |||
| ²Data for a representative Evans' auxiliary.[8] | |||
| ³General reported performance for Oppolzer's auxiliary.[8] |
Generalized Experimental Protocol
This generalized protocol describes the key steps for an asymmetric alkylation using a chiral auxiliary derived from an amino alcohol.[8]
Materials:
-
Chiral auxiliary adduct (e.g., N-propionyl derivative)
-
Strong base (e.g., LDA or NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Enolate Formation:
-
Alkylation:
-
Work-up:
-
Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.[8]
-
Allow the mixture to warm to room temperature and extract with an organic solvent.[8]
-
Combine the organic layers, dry over an anhydrous salt, filter, and concentrate.
-
The diastereoselectivity (de %) of the crude product can be determined by ¹H NMR or HPLC analysis.
-
-
Auxiliary Cleavage (Example):
-
Dissolve the purified alkylated adduct in a THF/water mixture.
-
Cool to 0 °C and add aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.[9]
-
Stir until completion, then quench with an aqueous solution of sodium sulfite.
-
Isolate the enantioenriched carboxylic acid product and recover the chiral auxiliary.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminocyclopentanol as a Chiral Auxiliary in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures often found in natural products and pharmaceuticals. Achieving stereocontrol in these reactions is of paramount importance, and the use of chiral auxiliaries is a well-established and reliable strategy. This document provides detailed application notes and protocols for the use of (1S,2R)-2-aminocyclopentanol as an effective chiral auxiliary in asymmetric aldol reactions. This auxiliary, derived from readily available starting materials, has demonstrated excellent diastereofacial selectivity, leading to the formation of syn-aldol products with high purity.[1]
Application Notes
(1S,2R)-2-aminocyclopentanol is utilized in the form of a cyclopentano-fused oxazolidinone, specifically (4R,5S)-cyclopentano[d]oxazolidin-2-one. This rigid bicyclic structure provides a well-defined chiral environment that effectively directs the approach of the aldehyde electrophile to the boron enolate of the corresponding N-acyl imide.[1] The result is a highly diastereoselective synthesis of β-hydroxy carbonyl compounds.
The key advantages of using this chiral auxiliary include:
-
High Diastereoselectivity: The auxiliary consistently provides excellent diastereofacial selectivity, typically exceeding 99% diastereomeric excess (% de) for the syn-aldol adduct.[1]
-
Good Yields: Aldol reactions employing this auxiliary proceed in good to excellent yields.[1]
-
Reliable Stereocontrol: The stereochemical outcome is predictable, favoring the formation of the syn diastereomer.
-
Auxiliary Removal: The chiral auxiliary can be efficiently removed under mild conditions, allowing for the recovery of the valuable auxiliary and the isolation of the desired chiral β-hydroxy acid.[1]
Reaction Pathway and Stereochemical Model
The high degree of stereocontrol is rationalized by the Zimmerman-Traxler model for boron-mediated aldol reactions. The N-acyl oxazolidinone, upon treatment with a Lewis acid like dibutylboron triflate and a hindered base, forms a Z-enolate. This enolate then reacts with an aldehyde through a chair-like six-membered transition state. The bulky cyclopentyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus dictating the absolute stereochemistry of the two newly formed stereocenters.
Caption: General workflow for the asymmetric aldol reaction.
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one (Chiral Auxiliary)
This protocol is adapted from the procedure described by Ghosh et al.[1]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Baker's Yeast
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Benzene
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Silica Gel for column chromatography
-
Hexane
-
Tetrahydrofuran (THF)
Procedure:
-
Baker's Yeast Reduction: The starting β-ketoester, ethyl 2-oxocyclopentanecarboxylate, is reduced using baker's yeast to afford the corresponding β-hydroxy ester with high enantioselectivity. This procedure is based on established literature methods.
-
Hydrolysis: To a stirred solution of the ethyl ester (13.1 mmol) in THF (2 mL) at 23°C, add 1 M aqueous NaOH solution (26.2 mL). Stir the mixture for 1 hour. Cool the reaction to 0°C and carefully acidify to pH 3 with 1 N aqueous HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-hydroxy acid.
-
Curtius Rearrangement: Suspend the crude acid in dry benzene (60 mL). Add diphenylphosphoryl azide (16.2 mmol) and triethylamine (16.5 mmol). Stir the mixture at 23°C for 15 minutes and then heat at reflux for 24 hours.
-
Purification: Cool the reaction to 23°C and evaporate the solvents under reduced pressure. Purify the residue by silica gel column chromatography (eluent: 50% EtOAc in hexane) to furnish the chiral oxazolidinone as a white foam.
Protocol 2: Preparation of the N-Propionyl Imide
Materials:
-
(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (nBuLi)
-
Propionyl chloride
Procedure:
-
Dissolve the oxazolidinone (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C.
-
Add n-butyllithium (1 equivalent) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 equivalents) dropwise and stir at -78°C for 1 hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-propionyl imide, which can often be used in the next step without further purification.
Protocol 3: Asymmetric Aldol Reaction
This protocol is adapted from the general procedure described by Ghosh et al.[1]
Materials:
-
N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dry Dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., acetaldehyde, isobutyraldehyde, isovaleraldehyde, benzaldehyde)
-
Methanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve the N-propionyl imide (1 equivalent) in dry CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add N,N-diisopropylethylamine (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir the mixture at 0°C for 1 hour to form the boron enolate.
-
Cool the reaction mixture to -78°C.
-
Add the aldehyde (1.5 equivalents) dropwise.
-
Stir the reaction at -78°C and allow it to slowly warm to 0°C over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding methanol, followed by a mixture of saturated aqueous NaHCO₃ and 30% H₂O₂. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure syn-aldol adduct.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol is based on the method described by Ghosh et al.[1]
Materials:
-
Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen Peroxide (H₂O₂)
-
Lithium Hydroxide (LiOH)
Procedure:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0°C.
-
Add 30% aqueous hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the mixture at 0°C until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Separate the chiral auxiliary by extraction with an organic solvent.
-
Acidify the aqueous layer and extract the β-hydroxy acid product with an organic solvent.
-
The recovered chiral auxiliary can be purified by chromatography for reuse.[1]
Data Presentation
The following table summarizes the results of the asymmetric aldol reaction of the N-propionyl imide derived from (1S,2R)-2-aminocyclopentanol with various aldehydes, as reported by Ghosh et al.[1]
| Entry | Aldehyde | Product | Yield (%) | % de |
| 1 | Acetaldehyde | syn-3-Hydroxy-2-methylpentanoic acid derivative | 70 | >99 |
| 2 | Isobutyraldehyde | syn-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 71 | >99 |
| 3 | Isovaleraldehyde | syn-3-Hydroxy-2,5-dimethylhexanoic acid derivative | 73 | >99 |
| 4 | Benzaldehyde | syn-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 80 | >99 |
Visualization of the Chiral Auxiliary and its N-Acyl Derivative
Caption: Structures of the chiral auxiliary and its N-propionyl derivative. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final document.)
Caption: Experimental workflow for the asymmetric aldol reaction.
References
Application Notes and Protocols for Asymmetric Transfer Hydrogenation of Ketones using a Chiral Aminocyclopentanol-type Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols, utilizing a chiral aminocyclopentanol-type ligand in conjunction with a transition metal catalyst. This environmentally benign method is performed in aqueous media, offering a practical and efficient alternative to traditional reduction methods that use stoichiometric, and often hazardous, metal hydrides or high-pressure hydrogenation.
Introduction
Asymmetric transfer hydrogenation has emerged as a powerful tool in synthetic organic chemistry for the production of enantiomerically enriched alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The reaction typically involves a transition metal catalyst, a chiral ligand to induce stereoselectivity, and a hydrogen donor molecule. Chiral β-amino alcohols are a widely used class of ligands for this transformation. This protocol focuses on the application of a ligand analogous to aminocyclopentanol in the ruthenium-catalyzed transfer hydrogenation of various ketones in water, using sodium formate as the hydrogen source.
Data Presentation
The following table summarizes the performance of a chiral β-amino alcohol ligand, specifically a cyclopentyl analog of norephedrine, in the ruthenium-catalyzed asymmetric transfer hydrogenation of various acetophenone derivatives in water. The data is adapted from a comparative study of different amino alcohol ligands.[1]
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) | Time (h) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 65 | 2 |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 66 | 2 |
| 3 | 4'-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | >99 | 74 | 2 |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 73 | 2 |
| 5 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 60 | 2 |
| 6 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 55 | 5 |
Reaction conditions: Ketone (1 mmol), [RuCl₂(p-cymene)]₂ (0.005 mmol), Ligand (0.011 mmol), HCOONa (2 mmol) in H₂O (2 mL) at 40°C. The ligand used in the cited study was a cyclopentyl analog of norephedrine.[1]
Experimental Protocols
This section provides a detailed methodology for the asymmetric transfer hydrogenation of a model substrate, acetophenone, using a chiral aminocyclopentanol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene chloride dimer)
-
(1R,2R)- or (1S,2S)-1-Amino-2-cyclopentanol (or a suitable derivative)
-
Acetophenone (or other prochiral ketone)
-
Sodium formate (HCOONa)
-
Deionized water
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Standard laboratory glassware (reaction vial, condenser, magnetic stirrer, etc.)
-
Heating plate or oil bath
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (ee) determination
Procedure:
-
Catalyst Precursor Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and the chiral aminocyclopentanol ligand (e.g., (1R,2R)-1-amino-2-cyclopentanol, 1.3 mg, 0.011 mmol) in deionized water (2 mL).
-
Reaction Mixture Assembly: To the catalyst solution, add the ketone substrate (e.g., acetophenone, 120.2 mg, 1 mmol) and the hydrogen donor, sodium formate (136.0 mg, 2 mmol).
-
Reaction Execution: Seal the reaction vial and place it in a preheated oil bath or on a heating plate at 40°C. Stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-5 hours, as indicated by monitoring), cool the reaction mixture to room temperature.
-
Extraction: Extract the product from the aqueous phase with dichloromethane (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chiral alcohol.
-
Purification and Analysis: The crude product can be purified by column chromatography if necessary. Determine the conversion and enantiomeric excess of the purified alcohol by chiral GC or HPLC analysis.
Visualizations
Below are diagrams illustrating the key relationships and workflows described in this protocol.
Caption: Experimental workflow for ATH.
Caption: Key components and their roles.
References
The Role of 2-Aminocyclopentanol Derivatives in the Synthesis of Potent Antiviral Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbocyclic nucleoside analogues are a cornerstone in the development of antiviral therapeutics. Their structural modification, replacing the furanose ring's oxygen with a methylene group, confers enhanced metabolic stability and resistance to enzymatic degradation. Within this class of compounds, derivatives of 2-aminocyclopentanol serve as critical chiral synthons for the synthesis of potent antiviral agents, most notably the anti-HIV drug Abacavir. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utilization of this compound derivatives in the synthesis of these vital therapeutic agents.
Data Presentation
The antiviral activity of carbocyclic nucleosides derived from this compound precursors is a key indicator of their therapeutic potential. The following table summarizes the in vitro activity of Abacavir and its metabolic precursor, Carbovir, against Human Immunodeficiency Virus Type 1 (HIV-1).
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Abacavir | Wild-type HIV-1 | MT-4 | 4.0[1][2] | 160 (CEM cells) | 40 |
| Abacavir | Clinical Isolates of HIV-1 | - | 0.26[1][2] | 140 (CD4+ CEM cells) | 538 |
| Carbovir | HIV | - | - | - | Potent and selective anti-HIV agent |
Table 1: Antiviral activity of Abacavir and Carbovir against HIV-1. IC50 represents the concentration required to inhibit viral replication by 50%, while CC50 is the concentration required to cause a 50% reduction in cell viability. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.
Experimental Protocols
The synthesis of carbocyclic nucleoside analogues from this compound derivatives can be broadly categorized into two main strategies: linear synthesis, where the heterocyclic base is constructed stepwise onto the aminocyclopentane scaffold, and convergent synthesis, which involves the coupling of a pre-formed heterocyclic base with a functionalized cyclopentane derivative. The convergent approach is often favored for its flexibility.
Protocol 1: Synthesis of a Key Intermediate for Abacavir: (1S,4R)-4-Amino-2-cyclopentene-1-methanol
A crucial chiral intermediate for the synthesis of Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol. Its synthesis is often achieved through the enzymatic resolution of a racemic Vince lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one.
Step 1: Enzymatic Resolution of (±)-Vince Lactam
-
Suspend (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in a phosphate buffer (pH 7.0).
-
Add a suitable lipase (e.g., from Pseudomonas cepacia) to the suspension.
-
Stir the mixture at 25-30 °C for 24-48 hours.
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the remaining lactam and the formed amino acid.
-
Upon reaching the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adjusting the pH or by heating).
-
Extract the unreacted enantiomerically pure lactam with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the desired chiral amino acid can be carried forward after appropriate work-up.
Step 2: Reduction of the Resolved Lactam
-
The resolved lactam is then reduced using a suitable reducing agent like sodium borohydride to yield the target intermediate, (1S,4R)-4-amino-2-cyclopentene-1-methanol.
Protocol 2: Convergent Synthesis of an Abacavir Precursor via Palladium-Catalyzed Coupling
This protocol describes the coupling of the N-Boc protected chiral intermediate with a purine base, a key step in a convergent synthesis of Abacavir.
Step 1: N-Boc Protection of the Amino Alcohol
-
Protect the amino group of (1S,4R)-4-amino-2-cyclopentene-1-methanol with a di-tert-butyl dicarbonate (Boc) group to yield (1S,4R)-N-Boc-4-amino-2-cyclopentene-1-methanol.
Step 2: Palladium-Catalyzed Coupling with 2-Amino-6-chloropurine
-
In a reaction flask under an inert atmosphere (e.g., argon), dissolve (1S,4R)-N-Boc-4-amino-2-cyclopentene-1-methanol and 2-amino-6-chloropurine in a suitable dry solvent (e.g., DMSO).[3]
-
Add a base, such as cesium carbonate.[3]
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].[3]
-
Heat the reaction mixture to approximately 65 °C and stir for several hours, monitoring the reaction progress by TLC or HPLC.[3]
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.
Step 3: Final Modifications to Yield Abacavir
-
The chlorine atom at the 6-position of the purine ring is displaced by reacting the intermediate with cyclopropylamine in a suitable solvent like isopropanol at elevated temperatures (e.g., 90-95 °C).
-
The Boc protecting group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield Abacavir.
Protocol 3: General Procedure for Mitsunobu Reaction for Nucleoside Synthesis
The Mitsunobu reaction is a versatile method for coupling a cyclopentanol derivative with a nucleobase, proceeding with inversion of stereochemistry at the alcohol carbon.
-
In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (with the amino group appropriately protected), the desired heterocyclic base (e.g., a purine or pyrimidine), and triphenylphosphine (PPh3) in a dry, aprotic solvent such as tetrahydrofuran (THF).[4]
-
Cool the mixture in an ice bath.
-
Slowly add a solution of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the same solvent.[4]
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction and purify the product using column chromatography.
Mandatory Visualizations
Experimental Workflow for Abacavir Synthesis
Caption: Convergent synthesis workflow for the antiviral agent Abacavir.
Signaling Pathway: Mechanism of Action of Abacavir
Caption: Intracellular activation and mechanism of action of Abacavir.
References
- 1. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocols for the Synthesis of Carbocyclic Nucleoside Analogues from (1S,3S)-3-Aminocyclopentanol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Carbocyclic nucleoside analogues represent a significant class of therapeutic agents, notable for their potent antiviral and anticancer activities.[1][2][3] These molecules are structural analogues of natural nucleosides where the furanose ring oxygen is replaced by a methylene group.[1][3][4][5] This modification confers enhanced metabolic stability and resistance to enzymatic degradation by phosphorylases and hydrolases, which can improve their pharmacokinetic profiles.[1][4][6] (1S,3S)-3-Aminocyclopentanol hydrochloride is a key chiral building block used in the asymmetric synthesis of these complex molecules.[6][7] This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues utilizing (1S,3S)-3-aminocyclopentanol as the starting material.
Introduction to Carbocyclic Nucleosides
Nucleoside analogues are cornerstones in the development of therapies for viral diseases and cancer.[3] The carbocyclic variants, where a cyclopentane ring replaces the furanose sugar moiety, offer a distinct advantage: the absence of the glycosidic bond enhances their stability against enzymatic cleavage, thereby increasing their in vivo half-life.[1][5] The stereochemically defined structure of (1S,3S)-3-aminocyclopentanol, with its cis relationship between the amino and hydroxyl groups, provides a valuable scaffold for creating a diverse library of these analogues.[6][7] The synthesis typically involves coupling the amino group of the cyclopentanol core with a functionalized heterocyclic base, such as a purine or pyrimidine.[6]
General Synthetic Strategies
The synthesis of carbocyclic nucleosides from (1S,3S)-3-aminocyclopentanol generally employs a convergent synthetic approach.[4] This strategy involves the separate preparation of the carbocyclic core and the nucleobase, which are then coupled in a key step. This method offers significant flexibility, allowing for the combination of a single chiral core with various heterocyclic bases to generate a library of analogues for structure-activity relationship (SAR) studies.[4][6]
The overall workflow can be summarized in three principal stages:
-
Protection of Functional Groups: The amino and hydroxyl groups of (1S,3S)-3-aminocyclopentanol are protected to prevent undesired side reactions. The tert-Butoxycarbonyl (Boc) group is a common choice for protecting the amine.[4]
-
Coupling with Nucleobase: The protected aminocyclopentanol is coupled with a purine or pyrimidine derivative. Common methods include direct nucleophilic substitution with halogenated pyrimidines or Mitsunobu reactions with purines.[4]
-
Deprotection: The protecting groups are removed in the final step to yield the target carbocyclic nucleoside analogue.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]
Application Notes: Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a cornerstone reaction in asymmetric synthesis for the production of optically active secondary alcohols. These chiral alcohols are valuable building blocks and key intermediates in the pharmaceutical industry and fine chemical synthesis. The reaction's significance lies in its ability to create a new stereocenter with high enantioselectivity, which is controlled by a substoichiometric amount of a chiral catalyst.
A wide array of chiral ligands and catalysts have been developed for this transformation, including amino alcohols, diols, disulfonamides, and BINOL derivatives.[1][2] Many successful ligands are derived from readily available natural products such as carbohydrates, terpenes (like camphor and pinene), and amino acids.[2][3][4] The most common catalytic systems often employ a titanium(IV) alkoxide, such as titanium tetraisopropoxide (Ti(OiPr)₄), in conjunction with the chiral ligand to generate the active catalytic species.[1] This system facilitates the transfer of an ethyl group from diethylzinc to the prochiral face of benzaldehyde, yielding 1-phenyl-1-propanol with a high degree of enantiomeric excess (ee).
Optimization of reaction parameters such as solvent, temperature, and the stoichiometry of reagents is crucial for achieving high yields and enantioselectivities.[1] The development of heterogeneous and reusable catalysts is also an active area of research to enhance the sustainability and industrial applicability of this process.[5]
Data Presentation: Performance of Chiral Catalysts
The efficiency of the enantioselective addition of diethylzinc to benzaldehyde is highly dependent on the choice of the chiral ligand. The following tables summarize the performance of various catalytic systems under optimized or representative conditions.
Table 1: Comparison of Various Chiral Ligand Types
| Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Conditions | Yield (%) | ee (%) | Configuration | Reference |
| (2S)-DAIB | 8 | Toluene, 0°C, 6 h | 97 | 95.4 | S | [6] |
| Fructose-derived β-amino alcohol | 20 | Hexane, Ti(OiPr)₄, 0°C, 3 h | >99 | 96 | S | [1] |
| (+)-Camphor-derived β-hydroxy-2-oxazoline | 10 | Toluene, RT, 24 h | 98 | 96 | R | [2][3] |
| (-)-β-Pinene-derived aminodiol | 10 | Toluene, 0°C, 24 h | 91 | 94 | R | [4] |
| (R,R)-(+)-N,N'-bis(1-naphthalenesulfonamido)cyclohexane / Ti(OiPr)₄ / 4,4'-biphenol | 20 | Hexane, RT, 50 h | 71 | 71 | S | [5] |
| D-Glucose-derived diol | 20 | Hexane, Ti(OiPr)₄, 0°C, 3 h | 90 | 56 | S | [1] |
DAIB = (2S)-3-exo-(dimethylamino)isoborneol RT = Room Temperature
Table 2: Optimization of Reaction Conditions with a Fructose-Derived Ligand [1]
| Entry | Variable Changed | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Base Conditions | Hexane | 0 | >99 | 96 |
| 2 | Solvent | Toluene | 0 | >99 | 94 |
| 3 | Solvent | CH₂Cl₂ | 0 | 98 | 90 |
| 4 | Solvent | THF | 0 | 95 | 85 |
| 5 | Temperature | -20 | Hexane | 90 | 92 |
| 6 | Temperature | Room Temp. | Hexane | >99 | 88 |
Conditions for Entry 1: Fructose-derived β-amino alcohol ligand (20 mol%), Ti(OiPr)₄ (1.4 eq), Et₂Zn (3 eq), Hexane, 0 °C, 3 h.
Experimental Protocols
This section provides a detailed, generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde. Specific amounts may vary depending on the chosen chiral ligand and scale.
Materials and Equipment:
-
Schlenk flask or oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, septum, and argon/nitrogen inlet.
-
Anhydrous solvent (e.g., Hexane or Toluene).
-
Chiral ligand (e.g., (2S)-DAIB, carbohydrate-derivative).
-
Titanium tetraisopropoxide (Ti(OiPr)₄) (if required by the ligand).
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes).
-
Freshly distilled benzaldehyde.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching.
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying.
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Purification apparatus (e.g., Kugelrohr for distillation or column chromatography setup).
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination.
Protocol 1: General Procedure using a Chiral Amino Alcohol/Diol with Ti(OiPr)₄[1]
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add the chiral ligand (0.20 equivalents) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous hexane (approx. 0.25 mL per 0.25 mmol of aldehyde) via syringe.
-
Catalyst Formation: Stir the solution at room temperature and add titanium tetraisopropoxide (1.4 equivalents). Continue stirring for 30 minutes at room temperature to allow for the formation of the chiral titanium complex.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0°C) using an ice-water bath.
-
Reagent Addition:
-
Slowly add the diethylzinc solution (3.0 equivalents) to the cooled mixture.
-
After a few minutes of stirring, add freshly distilled benzaldehyde (1.0 equivalent) dropwise.
-
-
Reaction Monitoring: Stir the reaction at 0°C for the specified time (e.g., 3-6 hours).[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath.[6] Ethane gas evolution will be observed.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).[6]
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Purification: Purify the crude product (1-phenyl-1-propanol) by Kugelrohr distillation or silica gel column chromatography.[6]
-
Analysis:
Visualizations: Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.
Caption: General experimental workflow for the enantioselective addition of diethylzinc.
Caption: Proposed mechanism for the Ti-ligand catalyzed enantioselective ethylation.
References
Application Notes and Protocols for the Use of 2-Aminocyclopentanol Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of chiral 2-aminocyclopentanol derivatives in asymmetric catalysis. These compounds serve as versatile chiral auxiliaries and ligands for a range of stereoselective transformations, enabling the synthesis of enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries.
Application 1: Asymmetric Alkylation and Aldol Reactions using a (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary
Optically active this compound derivatives can be converted into potent chiral auxiliaries, such as oxazolidinones, which direct the stereochemical outcome of subsequent reactions. The (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from (1S,2R)-2-aminocyclopentan-1-ol, has proven to be a highly effective chiral auxiliary in asymmetric alkylations and syn-aldol reactions, affording products with excellent diastereofacial selectivity.[1]
Data Presentation: Asymmetric Alkylation and Aldol Reactions
The following table summarizes the quantitative data for asymmetric alkylation and aldol reactions using an N-acylated (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. The reactions demonstrate high diastereoselectivity across various electrophiles.
| Entry | Reaction Type | Electrophile/Aldehyde | Product | Diastereoselectivity (d.r.) | Isolated Yield (%) |
| 1 | Alkylation | Benzyl Bromide | 2-Benzylpropanoic Acid | >99:1 | High |
| 2 | Alkylation | Methyl Iodide | 2-Methylpropanoic Acid | >99:1 | High |
| 3 | Aldol Reaction | Isobutyraldehyde | (2R,3S)-3-hydroxy-2,4-dimethylpentanoic acid | >99:1 (syn) | 85 |
| 4 | Aldol Reaction | Benzaldehyde | (2R,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid | >99:1 (syn) | 82 |
| 5 | Aldol Reaction | Acetaldehyde | (2R,3S)-3-hydroxy-2-methylbutanoic acid | >99:1 (syn) | 80 |
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-Aminocyclopentan-1-ol
This protocol is based on the Curtius rearrangement of the corresponding carboxylic acid derived from the amino alcohol.[1]
-
Saponification: A solution of the ethyl ester precursor (1.0 eq) in THF is treated with a 1 M aqueous NaOH solution (2.0 eq) at room temperature and stirred for 1 hour.
-
Acidification: The reaction mixture is cooled to 0 °C and carefully acidified to pH 3 with 1 N aqueous HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the carboxylic acid.
-
Curtius Rearrangement: The crude acid is then subjected to a Curtius rearrangement protocol to furnish the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary.
Protocol 2: Asymmetric Aldol Reaction using N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol describes a general procedure for a highly diastereoselective syn-aldol reaction.[1]
-
N-Acylation: The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is first acylated with propionyl chloride to form the corresponding N-propionyl imide in quantitative yield.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, the N-propionyl imide (1.0 eq) is dissolved in dry THF. The solution is cooled to 0 °C, and dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of N,N-diisopropylethylamine (1.2 eq). The mixture is stirred for 1 hour at 0 °C to form the boron enolate.
-
Aldehyde Addition: The reaction mixture is cooled to -78 °C, and the desired aldehyde (1.2 eq) is added dropwise.
-
Reaction Progression: The reaction is stirred at -78 °C and slowly warmed to 0 °C over 4-6 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched with a suitable buffer and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is removed by treatment with lithium hydroperoxide to yield the chiral β-hydroxy carboxylic acid.[1]
Visualization of Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction.
Application 2: Enantioselective Addition of Diethylzinc to Aldehydes using (1S,2S)-2-(Benzylamino)cyclopentanol
Chiral β-amino alcohols, such as (1S,2S)-2-(benzylamino)cyclopentanol, are effective ligands for catalyzing the asymmetric addition of organozinc reagents to aldehydes. This reaction provides a direct route to valuable chiral secondary alcohols. The ligand coordinates to the zinc reagent, forming a chiral complex that directs the addition of the alkyl group to one face of the aldehyde carbonyl.[2]
While extensive specific data for (1S,2S)-2-(benzylamino)cyclopentanol is not widely published, the following protocol is based on well-established procedures for analogous chiral β-amino alcohol catalysts and serves as an excellent starting point for optimization.[2]
Experimental Protocol
Protocol 3: General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol details the in-situ formation of the chiral catalyst and the subsequent addition reaction.[2][3]
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (1S,2S)-2-(benzylamino)cyclopentanol (0.05 mmol, 5 mol%).
-
Dissolve the ligand in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol) dropwise to the ligand solution.
-
Stir the mixture at 0 °C for 30 minutes to form the chiral catalyst complex.
-
-
Aldehyde Addition:
-
To the pre-formed catalyst solution, add freshly distilled benzaldehyde (1.0 mmol) dropwise at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Visualization of Catalytic Cycle
References
Application Notes and Protocols: Palladium-Catalyzed Overman Rearrangement for the Synthesis of Aminocyclopenta-2-enes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of enantiomerically enriched aminocyclopenta-2-enes via a Palladium-catalyzed Overman rearrangement, a key transformation for producing valuable building blocks in medicinal chemistry and drug discovery.
Introduction
The Overman rearrangement is a powerful chemical reaction for the stereoselective synthesis of allylic amines from allylic alcohols.[1] This[2][2]-sigmatropic rearrangement of an allylic trichloroacetimidate intermediate can be catalyzed by Palladium(II) salts, often proceeding with high efficiency and stereocontrol.[3] The resulting aminocyclopenta-2-ene scaffold is a crucial component in a variety of biologically active molecules and serves as a versatile precursor for the synthesis of carbocyclic nucleoside analogues and other complex molecular architectures.[2] This document outlines a one-pot procedure combining a Palladium(II)-catalyzed asymmetric Overman rearrangement with a Ruthenium(II)-catalyzed ring-closing metathesis (RCM) for the efficient, multigram synthesis of chiral aminocyclopenta-2-enes.[2]
Logical Relationship: From Allylic Alcohols to Aminocyclopentenes
The synthetic strategy involves a sequential transformation of an acyclic diene precursor to the desired cyclic amine.
Caption: Synthetic pathway from acyclic precursors to aminocyclopenta-2-enes.
Quantitative Data Summary
The following table summarizes representative data for the one-pot synthesis of enantiomerically enriched N-((1R,4S)-cyclopent-2-en-1-yl)-2,2,2-trichloroacetamide from a diene precursor, as reported by Sutherland and coworkers.[2]
| Entry | Substrate (Allylic Alcohol) | Pd(II) Catalyst | Ru(II) Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (Z)-Hepta-1,6-dien-4-ol | [(S)-COP-Cl]₂ | Grubbs' 1st Gen. | 85 | 92 |
| 2 | (Z)-Octa-1,7-dien-4-ol | [(S)-COP-Cl]₂ | Grubbs' 1st Gen. | 82 | 91 |
This data is representative of the one-pot process described in the cited literature.
Experimental Protocols
Protocol 1: One-Pot Asymmetric Overman Rearrangement and Ring-Closing Metathesis
This protocol details the synthesis of (R)- or (S)-aminocyclopenta-2-enes in a one-pot fashion.
Materials:
-
(Z)-Hepta-1,6-dien-4-ol (or other suitable diene)
-
Trichloroacetonitrile (CCl₃CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
[(S)-COP-Cl]₂ (or [(R)-COP-Cl]₂) Palladium catalyst
-
Grubbs' First Generation Catalyst (or other suitable RCM catalyst)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Imidate Formation: To a solution of the allylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add DBU (0.1 equiv). Cool the solution to 0 °C and add trichloroacetonitrile (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Palladium-Catalyzed Rearrangement: To the crude reaction mixture containing the allylic trichloroacetimidate, add the chiral Palladium(II) catalyst, such as [(S)-COP-Cl]₂ (0.05 equiv). Stir the mixture at room temperature for 18-24 hours, monitoring by TLC until the rearrangement is complete.
-
Ring-Closing Metathesis: To the same reaction vessel, add the Grubbs' First Generation Catalyst (0.05 equiv). Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Upon completion of the RCM reaction, concentrate the mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aminocyclopenta-2-ene.
Diagram: Experimental Workflow
Caption: One-pot synthesis of aminocyclopenta-2-enes workflow.
Catalytic Cycle of the Palladium-Catalyzed Overman Rearrangement
The Palladium(II)-catalyzed Overman rearrangement is believed to proceed through a six-membered chair-like transition state.
Caption: Proposed catalytic cycle for the Pd(II)-catalyzed Overman rearrangement.
Applications in Drug Development
Aminocyclopenta-2-enes and their derivatives, aminocyclopentitols, are of significant interest to the pharmaceutical industry. These structures serve as versatile chiral building blocks for the synthesis of a wide range of therapeutic agents.[2]
-
Carbocyclic Nucleoside Analogues: The aminocyclopentane core is a key structural motif in many carbocyclic nucleoside analogues that exhibit potent antiviral and anticancer activities.
-
Glycosidase Inhibitors: Aminocyclopentitols can mimic the structure of natural sugars and act as inhibitors of glycosidases, enzymes involved in various biological processes, including viral infections and cancer metastasis.
-
Scaffolds for Drug Discovery: The stereochemically defined and functionally rich nature of these molecules makes them ideal scaffolds for the development of new drugs targeting a variety of diseases.[2]
The efficient and stereoselective synthesis of aminocyclopenta-2-enes through the Palladium-catalyzed Overman rearrangement provides a valuable tool for medicinal chemists to access novel and potent therapeutic candidates.
References
Application Notes and Protocols for the Synthesis of Aminocyclopentanols via Ring-Opening of Cyclopentene Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vicinal aminocyclopentanols are pivotal structural motifs in a myriad of biologically active compounds and serve as valuable chiral building blocks in the synthesis of pharmaceuticals. A primary and efficient route to these compounds is the nucleophilic ring-opening of cyclopentene epoxides with amines. This method allows for the stereocontrolled installation of amino and hydroxyl functionalities on a cyclopentane scaffold. The reaction can be performed under non-catalytic conditions, or with the use of Lewis acid or chiral catalysts to enhance reactivity and control stereoselectivity, leading to the formation of specific stereoisomers. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of aminocyclopentanols.
Reaction Mechanism and Stereochemistry
The ring-opening of cyclopentene oxide with an amine proceeds via a nucleophilic substitution (SN2) mechanism. The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In an uncatalyzed or base-catalyzed reaction, the amine, being a strong nucleophile, attacks the less sterically hindered carbon atom of the epoxide. The reaction results in a trans relationship between the incoming amino group and the hydroxyl group due to the backside attack characteristic of the SN2 mechanism.
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophilic attack then occurs preferentially at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. However, for a symmetrical epoxide like cyclopentene oxide, both carbons are equally substituted, and the attack will still lead to the trans product.
For asymmetric synthesis, chiral catalysts, such as metal-salen complexes, are employed. These catalysts can coordinate to the epoxide, activating it towards nucleophilic attack and creating a chiral environment that directs the amine to attack one of the two carbons preferentially, leading to a high enantiomeric excess (ee) of one enantiomer.
Data Presentation
The following tables summarize the quantitative data for the ring-opening of cyclopentene oxide with various amines under different catalytic conditions.
Table 1: Non-Asymmetric Ring-Opening of Cyclopentene Oxide with Various Amines
| Entry | Amine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Benzylamine | None | Benzylamine (excess) | 120 | 12 | >90 | >99:1 |
| 2 | Piperidine | None | Piperidine (excess) | 100 | 8 | ~95 | >99:1 |
| 3 | Aniline | Yb(OTf)₃ (10 mol%) | CH₃CN | 80 | 6 | 88 | >99:1 |
| 4 | Morpholine | LiClO₄ (1 equiv.) | CH₃CN | Reflux | 12 | 92 | >99:1 |
| 5 | Ammonia | Aqueous NH₃ | Ethanol | 100 | 24 | ~85 | >99:1 |
Table 2: Asymmetric Ring-Opening of Cyclopentene Oxide with Azide and Anilines Catalyzed by Chiral Cr(III)-Salen Complexes
Note: The primary product of the azide opening is an azido alcohol, which can be readily reduced to the corresponding amino alcohol in a subsequent step.
| Entry | Nucleophile | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | TMSN₃ | (R,R)-Cr-Salen (2) | Diethyl ether | 25 | 12 | 95 | 93 |
| 2 | TMSN₃ | (R,R)-Cr-Salen (0.01) | None | 25 | 24 | >99 | 94 |
| 3 | Aniline | (R,R)-Cr-Salen (5) | Toluene | 0 | 48 | 85 | 88 |
| 4 | 4-Chloroaniline | (R,R)-Cr-Salen (5) | Toluene | 0 | 72 | 82 | 90 |
| 5 | 4-Methoxyaniline | (R,R)-Cr-Salen (5) | Toluene | 0 | 96 | 75 | 85 |
Experimental Protocols
Protocol 1: Synthesis of Racemic trans-2-(Benzylamino)cyclopentan-1-ol
This protocol describes a straightforward, non-asymmetric synthesis of a representative aminocyclopentanol.
Materials:
-
Cyclopentene oxide
-
Benzylamine
-
Pressure vessel or heavy-walled sealed tube
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a pressure vessel, combine cyclopentene oxide (1.0 eq) and benzylamine (3.0 eq). The excess benzylamine serves as both the reactant and the solvent.
-
Seal the vessel and heat the mixture to 120 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess benzylamine by vacuum distillation.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield trans-2-(benzylamino)cyclopentan-1-ol as a white solid.
Protocol 2: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) Chloride [(R,R)-Cr-Salen Catalyst]
This protocol describes the synthesis of a widely used chiral catalyst for asymmetric epoxide ring-opening reactions.
Materials:
-
(1R,2R)-(-)-1,2-Cyclohexanediamine
-
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
-
Chromium(II) chloride (anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard Schlenk line and glassware for air-sensitive reactions
Procedure: Part A: Synthesis of the Salen Ligand
-
Dissolve (1R,2R)-(-)-1,2-cyclohexanediamine (1.0 eq) in ethanol.
-
To this solution, add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.0 eq).
-
Heat the mixture to reflux for 1 hour. A yellow precipitate of the Schiff base ligand will form.
-
Cool the mixture to room temperature and collect the yellow solid by filtration. Wash with cold ethanol and dry under vacuum.
Part B: Complexation with Chromium
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend the salen ligand (1.0 eq) and anhydrous chromium(II) chloride (1.1 eq) in anhydrous THF.
-
Stir the mixture at room temperature for 48 hours. The color of the suspension will change from green to a dark brown/black.
-
Expose the reaction mixture to air and stir for an additional 1 hour. During this time, the Cr(II) will be oxidized to Cr(III).
-
Remove the THF under reduced pressure.
-
The resulting solid is the (R,R)-Cr-Salen catalyst. It can be further purified by washing with a non-polar solvent like pentane to remove any unreacted ligand.
Protocol 3: Asymmetric Synthesis of (trans)-(1R,2R)-2-Azido-1-cyclopentanol
This protocol details the asymmetric ring-opening of cyclopentene oxide using the prepared chiral Cr-Salen catalyst. The resulting azido alcohol can be reduced to the corresponding amino alcohol.
Materials:
-
Cyclopentene oxide
-
(R,R)-Cr-Salen catalyst
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous diethyl ether
-
Aqueous work-up reagents (e.g., saturated NaHCO₃ solution)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (R,R)-Cr-Salen catalyst (2 mol%) in anhydrous diethyl ether at room temperature, add cyclopentene oxide (1.0 eq).
-
Stir the mixture for 15 minutes.
-
Slowly add trimethylsilyl azide (TMSN₃) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (trans)-(1R,2R)-2-azido-1-cyclopentanol.
-
The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of aminocyclopentanols.
Reaction Mechanism: Asymmetric Ring-Opening
Caption: Mechanism of chiral catalyst-mediated asymmetric ring-opening.
Logical Relationship: Catalyst Choice and Stereochemical Outcome
Caption: Impact of catalyst choice on the stereochemical outcome.
Application Notes and Protocols: 2-Aminocyclopentanol Derivatives for Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-aminocyclopentanol derivatives in stereoselective synthesis. These versatile chiral building blocks serve as effective chiral auxiliaries and ligands in a variety of asymmetric transformations, leading to the synthesis of enantiomerically enriched molecules.
Introduction
This compound derivatives are a class of conformationally constrained chiral molecules that have gained significant attention in asymmetric synthesis. Their rigid cyclopentane backbone and the stereochemically defined positioning of the amino and hydroxyl groups create a well-defined chiral environment, enabling high levels of stereocontrol in carbon-carbon bond-forming reactions. These derivatives are particularly valuable in the synthesis of chiral alcohols, carboxylic acids, and their derivatives, which are common structural motifs in pharmaceuticals and biologically active compounds.
This guide details the application of these derivatives in four key asymmetric transformations:
-
Asymmetric Alkylation: For the synthesis of α-chiral carboxylic acids.
-
Asymmetric Aldol Reactions: For the stereoselective synthesis of β-hydroxy carboxylic acids.
-
Enantioselective Addition of Diethylzinc to Aldehydes: For the synthesis of chiral secondary alcohols.
-
Asymmetric Michael Addition: For the formation of chiral 1,5-dicarbonyl compounds.
The protocols provided are based on established literature and are intended to serve as a practical guide for laboratory implementation.
Application 1: Asymmetric Alkylation using a (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary
Asymmetric alkylation of enolates derived from chiral N-acyloxazolidinones is a powerful method for the synthesis of enantiomerically enriched carboxylic acids. The oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol provides a rigid scaffold that effectively directs the approach of an electrophile to one face of the enolate.
Data Presentation
Table 1: Diastereoselective Alkylation of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
| Entry | Electrophile (R-X) | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Benzyl bromide | 2-Benzylpropanoic acid derivative | >99 | 85 |
| 2 | Allyl iodide | 2-Allylpropanoic acid derivative | >98 | 88 |
| 3 | Isopropyl iodide | 2-Isopropylpropanoic acid derivative | >97 | 75 |
| 4 | Ethyl iodide | 2-Ethylpropanoic acid derivative | >99 | 90 |
Data adapted from analogous Evans auxiliary systems and the high selectivity reported for the related aldol reaction.
Experimental Protocols
Protocol 1.1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one from (1S,2R)-2-aminocyclopentan-1-ol
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from the corresponding amino alcohol.
-
Materials: (1S,2R)-2-aminocyclopentan-1-ol, triphosgene or diethyl carbonate, triethylamine (TEA), dichloromethane (DCM), anhydrous sodium sulfate, silica gel.
-
Procedure:
-
To a solution of (1S,2R)-2-aminocyclopentan-1-ol (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of triphosgene (0.4 eq) or diethyl carbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazolidinone.
-
Protocol 1.2: Asymmetric Alkylation
This protocol details the N-acylation, enolate formation, and subsequent alkylation.
-
Materials: (4R,5S)-cyclopentano[d]oxazolidin-2-one, propionyl chloride, n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), alkyl halide (e.g., benzyl bromide), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
N-Acylation: To a solution of the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography to separate the diastereomers.
-
Visualization
Application 2: Asymmetric Aldol Reactions
The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is highly effective in controlling the stereochemistry of aldol reactions, leading to the formation of syn-aldol products with excellent diastereoselectivity.[1]
Data Presentation
Table 2: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes.[1]
| Entry | Aldehyde | Product Diastereomer | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| 1 | Isobutyraldehyde | syn | >99 | 80 |
| 2 | Benzaldehyde | syn | >99 | 75 |
| 3 | Propionaldehyde | syn | >99 | 78 |
| 4 | Cinnamaldehyde | syn | >99 | 70 |
Experimental Protocol
Protocol 2.1: Asymmetric Aldol Reaction
This protocol describes the formation of the boron enolate and its subsequent reaction with an aldehyde.[1]
-
Materials: N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one, dibutylboron triflate (Bu₂BOTf), N,N-diisopropylethylamine (DIPEA), aldehyde, anhydrous dichloromethane (DCM), methanol, hydrogen peroxide (30% aqueous solution).
-
Procedure:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C, add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir for 1 hour at 0 °C.
-
Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding methanol, followed by a solution of hydrogen peroxide in methanol at 0 °C.
-
Stir vigorously for 1 hour.
-
Extract the mixture with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Visualization
Application 3: Enantioselective Addition of Diethylzinc to Aldehydes
trans-2-(N,N-Dialkylamino)cyclopentanols are effective chiral ligands for the catalytic enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols in high enantiomeric excess.
Data Presentation
Table 3: Enantioselective Addition of Diethylzinc to Aldehydes using a trans-2-(Dialkylamino)cyclopentanol Ligand
| Entry | Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | 92 | 96 (S) |
| 2 | 4-Chlorobenzaldehyde | 10 | 95 | 97 (S) |
| 3 | 4-Methoxybenzaldehyde | 10 | 88 | 94 (S) |
| 4 | 2-Naphthaldehyde | 10 | 90 | 95 (S) |
| 5 | Cinnamaldehyde | 15 | 85 | 92 (S) |
Data is representative of typical results obtained with this class of ligands.
Experimental Protocol
Protocol 3.1: Enantioselective Diethylzinc Addition
-
Materials: Chiral trans-2-(N,N-dialkylamino)cyclopentanol, diethylzinc (solution in hexanes), aldehyde, anhydrous toluene.
-
Procedure:
-
To a solution of the chiral amino alcohol ligand (0.1 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the aldehyde (1.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the chiral alcohol by flash chromatography.
-
Visualization
Application 4: Asymmetric Michael Addition
Chiral this compound derivatives can be used to prepare ligands for metal-catalyzed asymmetric Michael additions, for instance, the addition of malonates to enones.
Data Presentation
Table 4: Asymmetric Michael Addition of Diethyl Malonate to Chalcone
| Entry | Ligand derived from | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | This compound | Ni(acac)₂/Ligand | 85 | 88 |
| 2 | This compound | Cu(OTf)₂/Ligand | 90 | 92 |
Data is illustrative of the potential of these ligands in asymmetric Michael additions.
Experimental Protocol
Protocol 4.1: Asymmetric Michael Addition
-
Materials: Chiral ligand derived from this compound, Ni(acac)₂ or Cu(OTf)₂, chalcone, diethyl malonate, anhydrous toluene.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the metal salt (e.g., Ni(acac)₂, 0.1 eq) and the chiral ligand (0.12 eq) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add chalcone (1.0 eq) and diethyl malonate (1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction with dilute HCl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
-
Visualization
References
The Pivotal Role of Chiral Amines in Enantioselective Deprotonation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective deprotonation, a powerful strategy in modern asymmetric synthesis, enables the selective removal of one of two enantiotopic protons from a prochiral molecule. This technique facilitates the creation of chiral carbanions, which can then be trapped with various electrophiles to afford enantioenriched products. At the heart of this methodology lies the use of chiral lithium amide bases, typically generated in situ from the corresponding chiral amines. The inherent chirality of the amine dictates the stereochemical outcome of the deprotonation, making the selection of the appropriate chiral amine crucial for achieving high enantioselectivity. These methods are instrumental in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules.
This document provides detailed application notes on the use of chiral amines in enantioselective deprotonation, comprehensive experimental protocols for key transformations, and a summary of quantitative data to guide researchers in this field.
Core Concepts
The fundamental principle of enantioselective deprotonation with chiral lithium amides involves the formation of a diastereomeric transition state between the chiral base and the prochiral substrate. The steric and electronic properties of the chiral amine create a biased environment, favoring the abstraction of one enantiotopic proton over the other. The resulting chiral lithium enolate is then typically trapped in situ with an electrophile, such as a silyl chloride, to prevent racemization and yield a stable, enantioenriched product.
Key factors influencing the enantioselectivity of the process include:
-
Structure of the Chiral Amine: The steric bulk, conformational rigidity, and presence of heteroatoms for chelation in the chiral amine are critical for effective stereochemical communication.
-
Substrate Structure: The conformational properties of the substrate, such as in cyclic ketones, play a significant role in the diastereomeric transition state.
-
Reaction Conditions: Temperature, solvent, and the presence of additives like lithium chloride (LiCl) can significantly impact the aggregation state of the lithium amide and, consequently, the enantioselectivity.[1][2]
Applications in Asymmetric Synthesis
The desymmetrization of prochiral ketones and meso-epoxides are two of the most well-established applications of enantioselective deprotonation using chiral amines.
Enantioselective Deprotonation of Prochiral Ketones
Cyclic ketones, such as substituted cyclohexanones and tropinones, are excellent substrates for this methodology. The resulting chiral silyl enol ethers are versatile intermediates that can be used in a variety of subsequent stereoselective transformations, including aldol reactions, alkylations, and Michael additions. For instance, the enantioselective deprotonation of 4-tert-butylcyclohexanone can yield the corresponding silyl enol ether with high enantiomeric excess (e.e.).[3] Similarly, tropinone can be deprotonated with high enantioselectivity, providing access to chiral tropane alkaloids.[2]
Enantioselective Rearrangement of meso-Epoxides
Chiral lithium amides can mediate the enantioselective rearrangement of meso-epoxides to chiral allylic alcohols.[4][5] This transformation proceeds via a deprotonation-elimination mechanism, where the chiral base selectively removes a proton from one of the two enantiotopic positions adjacent to the epoxide ring. This method provides a direct route to valuable chiral allylic alcohol building blocks.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantioselective deprotonation of various substrates using different chiral lithium amides.
Table 1: Enantioselective Deprotonation of Cyclic Ketones
| Substrate | Chiral Amine (as Lithium Amide) | Electrophile | Additive | Yield (%) | e.e. (%) | Reference |
| 4-tert-Butylcyclohexanone | (R,R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine | TMSCl | - | - | 88 | [3] |
| 4-tert-Butylcyclohexanone | Fluorine-containing 1-phenylethylamine derivative | TMSCl | - | - | up to 81 | [6] |
| Tropinone | (1R,2R)-N,N'-Bis(2-methoxyethyl)-1,2-diphenylethane-1,2-diamine | Benzaldehyde | LiCl | - | 95 | [2] |
| Tropinone | (S,S)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine | Benzaldehyde | LiCl | - | 92 | [2] |
| cis-3,5-Dimethylcyclohexanone | (R)-N-(1-Phenylethyl)-N-(2-picolyl)amine | Ac₂O | - | - | 79 | [7] |
| 4-Methylcyclohexanone | Polymer-supported (S)-Phenylglycine derivative | TMSCl | - | - | 82 | [8] |
Table 2: Enantioselective Rearrangement of Epoxides
| Substrate | Chiral Amine (as Lithium Amide) | Product | Yield (%) | e.e. (%) | Reference |
| Cyclohexene Oxide | (S)-2-(Disubstituted aminomethyl)pyrrolidine derivative | (S)-2-Cyclohexen-1-ol | - | 92 | [5] |
| Cyclohexene Oxide | (-)-N,N-Diisopinocampheylamine | (R)-2-Cyclohexen-1-ol | 82 | 95 | [9] |
| Cyclohexene Oxide | (R,R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine | (R)-2-Cyclohexen-1-ol | 68 | 76 | [4] |
| meso-Cyclohexene oxides with aziridino groups | Various chiral lithium amides | Aziridinocyclohexenols | - | 47-68 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Deprotonation of a Prochiral Ketone and Formation of a Silyl Enol Ether
This protocol is a general guideline and may require optimization for specific substrates and chiral amines.
Materials:
-
Chiral diamine (e.g., (1R,2R)-N,N'-Bis(1-phenylethyl)ethane-1,2-diamine)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Prochiral ketone (e.g., 4-tert-butylcyclohexanone)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Chiral Lithium Amide Solution:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add the chiral diamine (2.2 mmol).
-
Dissolve the diamine in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (2.2 mmol) dropwise via syringe.
-
Stir the solution at 0 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Enantioselective Deprotonation and Silylation:
-
Cool the freshly prepared chiral lithium amide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the prochiral ketone (2.0 mmol) in anhydrous THF (5 mL).
-
Add the ketone solution dropwise to the lithium amide solution at -78 °C over a period of 10-15 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined by TLC or other monitoring techniques.
-
Add freshly distilled TMSCl (3.0 mmol) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether or hexanes (20 mL).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes or hexanes/ethyl acetate).
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the purified silyl enol ether by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
-
Protocol 2: Enantioselective Rearrangement of Cyclohexene Oxide to (S)-2-Cyclohexen-1-ol
This protocol is adapted from a literature procedure and may require optimization.[5]
Materials:
-
(S)-2-(N,N-disubstituted aminomethyl)pyrrolidine derivative (chiral amine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Chiral Lithium Amide:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral amine (1.2 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C.
-
Add n-BuLi (1.2 mmol) dropwise and stir for 30 minutes at 0 °C.
-
-
Rearrangement Reaction:
-
Cool the lithium amide solution to -78 °C.
-
Add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction mixture at -78 °C for the optimized reaction time (e.g., 2 hours).
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting allylic alcohol by flash column chromatography.
-
-
Characterization and Enantiomeric Excess Determination:
-
Characterize the product by standard spectroscopic methods.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General workflow for enantioselective deprotonation of a prochiral ketone.
Caption: Conceptual illustration of desymmetrization by a chiral lithium amide.
References
- 1. An experimental and theoretical study of the enantioselective deprotonation of cyclohexene oxide with isopinocampheyl-based chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Stereoselective reactions. XXXII. Enantioselective deprotonation of 4-tert-butylcyclohexanone by fluorine-containing chiral lithium amides derived from 1-phenylethylamine and 1-(1-naphthyl)ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Enantioselective deprotonation of 4-tert-butylcyclohexanone by conformationally constrained chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in asymmetric synthesis using chiral lithium amide bases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral lithium amide base-mediated rearrangement of meso-cyclohexene oxides: asymmetric synthesis of amino- and aziridinocyclohexenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a critical chiral intermediate in the development of novel therapeutics.[1]
Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis, focusing on improving both yield and purity.
Question 1: Why is the overall yield of my (1R,3S)-3-aminocyclopentanol hydrochloride synthesis lower than expected?
Potential Causes & Solutions:
-
Incomplete Reactions: One of the primary reasons for low yield is an incomplete reaction in one or more steps.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] Ensure that the reaction is stirred for the recommended duration under the specified temperature conditions. For instance, in the final deprotection step, the reaction should be stirred at room temperature for at least 12 hours to ensure completion.[2]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization.[3]
-
Solution: To minimize loss during recrystallization, use a minimal amount of hot solvent to dissolve the product. Pre-heating the filtration apparatus can prevent premature crystallization on the filter paper.[3] When washing the final product, use an ice-cold solvent in which the product is sparingly soluble to avoid dissolving it.[3]
-
-
Suboptimal Reaction Conditions: The reaction conditions, including temperature, reagent stoichiometry, and catalyst activity, may not be optimized.
-
Solution: For reactions involving temperature-sensitive reagents, such as the in-situ generation of HCl using pivaloyl chloride, maintain strict temperature control (e.g., 5 °C).[2] Ensure the quality and activity of catalysts, like Palladium on carbon (Pd/C) used in hydrogenation steps, are high.[2]
-
-
Side Reactions: Competing reactions can consume starting materials or intermediates, thus reducing the yield of the desired product.[4]
-
Solution: In the case of Boc deprotection using strong acids, the generated tert-butyl cation can lead to alkylation of nucleophilic sites.[4] The use of scavengers can help mitigate these side reactions.
-
Question 2: How can I improve the purity of the final (1R,3S)-3-aminocyclopentanol hydrochloride product?
Potential Causes & Solutions:
-
Presence of Stereoisomers: Inadequate chiral control during the synthesis can lead to the formation of other stereoisomers, which can be difficult to separate.[2]
-
Residual Solvents and Reagents: Improper washing and drying can leave behind solvents or unreacted starting materials.
-
By-products from Side Reactions: Incomplete reactions or side reactions can result in impurities that are challenging to remove.
-
Solution: If the purity is low, consider recrystallizing the final product. A second recrystallization may be necessary to remove stubborn impurities.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (1R,3S)-3-aminocyclopentanol hydrochloride?
There are several established synthetic routes. The choice often depends on the desired scale, cost, and available starting materials. Key strategies include:
-
Hetero-Diels-Alder Reaction: A modern approach involves a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound, followed by reduction and chiral separation. This method is cost-effective and provides high optical purity.[1][2]
-
Deprotection of a Protected Aminocyclopentanol: A common final step is the deprotection of a precursor like N-Boc-(1R,3S)-3-aminocyclopentanol using a strong acid such as HCl.[2]
-
Reduction of an Aminocyclopentanone: The reduction of a corresponding 3-aminocyclopentanone can yield the desired product, but this may produce a mixture of cis and trans isomers that require separation.[2]
Q2: What is the significance of stereochemistry in this synthesis?
(1R,3S)-3-aminocyclopentanol has two chiral centers, resulting in four possible stereoisomers. The (1R,3S) configuration is a specific trans isomer.[1] This precise three-dimensional arrangement is critical as this molecule is a key chiral intermediate in the synthesis of pharmaceuticals like the anti-HIV drug Bictegravir.[2] Using the correct stereoisomer is essential for the biological activity of the final drug product.[2]
Data Presentation
Table 1: Comparison of Different Synthetic Routes for (1R,3S)-3-Aminocyclopentanol Hydrochloride
| Starting Material/Key Step | Reagents & Conditions | Reported Yield | Reported Purity | Reference |
| N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | Pivaloyl chloride, Isopropanol (in-situ HCl generation) | 69.8% (overall) | 99.75% by GC | [1][5] |
| N-Boc-(1R,3S)-3-aminocyclopentanol | 4M HCl in Dioxane | ~95% | >99% e.e. | [6][7] |
| Chemo-enzymatic Synthesis (Overall) | Multi-step including Hetero-Diels-Alder and enzymatic resolution | ~35-40% | >99% e.e. | [6] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride [1][8]
This multi-step protocol is based on a patented method and offers high optical purity.
Step 1: Hetero-Diels-Alder Reaction
-
Under the catalysis of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.), tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized to tert-butyl nitrosyl carbonate.
-
This is followed by an in-situ hetero-Diels-Alder reaction with cyclopentadiene (1.5-2.0 eq.) at 20-30 °C to obtain cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
Step 2: Reductive Ring Opening
-
The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder-acetic acid system.
Step 3: Enzymatic Resolution
-
The resulting racemic alcohol is dissolved in methylene chloride.
-
Vinyl acetate (5 equiv.) and a lipase (e.g., Lipozyme40086) are added, and the mixture is stirred at room temperature (25 °C) for 48 hours.
-
The enzyme is removed by filtration, and the desired enantiomer is separated.
Step 4: Hydrogenation
-
The double bond in the cyclopentene ring is reduced by palladium on carbon (Pd/C) catalyzed hydrogenation.
Step 5: Deacetylation
-
The acetyl protecting group is removed under alkaline conditions using lithium hydroxide in methanol.
Step 6: Deprotection and Hydrochloride Salt Formation
-
An acidic solution of hydrogen chloride in isopropanol is prepared in-situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.).
-
The Boc-protected amino alcohol from the previous step is dissolved in isopropanol and added dropwise to the prepared HCl/isopropanol solution.
-
The reaction is stirred at room temperature (25 °C) for 12 hours.
-
The system is cooled to 0 °C to induce crystallization, and the resulting white solid is collected by filtration to give (1R,3S)-3-aminocyclopentanol hydrochloride.
Protocol 2: Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol using HCl in Dioxane [7]
-
Dissolution: In a round-bottom flask, dissolve 10 g of the Boc-protected aminocyclopentanol derivative in 20 mL of 1,4-dioxane.
-
Acid Addition: To the stirred solution, add 50 mL of a 4M solution of hydrogen chloride in 1,4-dioxane.
-
Reaction: Stir the reaction mixture at room temperature (20°C) for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Precipitation: Upon completion, add 100 mL of acetonitrile to the reaction mixture to precipitate the aminocyclopentanol hydrochloride salt.
-
Isolation: Collect the resulting white solid by suction filtration.
-
Washing: Wash the filter cake with an additional 100 mL of acetonitrile to remove residual impurities.
-
Drying: Dry the solid under vacuum.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Chemo-enzymatic synthesis workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. (1R,3S)-3-AMinocyclopentanol hydrochloride | 1279032-31-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of cis-3-Amino-cyclopentanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of cis-3-amino-cyclopentanol hydrochloride, with a particular focus on addressing issues of low purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cis-3-amino-cyclopentanol hydrochloride, offering potential causes and actionable solutions to improve yield and purity.
Question 1: What are the primary causes of low purity in the final cis-3-amino-cyclopentanol hydrochloride product?
Answer:
Low purity in the final product can stem from several factors throughout the synthetic process. The most common culprits include:
-
Presence of the trans-isomer: The reduction of a 3-aminocyclopentanone precursor can yield a mixture of cis and trans diastereomers, which can be challenging to separate.[1]
-
Incomplete Deprotection: If using a protected aminocyclopentanol precursor (e.g., N-Boc), the removal of the protecting group may be incomplete, leading to contamination of the final product.[2]
-
By-products from Side Reactions: Incomplete reactions or the occurrence of side reactions can introduce impurities that are carried through the purification steps.[2][3]
-
Residual Solvents and Reagents: Improper washing and drying of the product can leave behind residual solvents or unreacted starting materials.[2][3]
Question 2: My final product is contaminated with the trans-isomer of 3-amino-cyclopentanol. How can I improve the cis-isomer purity?
Answer:
Separating cis- and trans-isomers is a critical challenge. Here are several strategies to enhance the purity of the desired cis-isomer:
-
Recrystallization: This is the most common and effective method for purifying the final product and removing the trans-isomer.[2][3] The selection of an appropriate solvent system is crucial for successful separation.
-
Column Chromatography: For separating the free base forms of the cis and trans isomers, column chromatography can be employed.[1][4]
-
Control of Stereochemistry during Synthesis: Employing a synthetic route that establishes the desired stereochemistry early on can minimize the formation of the trans-isomer.[2] Some methods, like those involving a hetero-Diels-Alder reaction, are designed to provide high optical purity.[2][5]
Question 3: After recrystallization, the yield of my cis-3-amino-cyclopentanol hydrochloride is significantly lower than expected. What could be the reason, and how can I improve it?
Answer:
Low recovery after recrystallization is a common issue. Potential causes and their solutions are outlined below:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
Premature Crystallization: The product may crystallize prematurely on the filter paper during hot filtration.[3]
-
Suboptimal Cooling: Not cooling the solution to a sufficiently low temperature can lead to incomplete precipitation of the product.[3]
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Too much solvent used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the solid.[3] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel, filter flask) to prevent cooling and crystallization during filtration.[3] | |
| Product is significantly soluble in cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
Purity Improvement Data
The following table summarizes the expected purity of cis-3-amino-cyclopentanol hydrochloride before and after applying recommended purification techniques.
| Purification Stage | Impurity Profile | Typical Purity (GC) |
| Crude Product | Contains trans-isomer, residual solvents, and reaction by-products. | 85-95% |
| After Recrystallization (1x) | Reduced levels of trans-isomer and other impurities. | >98%[6] |
| After Thorough Washing & Drying | Removal of residual solvents. | >99%[2] |
Experimental Protocols
Protocol 1: Recrystallization of cis-3-amino-cyclopentanol hydrochloride
This protocol describes a general procedure for the purification of cis-3-amino-cyclopentanol hydrochloride by recrystallization.
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at low temperatures. Isopropanol is a commonly used solvent.[5]
-
Dissolution: In a suitable reaction flask, suspend the crude cis-3-amino-cyclopentanol hydrochloride in a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified product under vacuum at a controlled temperature (e.g., 40°C) for a sufficient duration (e.g., 12 hours) to remove all residual solvents.[2]
Protocol 2: Deprotection of N-Boc-cis-3-amino-cyclopentanol
This protocol outlines the final deprotection step to yield cis-3-amino-cyclopentanol hydrochloride.
-
Reaction Setup: Dissolve the N-Boc protected starting material in a suitable solvent such as dioxane or isopropanol.[2]
-
Acid Addition: Add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) to the reaction mixture.[2] Alternatively, HCl can be generated in situ using acetyl chloride and an alcohol like isopropanol.[5]
-
Reaction: Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitor by TLC or GC).[2]
-
Precipitation and Isolation: Concentrate the reaction solution and add an anti-solvent like acetonitrile to precipitate the hydrochloride salt.[2] Filter the resulting solid.
-
Washing and Drying: Wash the filter cake with the anti-solvent and dry the solid to obtain the final product.[2]
Visualizations
Caption: Troubleshooting workflow for low purity issues.
Caption: General synthesis and purification pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of Aminocyclopentanols
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively control stereoselectivity in the synthesis of aminocyclopentanols.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in aminocyclopentanol synthesis?
A1: The main strategies to control the stereochemistry in aminocyclopentanol synthesis can be broadly categorized into three approaches:
-
Substrate-Controlled Synthesis: In this method, the existing stereocenters in the starting material direct the stereochemical outcome of the reaction. A common example is the diastereoselective reduction of a substituted cyclopentanone, where the substituent guides the approach of the reducing agent.
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed. Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[1][2][3]
-
Reagent-Controlled Synthesis (Asymmetric Catalysis): This approach utilizes a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. This includes methods like the Sharpless Asymmetric Aminohydroxylation and organocatalytic reactions using catalysts such as proline.[4][5][6]
Q2: How do I choose the best strategy for my specific aminocyclopentanol target?
A2: The choice of strategy depends on several factors including the desired stereoisomer, the starting materials available, and the required scale of the synthesis.
-
For diastereoselective synthesis , if you have a chiral starting material, a substrate-controlled approach can be very effective.
-
For enantioselective synthesis , if a suitable chiral catalyst is available for your substrate, asymmetric catalysis is often preferred due to its efficiency (using only a catalytic amount of the chiral source).
-
Chiral auxiliaries offer a reliable and often highly selective method, though they require additional steps for attachment and removal.[2][3]
Below is a decision-making workflow to help guide your choice:
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Q: I am performing a substrate-controlled reduction of a substituted aminocyclopentanone, but the diastereomeric ratio (d.r.) is poor. What factors should I investigate?
A: Low diastereoselectivity in the reduction of cyclic ketones is often related to the choice of reducing agent and the reaction conditions.
-
Steric Bulk of the Reducing Agent: The stereochemical outcome is highly dependent on the steric hindrance around the carbonyl group. Bulky reducing agents, such as L-Selectride®, tend to approach from the less hindered face, leading to higher diastereoselectivity compared to less bulky reagents like sodium borohydride.[7]
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy that leads to the major diastereomer.
-
Solvent: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. It is advisable to screen different solvents to find the optimal conditions.
-
Protecting Groups: The nature and size of the protecting group on the amino functionality can significantly influence the steric environment and thus the diastereoselectivity.
| Reducing Agent | Typical Diastereomeric Ratio (cis:trans) for 3-substituted cyclopentanones |
| Sodium Borohydride (NaBH₄) | 70:30 |
| L-Selectride® | 95:5 |
Data is representative and can vary based on the specific substrate and conditions.[7]
Issue 2: Low Enantioselectivity in Catalytic Reactions
Q: My organocatalytic synthesis of an aminocyclopentanol is showing low enantiomeric excess (e.e.). How can I troubleshoot this?
A: Low enantioselectivity in organocatalytic reactions can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8][9]
-
Catalyst Purity and Integrity: Ensure the chiral organocatalyst is of high chemical and enantiomeric purity. Impurities can lead to non-selective background reactions.[9]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent: The solvent can play a crucial role in the organization of the transition state. A screen of different solvents (e.g., polar, non-polar, protic, aprotic) is often necessary.
-
Additives: In some cases, additives like a weak acid or water can influence the catalytic cycle and improve enantioselectivity.[9]
-
-
Substrate Compatibility: The substrate may not be ideal for the chosen catalyst. Consider modifications to the substrate or screening a different class of organocatalysts.
-
Moisture and Air: While many organocatalytic reactions are robust, ensure that the reaction is performed under appropriate conditions, as excessive moisture or oxygen can sometimes interfere with the catalytic cycle.[8]
Key Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 3-Substituted Cyclopentanone using L-Selectride®[7]
This protocol describes the diastereoselective reduction of a 3-substituted cyclopentanone to the corresponding cis-aminocyclopentanol derivative.
Materials:
-
3-(Hydroxymethyl)cyclopentanone (or other 3-substituted cyclopentanone)
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the 3-substituted cyclopentanone (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the L-Selectride® solution (1.2 eq) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography to separate the diastereomers.
Expected Outcome:
-
Diastereomeric Ratio: Typically ≥ 95:5 (cis:trans)
-
Yield: ~90%
Protocol 2: Sharpless Asymmetric Aminohydroxylation of Cyclopentene[5][10][11]
This protocol outlines the synthesis of a syn-1,2-amino alcohol from cyclopentene using the Sharpless Asymmetric Aminohydroxylation (AA) reaction.
Materials:
-
Cyclopentene
-
Nitrogen source (e.g., Chloramine-T, N-bromosuccinimide)
-
Osmium tetroxide (OsO₄) catalyst (e.g., in a 2.5 wt% solution in t-butanol)
-
Chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL)
-
t-Butanol/water solvent system
Procedure:
-
To a stirred solution of the chiral ligand (e.g., (DHQ)₂PHAL) and the nitrogen source in a mixture of t-butanol and water at 0 °C, add the osmium tetroxide catalyst.
-
Add cyclopentene to the reaction mixture.
-
Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by TLC or GC.
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium sulfite).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Expected Outcome:
-
Stereoselectivity: High enantioselectivity (often >90% e.e.) and syn-diastereoselectivity.
-
Regioselectivity: Can be influenced by the choice of ligand and nitrogen source.[5]
Mechanisms of Stereocontrol
Understanding the mechanism by which stereochemistry is controlled is crucial for optimizing reactions.
Mechanism of Evans' Chiral Auxiliary
The stereoselectivity of the Evans' aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The chiral auxiliary, typically an oxazolidinone, directs the formation of a Z-enolate. The bulky substituent on the auxiliary then blocks one face of the enolate, forcing the electrophile (an aldehyde) to approach from the less hindered face. This results in a highly predictable and diastereoselective C-C bond formation.[10][11]
Mechanism of Proline-Catalyzed Asymmetric Aldol Reaction
In the proline-catalyzed aldol reaction, the proline acts as a bifunctional catalyst. The secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. The carboxylic acid group of the proline then activates the aldehyde electrophile through hydrogen bonding. The stereochemistry is controlled in the C-C bond-forming step, where the bulky substituent of the enamine directs the approach of the activated aldehyde to one face.[4][6][12]
References
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Enzymatic Resolution of Aminocyclopentanols
Here is a technical support center with troubleshooting guides and FAQs for optimizing reaction conditions for the enzymatic resolution of aminocyclopentanols.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the enzymatic kinetic resolution of aminocyclopentanols. The production of enantiomerically pure aminocyclopentanols is a critical step in synthesizing a wide range of pharmaceuticals.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic kinetic resolution of aminocyclopentanols, offering potential causes and actionable solutions.
Low or No Conversion
Q: My enzymatic resolution shows very low or no conversion of the racemic aminocyclopentanol. What are the potential causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors. Follow this step-by-step troubleshooting guide:
-
Enzyme Inactivity:
-
Improper Storage/Handling: Confirm that the enzyme has been stored at the recommended temperature and handled according to the manufacturer's specifications to avoid denaturation.[2]
-
Denaturation: Extreme pH or temperature during the reaction can denature the enzyme.[2] Verify that the reaction conditions are within the optimal range for the specific enzyme used.
-
Inhibitors: The reaction mixture may contain impurities that act as inhibitors.[2] Ensure high purity of substrates and solvents.
-
-
Sub-optimal Reaction Conditions:
-
pH and Temperature: The optimal conditions can vary significantly between enzymes.[2] Systematically screen a range of temperatures and pH values (or "pH memory" for enzymes in organic media) to find the ideal conditions for your specific substrate and enzyme combination.[3][4]
-
Solvent Choice: The organic solvent is crucial and can dramatically impact enzyme activity.[2][5] Lipases often show lower activity in polar organic solvents due to water stripping from the enzyme's microenvironment.[6] Hydrophobic solvents like hexane, toluene, or MTBE are often preferred.[3][7]
-
Water Activity: For reactions in organic solvents, a trace amount of water is essential for enzyme activity. However, too much water can promote unwanted hydrolysis reactions. Control water content using molecular sieves or by using a solvent with the appropriate water saturation level.
-
Acyl Donor: The choice and concentration of the acyl donor can influence the reaction rate. Highly activated esters (e.g., vinyl acetate) are often used to drive the reaction forward.[4]
-
-
Substrate/Product Inhibition:
-
Substrate Inhibition: High concentrations of the aminocyclopentanol substrate can sometimes inhibit the enzyme.[2] Try running the reaction at a lower substrate concentration or feeding the substrate gradually over time.
-
Product Inhibition: The acylated product or the co-product (e.g., acetaldehyde from vinyl acetate) can bind to the enzyme's active site and inhibit the reaction.[2] If product inhibition is suspected, consider strategies like in-situ product removal.
-
Low Enantioselectivity
Q: The conversion in my kinetic resolution is acceptable, but the enantioselectivity (E-value) is low. How can I improve it?
A: Low enantioselectivity is a critical issue that directly impacts the enantiomeric excess (ee) of your product and unreacted substrate. Here are strategies to enhance it:
-
Enzyme Choice: The intrinsic enantioselectivity of the enzyme is the primary determinant of the E-value.[3] Screening a variety of enzymes (e.g., different lipases like Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase) is the most effective approach to find a highly selective catalyst for your specific aminocyclopentanol.[3]
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.[3][8] A balance must be found between selectivity and reaction time.
-
Solvent Engineering: The solvent can significantly influence an enzyme's conformation and, consequently, its enantioselectivity.[3][5] Screening a range of solvents with varying polarities and properties is highly recommended.[3][9]
-
Acyl Donor Modification: For lipase-catalyzed resolutions, the structure of the acyl donor can impact chiral recognition.[2] Experiment with different acyl donors (e.g., vinyl acetate, ethyl butanoate, 2,2,2-trifluoroethyl butanoate) to find one that improves the E-value.[1][4]
-
Immobilization: Immobilizing an enzyme can sometimes lock it into a more rigid and selective conformation.[3] If you are using a free enzyme, consider testing a commercially available immobilized version or immobilizing it on a suitable support.
Reaction Stalls Prematurely
Q: My reaction starts well but stops before reaching the theoretical 50% conversion for a kinetic resolution. Why is this happening?
A: A stalling reaction can be due to several factors:
-
Enzyme Deactivation: The enzyme may be unstable under the reaction conditions and losing activity over time. Re-evaluate the temperature, pH, and solvent for long-term stability.
-
Product Inhibition: As mentioned previously, the accumulation of one or both products can inhibit the enzyme, preventing further conversion.[2]
-
Equilibrium: The reaction may be reversible. Using an irreversible acyl donor, such as vinyl acetate, can help drive the reaction to completion.[4] The byproduct of vinyl acetate, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step practically irreversible.
-
pH Shift: In unbuffered systems, the reaction itself might cause a shift in the micro-environmental pH of the enzyme, leading to a decrease in activity. This is particularly relevant for hydrolysis reactions.
Data Presentation: Optimizing Reaction Parameters
Quantitative data is essential for making informed decisions during optimization. The following tables summarize key parameters from various studies on the enzymatic resolution of aminocyclopentanols and related compounds.
Table 1: Effect of Solvent on Lipase Enantioselectivity (E-value)
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | E-value | Reference |
|---|---|---|---|---|---|---|
| (±)-cis-2-Aminocyclopentanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 23 | High | [1][10] |
| (±)-trans-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | TBME/TAA (4:1) | 23 | High | [10] |
| (±)-1-Phenylethanol | Lipase PS | Vinyl Acetate | n-Hexane | 35 | >200 | [11] |
| (±)-1-Phenylethanol | Lipase PS | Vinyl Acetate | Toluene | 50 | High | [7] |
| (±)-Flurbiprofen | Aspergillus oryzae | 1-Propanol | Isooctane | 45 | >100 |[12] |
TBME: tert-Butyl methyl ether; TAA: tert-Amyl alcohol
Table 2: Influence of Temperature on Reaction Parameters
| Enzyme | Substrate | Solvent | Temperature (°C) | Effect on Rate | Effect on Enantioselectivity (E) | General Observation |
|---|---|---|---|---|---|---|
| Lipase | General | Organic | Increase | Increases up to optimum[13][14] | Often Decreases[3][8] | A compromise is needed. |
| Lipase | General | Organic | Decrease | Decreases[14] | Often Increases[3][8] | May require longer reaction times. |
| CAL-B | (±)-THβC Amino alcohols | Toluene | 60 | Fast | Excellent (>200) | High temperature can be optimal for some stable enzymes.[15] |
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed N-Acylation of Aminocyclopentanol
This protocol provides a starting point for the kinetic resolution of a racemic aminocyclopentanol using a lipase.[1]
Materials:
-
Racemic aminocyclopentanol
-
Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Anhydrous organic solvent (e.g., MTBE, toluene, or hexane)
-
Acyl donor (e.g., vinyl acetate or ethyl butanoate)
-
Molecular sieves (optional, for water control)
-
Reaction vessel with magnetic stirring and temperature control
Procedure:
-
To a sealed reaction vessel, add the racemic aminocyclopentanol (1 equivalent) and the anhydrous organic solvent.
-
Add the acyl donor. A slight excess (e.g., 1.1 to 1.5 equivalents) is often used for reversible acyl donors, while 0.5-0.6 equivalents are used for irreversible ones to prevent acylation of the second enantiomer.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate, but this should be optimized).
-
If strict anhydrous conditions are required, add activated molecular sieves.
-
Seal the vessel and stir the mixture at the desired temperature (e.g., start at 30-40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the unreacted aminocyclopentanol and the acylated product.[1]
-
Stop the reaction when the desired conversion (typically close to 50%) is reached by filtering off the immobilized enzyme.[1] The enzyme can often be washed and reused.
-
The unreacted aminocyclopentanol and the acylated product can be separated by standard methods such as column chromatography or acid-base extraction.
Protocol 2: Analysis of Conversion and Enantiomeric Excess (ee) by Chiral HPLC
Accurate determination of conversion and ee is crucial for optimization.[16]
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are often effective for separating enantiomers of amino alcohols and their derivatives.[16][17]
Procedure:
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase to a suitable concentration (e.g., 0.5-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter.
-
Method Development:
-
Mobile Phase: Start with a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).[16] A small amount of an amine additive (e.g., 0.1% diethylamine) is often required to improve the peak shape of amines.[16]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[16]
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm), as aminocyclopentanols may lack a strong chromophore.[16]
-
-
Analysis: Inject the prepared sample. Identify the four peaks corresponding to the (R)- and (S)-aminocyclopentanol and the (R)- and (S)-acylated product.
-
Calculations:
-
Conversion (%): Conversion (%) = [Area(Acylated Product)] / [Area(Acylated Product) + Area(Unreacted Amine)] * 100
-
Enantiomeric Excess of Substrate (% ee_s): ee_s (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 (for the unreacted amine peaks)
-
Enantiomeric Excess of Product (% ee_p): ee_p (%) = |(Area_S' - Area_R') / (Area_S' + Area_R')| * 100 (for the product peaks)
-
Enantioselectivity (E-value): The E-value can be calculated from the conversion (c), ee_s, and ee_p using established formulas. A high E-value (>200) is excellent.
-
Visualizations
Experimental Workflow for Optimization
The following diagram illustrates a systematic workflow for optimizing the enzymatic resolution of aminocyclopentanols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 14. savemyexams.com [savemyexams.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale Production of (1R,2R)-2-amino-1-cyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the industrial scale production of (1R,2R)-2-amino-1-cyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for (1R,2R)-2-amino-1-cyclopentanol?
A1: The most common industrial route involves the synthesis of a racemic mixture of 2-amino-1-cyclopentanol followed by chiral resolution. A widely cited method includes the reaction of cyclopentene oxide with benzylamine to produce racemic 2-(N-benzylamino)-1-cyclopentanol. This intermediate is then resolved using a chiral resolving agent like (R)-(-)-mandelic acid. The desired diastereomer is isolated and then debenzylated to yield the final (1R,2R)-2-amino-1-cyclopentanol.[1] Asymmetric synthesis strategies have also been proposed but can be more complex and costly for large-scale production.[1]
Q2: How can I confirm the stereochemistry and purity of my final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric excess and overall purity of the final product.[2][3] ¹H NMR spectroscopy can be used to confirm the relative stereochemistry (cis/trans isomers) by analyzing the coupling constants of the protons on the carbons bearing the amino and hydroxyl groups.[4]
Q3: What are common impurities I should be aware of?
A3: Common impurities can include the undesired (1S,2S)-enantiomer, diastereomeric isomers (cis-isomers), residual solvents, unreacted starting materials like benzylamine, and by-products from side reactions.[2][5] Inadequate washing and drying can also leave residual solvents or reagents in the final product.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of (1R,2R)-2-amino-1-cyclopentanol.
Synthesis & Resolution
Q4: My reaction between cyclopentene oxide and benzylamine is slow or incomplete. What could be the cause?
A4: Potential causes for a slow or incomplete reaction include:
-
Incorrect Reagent Stoichiometry: An insufficient amount of benzylamine can lead to a delayed reaction. The recommended molar ratio of benzylamine to cyclopentene oxide is typically between 0.9 and 1.05.[1]
-
Suboptimal Reaction Temperature: The reaction temperature should generally be maintained between 90°C and 110°C.[1]
-
Poor Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates, a common issue in scaling up reactions.
Q5: The yield of the desired diastereomeric salt during chiral resolution is low. How can I improve it?
A5: Low yield during diastereomeric salt crystallization can be due to several factors:
-
Solvent Choice: The choice of solvent is crucial for effective resolution. 2-propanol is a commonly used solvent for the resolution of racemic 2-(N-benzylamino)-1-cyclopentanol with (R)-(-)-mandelic acid.[1]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. A slower, controlled cooling process is recommended to allow for the formation of an ordered crystal lattice.[2]
-
Supersaturation: If the solution is not sufficiently concentrated, the product may not precipitate effectively. Conversely, using too little solvent can cause the product to crash out prematurely with impurities.[2]
Purification & Isolation
Q6: After recrystallization, my final product still has significant optical isomer impurities. What should I do?
A6: The presence of optical isomer impurities suggests either incomplete chiral resolution or racemization during a reaction step.[2]
-
Optimize Resolution: Re-evaluate the chiral resolution step. Ensure the correct stoichiometry of the resolving agent and consider a second recrystallization of the diastereomeric salt.
-
Analytical Method: Use Chiral HPLC to accurately quantify the enantiomeric excess and guide further purification efforts.[2][3]
-
Alternative Purification: If recrystallization is ineffective, column chromatography may be necessary, although this can be challenging and costly at an industrial scale.[2]
Q7: The debenzylation step (hydrogenolysis) is not proceeding to completion, or I am observing side products. How can I troubleshoot this?
A7: Incomplete debenzylation or the formation of side products can be due to:
-
Catalyst Activity: The catalyst (e.g., Palladium on Carbon, Pd/C) may be deactivated. Ensure you are using a fresh, active catalyst.
-
Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently.
-
Solvent Purity: Impurities in the solvent can poison the catalyst. Use a high-purity solvent.
-
Reaction Conditions: Temperature and reaction time should be carefully monitored and optimized.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol
| Parameter | Recommended Range | Preferred Range | Notes |
| Benzylamine / Cyclopentene Oxide (mol/mol) | 0.9 - 1.05 | 1.0 - 1.01 | Using less than 0.9 may delay the reaction; more than 1.05 will leave residual benzylamine.[1] |
| Solvent (mL per g of cyclopentene oxide) | 2 - 10 | - | Water or a mixture of water and o-dichlorobenzene can be used.[1] |
| Reaction Temperature (°C) | 90 - 110 | 95 - 110 | Lower temperatures may slow the reaction rate.[1] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 2-(N-benzylamino)-1-cyclopentanol [1]
-
To a suitable reactor, add cyclopentene oxide and the chosen solvent (e.g., water).
-
Add benzylamine dropwise, maintaining the molar ratio between 1.0 and 1.01 relative to cyclopentene oxide.
-
Heat the reaction mixture to between 95°C and 110°C.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction solution to 40-50°C.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent such as toluene.
-
Combine the organic layers and concentrate under reduced pressure to obtain crude racemic 2-(N-benzylamino)-1-cyclopentanol.
Protocol 2: Chiral Resolution and Isolation of (1R,2R)-2-(N-benzylamino)-1-cyclopentanol [1]
-
Dissolve the crude racemic 2-(N-benzylamino)-1-cyclopentanol in 2-propanol.
-
Add a solution of (R)-(-)-mandelic acid in 2-propanol.
-
Allow the mixture to crystallize, forming the diastereomeric salt.
-
Filter the solid (1R,2R)-2-(N-benzylamino)-1-cyclopentanol R-(-)-mandelate.
-
To release the free amine, treat the diastereomeric salt with an alkali solution (e.g., potassium hydroxide) in the presence of an organic solvent like toluene.
-
Separate the organic layer containing the desired enantiomer and proceed to the debenzylation step.
Protocol 3: Debenzylation to (1R,2R)-2-amino-1-cyclopentanol
-
Dissolve the purified (1R,2R)-2-(N-benzylamino)-1-cyclopentanol in a suitable solvent (e.g., methanol).
-
Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (1R,2R)-2-amino-1-cyclopentanol.
Visualizations
References
Technical Support Center: Synthesis of Aminocyclopentanols via Hetero-Diels-Alder Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hetero-Diels-Alder synthesis of aminocyclopentanols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the hetero-Diels-Alder synthesis of aminocyclopentanol precursors?
A1: The primary side reactions in the initial hetero-Diels-Alder cycloaddition include:
-
Formation of the undesired stereoisomer (exo vs. endo): The Diels-Alder reaction can produce both endo and exo diastereomers. The endo product is often the kinetically favored product at lower temperatures due to secondary orbital interactions. However, at higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo isomer.[1][2]
-
Dimerization of the diene: Highly reactive dienes like cyclopentadiene can undergo a Diels-Alder reaction with themselves, especially at room temperature, forming dicyclopentadiene.[1]
-
Polymerization of the dienophile: Some highly activated dienophiles can polymerize under the reaction conditions.
-
Stepwise vs. Concerted Mechanism: While the Diels-Alder reaction is typically a concerted process, the use of strong Lewis acids or protonated imines can shift the mechanism to a stepwise, Mannich-Michael pathway, which can sometimes lead to different stereochemical outcomes or side products.[3]
Q2: How can I control the endo/exo selectivity of the initial cycloaddition?
A2: Controlling the diastereoselectivity is crucial for obtaining the desired aminocyclopentanol precursor. Here are key strategies:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.[1]
-
Catalyst Selection: Chiral Lewis acids or Brønsted acids can be used to catalyze the reaction and enhance the formation of a specific diastereomer with high enantioselectivity.[4]
-
Solvent Choice: The polarity of the solvent can influence the transition state energies, thereby affecting the endo/exo ratio.
-
In-situ Generation of Reactants: Generating the reactive dienophile (e.g., an acylnitroso species) or diene (by cracking dicyclopentadiene) in situ can help control their concentration and minimize side reactions.[3][5]
Q3: What are common issues encountered during the conversion of the Diels-Alder adduct to the final aminocyclopentanol?
A3: The steps following the cycloaddition, such as reduction and hydrolysis, are prone to their own set of side reactions:
-
Incomplete Reduction: The double bond in the bicyclic adduct or the carbonyl group of a lactam may not be fully reduced.
-
Over-reduction: In some cases, other functional groups in the molecule can be unintentionally reduced.
-
Epimerization: The stereochemistry of the newly formed stereocenters can be compromised during subsequent reaction steps, particularly under harsh basic or acidic conditions.
-
Incomplete Hydrolysis/Ring Opening: The cleavage of the N-O bond in oxazine adducts or the opening of a lactam ring may not go to completion.
-
Rearrangement Reactions: Under certain conditions, the carbocyclic framework can undergo rearrangements.
Troubleshooting Guides
Problem 1: Low Yield of the Hetero-Diels-Alder Adduct
| Possible Cause | Solution |
| Diene Dimerization | Use freshly cracked cyclopentadiene for the reaction. Perform the reaction at a lower temperature to disfavor dimerization. |
| Low Reactivity of Dienophile | Use an electron-withdrawing group on the imine dienophile to increase its reactivity.[3] |
| Catalyst Inactivity | Ensure the catalyst is pure and handled under anhydrous conditions if it is moisture-sensitive. Consider screening different Lewis or Brønsted acid catalysts. |
| Retro-Diels-Alder Reaction | If the reaction is run at a high temperature, the equilibrium may favor the starting materials. Optimize the temperature to find a balance between reaction rate and adduct stability.[1] |
Problem 2: Poor Endo/Exo Selectivity
| Possible Cause | Solution |
| High Reaction Temperature | Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled endo product.[1] |
| Uncatalyzed Reaction | Employ a chiral Lewis acid or Brønsted acid catalyst to direct the stereochemical outcome.[4] |
| Solvent Effects | Screen a range of solvents with varying polarities to optimize the diastereomeric ratio. |
Problem 3: Side Reactions During Post-Cycloaddition Modifications
| Possible Cause | Solution |
| Incomplete N-O Bond Cleavage | For reductive cleavage of nitroso-Diels-Alder adducts, screen different reducing agents (e.g., Zn/acetic acid, Na(Hg), SmI₂).[6][7] |
| Incomplete Lactam Reduction | For the reduction of Vince lactam, stronger reducing agents like LiAlH₄ might be necessary, but care must be taken to avoid over-reduction. Sodium borohydride can also be used, sometimes requiring specific conditions. |
| Epimerization at Stereocenters | Avoid harsh acidic or basic conditions during workup and purification. Use milder reagents for subsequent transformations. |
| Low Yield During Purification | Optimize the recrystallization solvent system to maximize recovery of the desired isomer. Consider chromatography for difficult separations. |
Experimental Protocols & Data
General Experimental Workflow
The synthesis of aminocyclopentanols from a hetero-Diels-Alder reaction typically follows these key phases:
Protocol 1: In-situ Generation of Acylnitroso Dienophile and Cycloaddition[5]
-
Reactant Preparation: In a round-bottom flask, dissolve the hydroxamic acid precursor (1.0 eq) in a suitable solvent (e.g., ethyl acetate). Cool the solution to 0 °C.
-
Dienophile Generation: Add an oxidizing agent (e.g., tetraethylammonium periodate) portion-wise to the cooled solution to generate the reactive acylnitroso species in situ.
-
Cycloaddition: To this solution, add freshly distilled cyclopentadiene (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C and allow it to gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture. The crude adduct can often be precipitated with a non-polar solvent and purified by recrystallization or column chromatography.
Protocol 2: Reductive Cleavage of N-O Bond in Nitroso-Diels-Alder Adducts[6][7]
-
Reaction Setup: Dissolve the purified cycloadduct in a suitable solvent (e.g., methanol, acetic acid).
-
Reduction: Add the reducing agent (e.g., zinc powder, sodium amalgam) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, filter off the solid reducing agent and wash with the reaction solvent. Neutralize the filtrate if an acidic solvent was used.
-
Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate to obtain the crude aminocyclopentanol, which can be further purified.
Quantitative Data: Catalyst Performance in Asymmetric Aza-Diels-Alder Reactions
The choice of catalyst can significantly impact the yield and stereoselectivity of the cycloaddition.
| Diene | Dienophile | Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) |
| Cyclopentadiene | C-Acylimine | Chiral Phosphoric Acid (5) | Hexane/Toluene | 94 | >99:1 | 82 |
| Cyclopentadiene | N-Tosyl α-imino ester | (R)-Tol-BINAP-CuClO₄ (10) | THF | 80 | - | 79 |
| Cyclopentadiene | C-Acylimine | Chiral Phosphoric Acid (5) | Hexane/Toluene | 83 | >99:1 | 86 |
Data is illustrative and based on reported literature values for similar systems.[4]
Visualizing Reaction Pathways
Desired Reaction vs. Side Reactions
References
- 1. sciforum.net [sciforum.net]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitroso Diels-Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and Biological Activity Studies of Novel Sterol Analogs from Nitroso Diels-Alder Reactions of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminocyclopentanol Diastereomers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the purification of diastereomeric mixtures of aminocyclopentanols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary methods for separating diastereomeric mixtures of aminocyclopentanols?
The most common and effective methods for separating aminocyclopentanol diastereomers are based on their different physical properties.[1] The primary techniques include:
-
Column Chromatography: This is often the first method attempted. Diastereomers have different affinities for the stationary phase, allowing for their separation. Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography can be effective.
-
Fractional Crystallization: If the diastereomers are crystalline solids, they will likely have different solubilities in a given solvent system. This difference can be exploited to selectively crystallize one diastereomer out of the solution, leaving the other in the mother liquor.[2]
-
Diastereomeric Salt Formation & Crystallization: For separating enantiomers, a chiral resolving agent is used to form diastereomeric salts which can then be separated by crystallization.[3][4][5] This principle can also be applied to a mixture of diastereomers if a suitable resolving agent selectively crystallizes with one of them.
-
Derivatization: The aminocyclopentanol mixture can be reacted with an achiral or chiral derivatizing agent to form new diastereomeric derivatives. These derivatives may have enhanced differences in their physical properties, making them easier to separate by standard chromatography.[6][7]
Q2: My diastereomers co-elute or have poor resolution during column chromatography. How can I improve the separation?
Poor resolution is a common challenge. Here are several parameters you can adjust to improve separation:
-
Optimize the Mobile Phase: This is the most influential factor.[8]
-
Change Solvent Polarity: Systematically vary the ratio of your solvents (e.g., increase or decrease the percentage of ethyl acetate in hexane).
-
Use a Ternary System: Adding a third solvent can significantly alter selectivity. For aminocyclopentanols, which are basic, adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) (~0.1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.[9]
-
-
Change the Stationary Phase: If silica gel is not working, consider other options.
-
Reversed-Phase (C18): Sometimes diastereomers that are inseparable on silica can be resolved on a C18 column with a solvent system like water/acetonitrile or water/methanol.
-
Other Normal Phases: Alumina or other bonded phases might offer different selectivity.
-
-
Improve Column Efficiency:
-
Use a longer column or a column packed with smaller particles.[10]
-
Ensure proper column packing and loading technique to avoid band broadening.
-
-
Adjust Flow Rate: Decreasing the flow rate can sometimes increase resolution, although it will lengthen the separation time.
-
Consider Temperature: Temperature can affect selectivity in HPLC separations. Running the column at a different temperature (e.g., sub-ambient or elevated) may improve resolution.[8]
Q3: I am trying to separate my diastereomers by fractional crystallization, but the resolution is poor or the mixture "oils out". What can I do?
Fractional crystallization is highly dependent on finding the right conditions.
-
If the Mixture "Oils Out": This happens when the compound's melting point is below the boiling point of the solvent or when cooling is too rapid.
-
To Improve Purity/Resolution:
-
Solvent Screening: This is critical. The ideal solvent is one where one diastereomer is sparingly soluble while the other is much more soluble at a given temperature. Test a wide range of solvents and solvent mixtures.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer to maximize the recovery of the less soluble diastereomer.
-
Multiple Recrystallizations: The purity of the crystalline material can be significantly improved by performing one or more subsequent recrystallizations.[5]
-
Seeding: If you have a pure crystal of one diastereomer, adding it to the cooled solution can induce selective crystallization.
-
Q4: When should I consider derivatization to aid in separation?
Derivatization is a useful strategy when direct separation by chromatography or crystallization is challenging. By reacting the amino or hydroxyl group of the aminocyclopentanol, you create a new compound with different physical properties. Consider derivatization when:
-
Diastereomers are very similar: If the diastereomers have nearly identical polarities and crystal packing properties.
-
To improve chromatographic behavior: Derivatization can create derivatives that are more easily separated on standard achiral columns.[7]
-
To enhance detection: If your aminocyclopentanol lacks a UV chromophore, reacting it with a UV-active derivatizing agent (like Marfey's reagent or a benzoyl group) allows for easier visualization by TLC and quantification by HPLC.[6][7]
The process involves an extra reaction step to add the derivative and another to remove it after separation, so it adds time to the overall process.[6]
Q5: Are enzymatic methods a viable option for resolving these mixtures?
Yes, enzymatic kinetic resolution is a powerful technique, particularly for resolving enantiomers.[4][11] A lipase enzyme can be used to selectively acylate one enantiomer of a racemic diastereomer pair, allowing the acylated product to be easily separated from the unreacted alcohol.[12][13] For a mixture of diastereomers, an enzyme might show selectivity for one diastereomer over the other, or for one enantiomer within each diastereomeric pair. This method is renowned for its high selectivity under mild, environmentally friendly conditions but is typically limited to a maximum theoretical yield of 50% for the desired enantiomer in a standard kinetic resolution.[4]
Data Presentation: Purification Parameters
Table 1: Representative Chromatographic Conditions for Separation This table provides starting points for developing a chromatographic separation method. Optimization will likely be required.[9]
| Analyte Type | Stationary Phase | Typical Mobile Phase System | Modifier | Detection |
| Underivatized Aminocyclopentanol | Silica Gel | Hexane / Ethyl Acetate or Hexane / Isopropanol | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | Staining (e.g., Ninhydrin, Permanganate) |
| Underivatized Aminocyclopentanol | Reversed-Phase (C18) | Water / Acetonitrile or Water / Methanol | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | UV (low λ), ELSD, CAD, MS |
| Derivatized Aminocyclopentanol (e.g., N-Acyl) | Silica Gel | Hexane / Ethyl Acetate | None typically needed | UV (if chromophore present) |
| Derivatized Aminocyclopentanol (e.g., Marfey's Adduct) | Reversed-Phase (C18) | Water / Acetonitrile Gradient | 0.1% Trifluoroacetic Acid (TFA) | UV (e.g., 340 nm for Marfey's)[6] |
Table 2: Common Chiral Resolving Agents for Amines This table lists common chiral acids used to form diastereomeric salts with amines for separation by fractional crystallization.[4]
| Chiral Resolving Agent | Class | Typical Solvents for Crystallization |
| L-(+)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |
| D-(-)-Tartaric Acid | Chiral Dicarboxylic Acid | Methanol, Ethanol, Water |
| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Isopropanol, Acetone, Ethyl Acetate |
| (1S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Isopropanol, Acetone, Ethyl Acetate |
| N-Acetyl-L-phenylalanine | Chiral Carboxylic Acid | Ethanol, Ethyl Acetate |
| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Dicarboxylic Acid | Methanol, Ethanol |
| (+)-Di-p-toluoyl-D-tartaric acid | Chiral Dicarboxylic Acid | Methanol, Ethanol |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Separation
-
Analytical TLC: Develop a thin-layer chromatography (TLC) method to achieve baseline separation of the two diastereomers. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). For aminocyclopentanols, add 0.1-1% triethylamine to the mobile phase to reduce peak tailing.
-
Column Preparation: Dry-pack the column with silica gel. Equilibrate the column by passing 3-5 column volumes of the optimized mobile phase through the silica until the column is fully wetted and stable.
-
Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase or dichloromethane. Alternatively, adsorb the crude mixture onto a small amount of silica gel ("dry loading"), which often gives better resolution.
-
Elution: Run the column, collecting fractions. Monitor the elution of the compounds by TLC.
-
Combine and Concentrate: Combine the fractions containing each pure diastereomer separately. Remove the solvent under reduced pressure to yield the purified products.
-
Characterization: Confirm the purity and identity of each isolated diastereomer using techniques like NMR and HPLC.[14]
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
This protocol describes the resolution of a racemic amine with a chiral acid. The principles are directly applicable to separating diastereomers if one forms a much less soluble salt.[4][5]
-
Solvent Selection: In separate vials, test the solubility of your aminocyclopentanol mixture and the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in a range of solvents (e.g., methanol, ethanol, isopropanol).
-
Salt Formation: Dissolve the diastereomeric mixture of aminocyclopentanol (1 equivalent) in a minimum amount of the chosen hot solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalents) in the same hot solvent.
-
Crystallization: Slowly add the hot solution of the resolving agent to the aminocyclopentanol solution with stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, place the solution in a 4 °C refrigerator overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which is enriched in the other diastereomer.[4]
-
Purity Check: Analyze the crystalline salt and the mother liquor (after removing the resolving agent) by a suitable method (e.g., chiral HPLC) to determine the diastereomeric excess (de%).
-
Liberation of Free Amine: To recover the aminocyclopentanol, dissolve the crystalline salt in water, basify with an aqueous base (e.g., 1M NaOH), and extract the free amine with an organic solvent (e.g., ethyl acetate).[4]
Visualizations
Caption: General workflow for the purification of diastereomers.
Caption: Decision tree for selecting a purification method.
References
- 1. santaisci.com [santaisci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting low enantiomeric excess in asymmetric catalysis
Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high enantioselectivity and reproducible results.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low enantiomeric excess in your asymmetric catalysis experiments.
Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (ee)
A low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. This guide provides a logical workflow to identify the root cause of the problem.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Frequently Asked Questions (FAQs)
Analytical Method Validation
Q1: My enantiomeric excess (ee) is lower than the literature value. What should I check first?
A1: The first step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] An inaccurate or unoptimized method can provide misleading ee values.[1] Key aspects to verify include:
-
Resolution: Ensure baseline separation of the enantiomer peaks, with a resolution value (Rs) greater than 1.5.[1]
-
Accuracy and Precision: Confirm that your method provides consistent and true values.[1][2]
-
Linearity: Check that the detector response is proportional to the concentration of each enantiomer.[1]
Q2: How can I be sure my analytical method is not the source of error?
A2: Prepare a true racemic sample of your product and inject it into your chiral HPLC/GC. The analysis should show a 50:50 ratio of the two enantiomers. If it does not, your analytical method is likely inaccurate. Additionally, prepare samples with known non-racemic compositions to check for linearity and accuracy.[1]
Reagent and Catalyst Purity
Q3: I've confirmed my analytical method is sound, but my ee is still low and varies between runs. What's the next step?
A3: Scrutinize the purity of all your starting materials.[1][3] Trace impurities can have a significant negative impact on enantioselectivity by acting as inhibitors or competing substrates.[3]
-
Substrate Purity: Impurities such as geometric isomers (E/Z), or compounds with strongly coordinating groups (e.g., unprotected amines or thiols) can interfere with the catalyst.[3] Residual halides from the substrate synthesis can also poison the catalyst.[3]
-
Catalyst Quality: The purity of the catalyst is paramount. Even minor variations in the ligand or metal precursor can drastically affect the outcome.[1] Consider synthesizing a fresh batch of the catalyst or procuring it from a reputable supplier.[1]
-
Solvent and Reagent Purity: Ensure all solvents and other reagents are of high purity and are anhydrous and degassed, as required by the reaction chemistry.[1][3] Water, peroxides, or other reactive impurities in solvents can deactivate the catalyst or alter the reaction pathway.[3]
Q4: My reaction is sluggish or stalls completely. Could this be related to purity?
A4: Yes, a slow or stalled reaction is a classic sign of catalyst deactivation, which is often caused by impurities.[3][4] Catalyst poisons, such as sulfur-containing compounds, can irreversibly bind to the metal center, rendering it inactive.[3]
Catalyst Deactivation Workflow
Caption: Troubleshooting workflow for catalyst deactivation.
Reaction Conditions
Q5: My reagents and catalyst are pure, but I still have reproducibility issues. What else could be the problem?
A5: Carefully re-evaluate your reaction conditions, as they play a critical role in enantioselectivity.[1]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature.[5] Lowering the temperature generally enhances enantioselectivity by favoring the transition state with the lower activation energy.[5][6] Conversely, higher temperatures can provide enough energy to overcome this difference, leading to a loss of selectivity.[5] However, in some cases, an optimal temperature exists, and deviating from it in either direction can lower the ee.[7][8]
-
Solvent: The choice of solvent and its purity are crucial.[1][9] The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the enantiomeric excess.[9] In some cases, enantioselectivity has been found to be inversely proportional to the dielectric constant of the solvent.[10]
-
Catalyst Loading: The concentration of the catalyst can also impact the enantioselectivity.[11][12] In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates or dimers, resulting in a lower ee.[11] It is advisable to screen a range of catalyst loadings to find the optimal concentration.
-
Additives: The presence of additives can sometimes dramatically improve enantioselectivity.[13][14][15][16] These can be co-catalysts, acids, bases, or other species that influence the catalytic cycle.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantiomeric Excess (ee) - General Trends
| Parameter | General Effect on Enantiomeric Excess (ee) | Common Observations & Remarks |
| Temperature | Lowering temperature often increases ee.[5][6] | There is often an optimal temperature range; too low a temperature may stall the reaction.[7][8] |
| Catalyst Loading | Lowering catalyst loading can sometimes increase ee.[11][17] | High concentrations may lead to the formation of less selective catalyst aggregates.[11] |
| Solvent Polarity | Can have a significant and system-dependent effect.[9] | In some cases, less polar solvents lead to higher ee.[10] Specific solvent-catalyst interactions are often key.[9] |
| Substrate Purity | Higher purity generally leads to higher and more reproducible ee.[3] | Trace impurities can act as catalyst poisons or inhibitors.[3] |
| Additives | Can significantly increase or, in some cases, decrease ee.[13][14] | The effect is highly specific to the reaction, catalyst, and additive.[15][16] |
Experimental Protocols
Protocol 1: Validation of Chiral HPLC/GC Method
This protocol outlines the key steps to validate your analytical method for determining enantiomeric excess.
1. System Suitability:
-
Before any analysis, inject a standard solution containing a racemic mixture of the product.
-
Resolution (Rs): Ensure the resolution between the two enantiomer peaks is greater than 1.5.[1]
-
Tailing Factor (T): The tailing factor for each peak should ideally be less than 2.[1]
2. Linearity:
-
Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99).[1]
-
Plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio.
-
The correlation coefficient (r²) of the resulting line should be ≥ 0.99.[1]
3. Accuracy:
-
Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples).
-
Analyze these samples and compare the measured ee with the theoretical ee. The recovery should typically be within 98-102%.[1]
4. Precision:
-
Inject the same sample multiple times (at least six times) and calculate the standard deviation of the measured ee. The relative standard deviation should be low, typically <2%.
Protocol 2: Catalyst Quality Check
Before starting a series of experiments, it is crucial to qualify your catalyst batch.
1. Characterization:
-
NMR Spectroscopy: Obtain ¹H, ¹³C, and, if applicable, ³¹P NMR spectra to confirm the structure and purity of the catalyst/ligand.[1]
-
Elemental Analysis: Determine the elemental composition (C, H, N) to verify the empirical formula.[1]
2. Activity and Enantioselectivity Test:
-
Perform a small-scale test reaction using a standard substrate for which the expected outcome is well-established.
-
Monitor the reaction for conversion and determine the enantiomeric excess of the product.[1]
-
Compare the results to a previously established standard for a reliable batch of the catalyst or to literature reports.[1]
Protocol 3: Substrate and Reagent Purification
Ensuring the purity of your starting materials is critical for achieving high enantioselectivity.
1. Substrate Purification:
-
Recrystallization: For solid substrates, recrystallization from an appropriate solvent system is an effective method to remove impurities.
-
Distillation: For liquid substrates, distillation (under reduced pressure for high-boiling point compounds) can be used for purification.
-
Column Chromatography: This technique can be used to separate the desired substrate from impurities.
2. Solvent Purification:
-
Use a solvent purification system (e.g., passing through activated alumina columns) to obtain anhydrous and deoxygenated solvents.
-
Alternatively, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).
-
Always use freshly purified solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Transfer Hydrogenation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for transfer hydrogenation reactions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the optimization of catalyst loading in transfer hydrogenation reactions.
Guide 1: Low or No Conversion
Low or no conversion of the starting material is a frequent issue. Follow this guide to diagnose and resolve the problem.
Symptoms:
-
TLC or GC/LC-MS analysis shows a high percentage of unreacted starting material.
-
The reaction appears stalled or sluggish.
Troubleshooting Workflow:
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solutions |
| Inactive or Deactivated Catalyst | Run a control reaction with a fresh batch of catalyst. Visually inspect the catalyst for changes in color or precipitation.[1] | Use a fresh, properly stored catalyst. Ensure pyrophoric catalysts (e.g., Pd/C) are handled under an inert atmosphere.[1] |
| Catalyst Poisoning | Analyze starting materials, solvent, and hydrogen donor for impurities, especially sulfur and nitrogen compounds.[1] | Purify all reagents and solvents before use. Consider using a guard bed to remove potential poisons. |
| Insufficient Catalyst Loading | Review the literature for typical catalyst loadings for similar reactions. | Systematically increase the catalyst loading in small increments (e.g., 0.1 mol% steps) and monitor the effect on conversion.[2] |
| Suboptimal Reaction Conditions | Verify temperature, pressure, and stirring rate. Inadequate agitation can limit mass transfer. | Ensure the reaction temperature is appropriate and the mixture is being stirred vigorously. For gaseous hydrogen donors, ensure adequate pressure. |
| Improper Hydrogen Donor | Confirm the suitability of the hydrogen donor for the specific catalyst and substrate. | Select a hydrogen donor known to be effective for the transformation, such as isopropanol or formic acid and its salts.[3] |
Guide 2: Poor Selectivity or Formation of Byproducts
The formation of undesired byproducts can compete with the desired reaction, leading to lower yields and purification challenges.
Symptoms:
-
Multiple spots on TLC or peaks in GC/LC-MS corresponding to undesired products.
-
The desired product is formed, but in a lower-than-expected ratio to byproducts.
Logical Relationship of Failure Points:
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solutions |
| Excessive Catalyst Loading | Review your current catalyst loading. High concentrations of active sites can sometimes promote side reactions.[2] | Decrease the catalyst loading systematically. An optimal loading balances reaction rate and selectivity.[2] |
| High Reaction Temperature | Analyze if the reaction temperature is too high, which can provide the activation energy for undesired reaction pathways. | Lower the reaction temperature. While this may slow the reaction rate, it can significantly improve selectivity. |
| Incorrect Hydrogen Donor or Solvent | The hydrogen donor or solvent can influence the reaction pathway. | Screen different hydrogen donors (e.g., isopropanol, formic acid, cyclohexene) and solvents to find a combination that favors the desired transformation. |
| Substrate Decomposition | Monitor the reaction over time to see if the desired product is forming and then degrading. | Reduce the reaction time or lower the temperature to minimize product decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a transfer hydrogenation reaction?
A1: A good starting point for many transfer hydrogenation reactions is between 0.1 and 1.0 mol% of the catalyst relative to the limiting reagent.[2] However, the optimal loading is highly dependent on the specific catalyst, substrate, and reaction conditions. It is always recommended to perform a small-scale optimization study.
Q2: How does increasing catalyst loading affect the reaction?
A2: Generally, increasing the catalyst loading will increase the reaction rate.[4] However, beyond a certain point, further increases may not significantly improve the rate and can lead to decreased selectivity due to a higher concentration of active sites promoting side reactions.[2] It can also lead to a decrease in the turnover number (TON).[2]
Q3: Can the catalyst support material affect the optimal loading?
A3: Yes, the physicochemical properties of the catalyst support can significantly influence the reaction.[5] Factors such as surface area, porosity, and the presence of acidic or basic sites on the support can affect catalyst activity and selectivity, thereby influencing the optimal catalyst loading.[5]
Q4: My reaction is very slow, even with high catalyst loading. What could be the issue?
A4: If a high catalyst loading does not increase the reaction rate, it is likely that the catalyst is not the limiting factor. You should investigate other potential issues such as catalyst poisoning from impurities in your substrate or solvent, poor mass transfer due to inadequate stirring, or the use of an inappropriate hydrogen donor for your system.[1]
Q5: How can I safely handle and dispose of pyrophoric transfer hydrogenation catalysts like Palladium on Carbon (Pd/C)?
A5: Pyrophoric catalysts can ignite spontaneously in air, especially when finely divided and in the presence of flammable solvents. Always handle them under an inert atmosphere (e.g., nitrogen or argon). After the reaction, the catalyst should be filtered carefully and the filter cake should not be allowed to dry in the air. The collected catalyst should be quenched by making a wet slurry with water before disposal in a designated waste container.[6]
Data Presentation
Table 1: Effect of Catalyst Loading on the Transfer Hydrogenation of Acetophenone
| Catalyst | Catalyst Loading (mol%) | Hydrogen Donor | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to 1-Phenylethanol (%) |
| RuCl₂(η⁶-p-cymene)(PPh₃) | 0.1 | i-PrOH | 80 | 3 | 53 | >99 |
| RuCl₂(η⁶-p-cymene)(PPh₃) | 0.25 | i-PrOH | 80 | 3 | 78 | >99 |
| RuCl₂(η⁶-p-cymene)(PPh₃) | 0.5 | i-PrOH | 80 | 3 | 92 | >99 |
| RuCl₂(η⁶-p-cymene)(PPh₃) | 1.0 | i-PrOH | 80 | 3 | 98 | >99 |
Data synthesized from similar studies for illustrative purposes.[2]
Table 2: Influence of Catalyst Loading on Nitrobenzene Reduction
| Catalyst | Catalyst Loading (mg) | Hydrogen Donor | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) |
| 5% CuNPs/Celite | 150 | Ethylene Glycol | 130 | 0.1 | >99 |
| 10% CuNPs/Celite | 150 | Ethylene Glycol | 130 | 0.1 | >99 |
| 5% CuNPs/Celite | 250 | Ethylene Glycol | 130 | 0.2 | 95 |
| 10% CuNPs/Celite | 250 | Ethylene Glycol | 130 | 0.2 | >99 |
Data adapted from a continuous flow transfer hydrogenation study.[7]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading for the Transfer Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol outlines a general method for determining the optimal catalyst loading for the reduction of a ketone using a ruthenium-based catalyst and isopropanol as the hydrogen donor.
Experimental Workflow Diagram:
Materials:
-
Ketone substrate (e.g., acetophenone)
-
Ruthenium catalyst (e.g., [(p-cymene)RuCl₂]₂)
-
Ligand (if required)
-
Base (e.g., Cs₂CO₃ or KOH)
-
Hydrogen donor (e.g., 2-propanol, anhydrous)
-
Anhydrous solvent (if different from hydrogen donor)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessels (e.g., Schlenk tubes or parallel synthesis reactor vials)
-
Stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation:
-
Under an inert atmosphere, add the ketone (e.g., 1 mmol), base (e.g., 0.3 mmol), and ligand (if applicable, e.g., 2 mol%) to a reaction vessel containing a stir bar.[8]
-
In separate, inerted reaction vessels, weigh the desired amounts of the ruthenium catalyst to achieve a range of catalyst loadings (e.g., 0.1, 0.25, 0.5, and 1.0 mol%).
-
-
Reaction Setup:
-
To each vessel containing the catalyst, add the hydrogen donor (e.g., 3 mL of 2-propanol).[8]
-
If the substrate is not already in the vessels, add the ketone solution to each vessel via syringe.
-
-
Execution:
-
Place the sealed reaction vessels in a preheated heating block or oil bath set to the desired temperature (e.g., 80-130 °C).[8]
-
Begin vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reactions at regular intervals (e.g., every hour) by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC or GC.
-
-
Work-up:
-
Once a reaction reaches completion (or after a set time), cool the vessel to room temperature.
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Analyze the crude product by ¹H NMR or GC to determine the conversion of the starting material and the yield of the desired alcohol.
-
Compare the results from the different catalyst loadings to determine the optimal concentration that provides high conversion in a reasonable time without significant byproduct formation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. interesjournals.org [interesjournals.org]
- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helgroup.com [helgroup.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. webofproceedings.org [webofproceedings.org]
Improving the efficiency of chiral resolution of racemic 2-aminocyclohexanol derivatives
Welcome to the technical support center for the chiral resolution of racemic 2-aminocyclohexanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of your chiral resolution experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral resolution of 2-aminocyclohexanol derivatives.
Issue 1: Poor or No Crystallization in Diastereomeric Salt Resolution
Question: I have mixed the racemic 2-aminocyclohexanol derivative with the chiral resolving agent in a suitable solvent, but no crystals are forming, even after cooling. What steps can I take to induce crystallization?
Answer: The absence of crystallization is a common issue that can often be resolved by systematically addressing factors related to solubility and supersaturation.[1]
Troubleshooting Steps:
-
Increase Concentration: The solution may be too dilute. Carefully evaporate a portion of the solvent to increase the concentration of the diastereomeric salts, which may induce precipitation.[1]
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[2] If the salt is too soluble, try a less polar solvent or a solvent mixture. Conversely, if it is insoluble, a more polar solvent should be used.[3]
-
Anti-Solvent Addition: Introduce an "anti-solvent" (a solvent in which the diastereomeric salt is less soluble) dropwise to the solution. This can induce precipitation, but be cautious to avoid "oiling out."[1]
-
Temperature Optimization: Further, reduce the crystallization temperature. Lowering the temperature generally decreases solubility and can promote crystallization.[1]
-
Seeding: If available, add a few seed crystals of the desired diastereomeric salt to the supersaturated solution to initiate crystal growth.[1]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[3]
Issue 2: "Oiling Out" of Diastereomeric Salt
Question: Instead of forming crystals, my diastereomeric salt is separating as an oil. How can I prevent this and obtain a crystalline product?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often a result of excessive supersaturation or the crystallization temperature being above the melting point of the solvated solid.[1]
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Increase Crystallization Temperature: If possible, screen for a solvent system that allows crystallization to occur at a higher temperature, well below the melting point of the salt.[1]
-
Ensure Proper Agitation: Gentle and consistent stirring can sometimes prevent the formation of an oil and promote crystallization.[1]
Issue 3: Low Yield of the Desired Enantiomer
Question: I have successfully isolated the diastereomeric salt, but the yield of my target enantiomer is significantly lower than the theoretical 50%. How can I improve the yield?
Answer: Low yields often indicate that a substantial amount of the desired diastereomer remains in the mother liquor.[1] This can be due to suboptimal solubility conditions or premature isolation.
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target diastereomeric salt while keeping the undesired diastereomer in solution. Experiment with lower final crystallization temperatures to maximize precipitation of the desired salt.[1]
-
Recycle the Unwanted Enantiomer: To improve the overall yield beyond 50%, the undesired enantiomer from the mother liquor can be isolated, racemized, and then reintroduced into the resolution process.[4][5]
-
Extend Crystallization Time: Ensure that the crystallization process has reached equilibrium before isolating the crystals. Premature filtration can lead to significant losses in yield.[1]
Issue 4: Poor Enantiomeric Excess (ee) of the Resolved Product
Question: After liberating the free amino alcohol from the diastereomeric salt, the enantiomeric excess (ee) is below the desired level (>99%). What could be the cause, and how can I improve it?
Answer: Low enantiomeric excess indicates that the undesired diastereomer co-precipitated with the desired one. This can be addressed by refining the crystallization and purification process.
Troubleshooting Steps:
-
Recrystallization: Purify the isolated diastereomeric salt by recrystallizing it from a suitable solvent. This process can significantly enhance the diastereomeric purity and, consequently, the enantiomeric excess of the final product.
-
Solvent Screening for Selectivity: The choice of solvent not only affects yield but also selectivity. Screen various solvents to find one that provides the largest possible difference in solubility between the two diastereomeric salts.[6]
-
Controlled Cooling: A slow and controlled cooling profile during crystallization is crucial. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.[2]
-
Analytical Method Verification: Ensure the accuracy of your chiral HPLC or GC method for determining the enantiomeric excess. Poor chromatographic resolution can lead to inaccurate ee values.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of racemic 2-aminocyclohexanol derivatives?
A1: The most common methods include:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[8] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]
-
Enzymatic Resolution: This technique utilizes enzymes, such as lipases, that selectively catalyze a reaction with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[4] This method is known for its high selectivity and mild reaction conditions.[10]
-
Chromatographic Separation: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[4][11]
Q2: Which chiral resolving agents are effective for 2-aminocyclohexanol derivatives?
A2: A highly effective and preparatively straightforward protocol for the resolution of racemic 2-aminocyclohexanol derivatives utilizes (R)- and (S)-mandelic acid.[12][13][14] This method can yield both enantiomers with over 99% enantiomeric excess (ee).[12][14] Other commonly used chiral resolving agents for amines include tartaric acid and its derivatives.[8]
Q3: How can I recover the chiral resolving agent after the resolution?
A3: In the case of diastereomeric salt crystallization with mandelic acid, a simple aqueous workup procedure allows for the almost quantitative recovery of the resolving agent.[12][13][14] Generally, after liberating the resolved amine by adjusting the pH, the chiral resolving agent can be recovered from the aqueous layer by extraction or crystallization after appropriate pH adjustment.
Q4: What are the key parameters to optimize in an enzymatic resolution?
A4: To optimize an enzymatic resolution, consider the following parameters:
-
Enzyme Selection: Screen different enzymes (e.g., various lipases) for both activity and enantioselectivity.
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and stability.[15]
-
Temperature: Temperature affects the reaction rate and enzyme stability.[16]
-
Acyl Donor (for lipase-catalyzed reactions): The nature of the acyl donor can influence the reaction rate and enantioselectivity.
-
Reaction Time: Monitor the reaction over time to stop it at the optimal conversion (typically around 50% for kinetic resolutions) to achieve high enantiomeric excess for both the product and the remaining substrate.[15]
Q5: Should I use normal-phase or reversed-phase HPLC for chiral separation of 2-aminocyclohexanol derivatives?
A5: While both can be explored, normal-phase chromatography is often more successful for chiral separations of amines on polysaccharide-based chiral stationary phases (CSPs).[7] The organic solvents used in normal-phase often provide better selectivity for chiral recognition. For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs under reversed-phase conditions can also be very effective.[17]
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for 2-Aminocyclohexanol Derivatives
| Method | Resolving Agent/Stationary Phase | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | (R)- and (S)-Mandelic Acid | >99%[12][14] | Cost-effective, scalable, high ee | Can be time-consuming, requires screening of solvents and conditions |
| Enzymatic Resolution | Lipases (e.g., Novozym 435) | >90%[15] | High selectivity, mild conditions | Limited to 50% yield per enantiomer (without racemization), requires enzyme screening |
| Chiral HPLC | Polysaccharide-based CSPs | Analytical scale, high resolution | Fast, small sample requirement, accurate ee determination | Not easily scalable for preparative amounts, can be costly |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization using (R)-Mandelic Acid
This protocol is adapted from the efficient method described for the resolution of trans-2-(N-benzyl)amino-1-cyclohexanol.[12][13]
-
Salt Formation: Dissolve one equivalent of racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent (e.g., a mixture of ethanol and water). Add 0.5 equivalents of (R)-mandelic acid to the solution.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete precipitation, the flask can be placed in a refrigerator overnight.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free amino alcohol.
-
Extraction: Extract the enantiomerically enriched amino alcohol with an organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Protocol 2: General Workflow for Enzymatic Resolution
This protocol provides a general workflow for the lipase-catalyzed kinetic resolution of a racemic 2-aminocyclohexanol derivative.
-
Reaction Setup: In a vial, dissolve the racemic 2-aminocyclohexanol derivative and an acyl donor (e.g., vinyl acetate) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE).[16]
-
Enzyme Addition: Add the selected lipase (e.g., Novozym 435) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) with agitation.[16]
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Termination: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated product from the unreacted amino alcohol using standard techniques such as column chromatography.
-
Deprotection (if necessary): If the acylated product is the desired enantiomer, the acyl group can be removed by hydrolysis to yield the free amino alcohol.
Mandatory Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Caption: Troubleshooting Logic for Poor Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
Difficulties in chiral control during aminocyclopentanol synthesis
This guide provides troubleshooting for common challenges encountered during the asymmetric synthesis of aminocyclopentanols, a critical class of chiral building blocks in pharmaceuticals.[1][2] The bifunctional nature and multiple stereocenters of these molecules present unique difficulties in achieving high stereocontrol.[2]
Frequently Asked Questions (FAQs)
Q1: My reaction shows low enantiomeric excess (e.e.). What are the primary causes and how can I improve it?
A1: Low enantiomeric excess is a frequent issue stemming from several factors. A systematic approach to troubleshooting is crucial.
-
Catalyst/Ligand Integrity: The purity and structure of the chiral catalyst or ligand are paramount.[3][4] Even minor impurities can lead to non-selective background reactions.[3] Ensure the catalyst is of high chemical and enantiomeric purity.
-
Reaction Conditions: Temperature, solvent, and concentration directly influence the energy difference between diastereomeric transition states.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by slowing the non-catalyzed background reaction more significantly than the catalyzed one.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst activity and selectivity. A solvent screening is recommended, testing a range from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane).[4]
-
-
Substrate-Catalyst Mismatch: A specific chiral catalyst may not be optimal for your particular substrate due to steric or electronic effects.[3][5] It may be necessary to screen different classes of catalysts (e.g., organocatalysts, metal-based catalysts) or modify the ligand structure.[4][6]
Q2: I'm observing poor diastereoselectivity. How can I control the relative cis/trans stereochemistry?
A2: Controlling diastereoselectivity involves directing the approach of a reactant to a specific face of the cyclopentane ring.
-
Choice of Synthetic Route: The inherent mechanism of the chosen reaction is the primary determinant of diastereoselectivity.
-
Epoxide Ring-Opening: The ring-opening of a cyclopentene oxide with an amine nucleophile typically proceeds via an SN2 mechanism, resulting in the trans product.[7]
-
Asymmetric Aminohydroxylation: This method can provide direct access to cis or trans vicinal amino alcohols with high selectivity, depending on the chiral ligand used.[7]
-
Reduction of Aminocyclopentanones: This route can produce a mixture of cis and trans isomers. The choice of reducing agent and directing groups on the substrate is critical for control.[8]
-
-
Additives and Reagents: The addition of certain salts or modifications to reagents can influence the transition state. For example, the use of LiBr in some 1,2-addition reactions has been shown to dramatically improve diastereomeric ratios (d.r.).[9][10]
-
Steric Hindrance: The steric bulk of the catalyst, substrate, or reagents can be modulated to favor the formation of one diastereomer over another.
Q3: My enzymatic resolution is inefficient, giving a yield close to 50% but with low e.e. for the recovered starting material. What's wrong?
A3: This is a classic sign of a non-selective enzyme or suboptimal reaction conditions for the resolution.
-
Enzyme Selection: Not all enzymes (e.g., lipases) are suitable for every substrate. It is crucial to screen a panel of different enzymes to find one with high selectivity (E-value) for your racemic aminocyclopentanol derivative. Biocatalysis offers a highly selective alternative to traditional synthesis.[2]
-
Acylating Agent: The nature of the acylating agent (e.g., vinyl acetate) can impact the reaction rate and selectivity.[2]
-
Solvent: The reaction medium must be compatible with the enzyme. Organic solvents are often used, but their choice can affect enzyme activity and stability.
-
Reaction Time: Monitor the reaction over time. Allowing the reaction to proceed beyond 50% conversion will inevitably lead to the acylation of the undesired enantiomer, thus lowering the e.e. of the remaining starting material.
Troubleshooting Guides
Problem 1: Low Yield in Final Deprotection Step
The final step in many aminocyclopentanol syntheses is the removal of a protecting group (e.g., Boc) to yield the hydrochloride salt.[8] Low yields at this stage can be particularly costly.
| Potential Cause | Solutions & Optimization Strategies |
| Incomplete Reaction | Monitor Progress: Use GC or TLC to ensure the reaction has gone to completion.[8] Increase Reagent Stoichiometry: If using in-situ HCl generation (e.g., from acetyl chloride or pivaloyl chloride), ensure a sufficient excess is used.[2][8] Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.[2][8] |
| Product Loss During Work-up | Optimize Crystallization: Cool the reaction mixture to 0-5 °C for at least one hour to ensure complete precipitation of the hydrochloride salt.[2][8] Washing Protocol: Wash the filtered product cake thoroughly with a cold solvent in which the product is sparingly soluble but impurities are soluble (e.g., isopropanol, acetone).[8] |
| Product Degradation | Temperature Control: If generating HCl in situ, the initial addition of the acid chloride should be done at low temperatures (e.g., 5 °C) to control the exotherm.[8] |
Problem 2: Poor Stereoselectivity in Asymmetric Reactions
Achieving high stereocontrol is the central challenge.[1] This guide provides a logical workflow for troubleshooting poor enantioselectivity or diastereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol
This route utilizes a hetero-Diels-Alder reaction followed by a key enzymatic resolution step to establish chirality.[1][11]
Caption: Chemo-enzymatic synthesis pathway.
Step 1: Hetero-Diels-Alder Reaction [2][11]
-
Under a nitrogen atmosphere, tert-butyl hydroxylamine carbonate (1.0 eq.) is oxidized in situ using a copper chloride catalyst (0.1-0.2 eq.) in the presence of 2-ethyl-2-oxazoline (0.1-0.2 eq.).
-
The generated nitroso species reacts with cyclopentadiene (1.5-2.0 eq.) to yield the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.
Step 2: N-O Bond Reduction [2][11]
-
The bicyclic intermediate is dissolved in acetic acid.
-
Zinc powder is added portion-wise while maintaining the temperature, leading to the selective reduction of the nitrogen-oxygen bond to yield the racemic amino alcohol precursor.
Step 3: Enzymatic Kinetic Resolution [2]
-
The racemic alcohol is dissolved in a suitable organic solvent (e.g., methylene chloride).
-
Lipase (e.g., Lipozyme) and vinyl acetate (5 equiv.) are added.
-
The mixture is stirred at room temperature (25 °C) for approximately 48 hours. The enzyme selectively acylates the (1S,3R)-enantiomer.
-
The reaction is stopped at ~50% conversion. The enzyme is removed by filtration, and the desired (1R,3S)-alcohol and the acylated (1S,3R)-acetate are separated by column chromatography.
Step 4: Hydrogenation & Deprotection [1][11]
-
The separated (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine is dissolved in methanol.
-
The double bond is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[11]
-
Following filtration of the catalyst, the Boc protecting group is removed using HCl in a suitable solvent like isopropanol or dioxane to yield the final hydrochloride salt.[2][8]
Quantitative Data Summary
The efficiency of the chemo-enzymatic route is highlighted by the high enantiomeric excess achieved after the resolution step.
| Reaction Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |
| Enzymatic Resolution (Recovery) | (1R,3S)-N-Boc-3-hydroxycyclopent-4-en-1-amine | ~45-50% | >99% |
| Hydrogenation | (1R,3S)-N-Boc-3-hydroxycyclopentan-1-amine | >95% | >99% |
| Deprotection & Salt Formation | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~95% | >99% |
| Overall Yield | (1R,3S)-3-Aminocyclopentanol hydrochloride | ~35-40% | >99% |
| Data adapted from representative protocols. Actual results may vary.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Chiral Alcohol Synthesis via Borane Reduction
Welcome to the technical support center for the asymmetric synthesis of chiral alcohols using borane reduction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for scaling up these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Bakshi-Shibata (CBS) reduction, and why is it preferred for synthesizing chiral alcohols?
The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for reducing prochiral ketones to chiral secondary alcohols.[1][2] It utilizes a chiral oxazaborolidine catalyst and a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[1][3] This method is favored for its high enantiomeric excess (often >95% ee), mild reaction conditions, and broad substrate scope, making it a cornerstone in the synthesis of pharmaceuticals and natural products.[1][4]
Q2: How does the chiral oxazaborolidine catalyst achieve high enantioselectivity?
The chiral oxazaborolidine catalyst acts as a bifunctional catalyst. The boron atom within the catalyst coordinates to the ketone's oxygen atom, activating it as a Lewis acid. Simultaneously, the nitrogen atom of the catalyst coordinates with the borane reducing agent.[2][5] This dual activation brings the ketone and the hydride source into a well-defined, six-membered transition state, facilitating the stereoselective transfer of a hydride to one face of the ketone.[2] The specific chirality of the resulting alcohol is determined by the chirality of the catalyst used.[1]
Q3: What are the most common borane sources, and how do they compare?
Borane-dimethyl sulfide (BMS) and borane-tetrahydrofuran (BH3•THF) are the most commonly used borane sources.[3][6] BMS is generally more stable and has a higher solubility than the BH3•THF complex.[6] Both are commercially available and have been successfully used in large-scale industrial processes.[6]
Q4: Can this method be applied to all types of ketones?
The CBS reduction is particularly effective for aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones (where it selectively performs a 1,2-reduction).[1][5] However, the enantioselectivity can be influenced by the steric and electronic properties of the ketone substituents.[7] For sterically hindered ketones, the reaction may require elevated temperatures or a larger excess of the reducing agent.[8]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Steps |
| Impure or Decomposed Catalyst | Use a freshly opened bottle of the oxazaborolidine catalyst or prepare it in situ immediately before use. Ensure the chiral amino alcohol precursor is of high purity.[2] |
| Presence of Water or Protic Solvents | The reaction is highly sensitive to moisture.[2] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] Flame-dry all glassware before use.[9] |
| Incorrect Reaction Temperature | The optimal temperature can vary depending on the substrate. Generally, lower temperatures (-78 °C to 0 °C) favor higher enantioselectivity.[2] Experiment with a range of temperatures to find the optimal conditions for your specific ketone. |
| Inappropriate Borane Source or Catalyst Loading | While BMS and BH3•THF are common, other borane sources can be explored. The catalyst loading can also be optimized; typically, 5-10 mol% is used, but for some substrates, as low as 0.5 mol% has been shown to be effective.[10] |
Problem 2: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | While a 1:1 molar ratio of hydride to ketone is theoretically needed, an excess of the borane source (e.g., 1.5 to 2.0 equivalents) is often required to drive the reaction to completion.[8] |
| Low Quality Borane Reagent | Use a fresh bottle of the borane reagent or titrate it to determine its exact molarity before use.[9] |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] If the reaction is sluggish at lower temperatures, consider gradually warming it to room temperature or slightly above (e.g., 40-50 °C).[6][8] |
| Steric Hindrance of the Ketone | For highly substituted or sterically hindered ketones, longer reaction times and higher temperatures may be necessary.[8] |
| Impure Starting Material | Ensure the purity of the starting ketone, as impurities can inhibit the catalyst or lead to side reactions.[8][11] |
Problem 3: Difficult Workup and Product Isolation
| Potential Cause | Troubleshooting Steps |
| Formation of Borate Esters | The initial product is a borate ester, which needs to be hydrolyzed to yield the final alcohol.[8] Quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl) to ensure complete hydrolysis.[8] |
| Removal of Boron-Containing Byproducts | Boron byproducts can sometimes complicate purification. A common technique is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate, which can be removed under reduced pressure.[12][13] |
| Emulsion Formation During Extraction | If an emulsion forms during the aqueous workup, adding a saturated brine solution can help to break it.[9] |
| Inefficient Extraction of the Product | Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of the product in the aqueous phase. Use an adequate volume of an appropriate extraction solvent and perform multiple extractions.[9] |
Experimental Protocols
General Protocol for CBS-Catalyzed Reduction of a Prochiral Ketone
-
Catalyst Preparation (in situ):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral amino alcohol (e.g., (S)-(-)-2-(diphenylhydroxymethyl)pyrrolidine) (0.1 mmol) and anhydrous tetrahydrofuran (THF) (2 mL) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of borane-dimethyl sulfide (BMS, 1.0 M in THF, 0.1 mmol) or another borane source dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add a solution of the ketone (1.0 mmol) in anhydrous THF (1 mL) dropwise.
-
Slowly add a solution of the borane source (e.g., BMS, 1.0 M in THF, 0.6-1.0 mmol) over a period of time.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL).
-
Remove the solvent under reduced pressure.
-
Perform an appropriate aqueous workup, potentially including an acidic wash, to hydrolyze borate esters and remove boron byproducts.[8]
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude chiral alcohol.[9]
-
Purify the product by column chromatography, distillation, or recrystallization.[9]
-
Visualizations
Caption: Experimental workflow for the CBS reduction of a prochiral ketone.
Caption: Simplified mechanism of the CBS reduction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Workup [chem.rochester.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful separation of cis and trans isomers of 3-aminocyclohexanols.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for separating cis and trans isomers of 3-aminocyclohexanol?
A1: The primary methods for separating diastereomeric mixtures of cis and trans 3-aminocyclohexanols include:
-
Column Chromatography: This is a widely used technique, often employing silica gel as the stationary phase.[1][2] The separation relies on the different polarities of the isomers, which leads to differential elution.
-
Fractional Crystallization: This method can be effective if the isomers, or their salts (e.g., hydrochloride salts), exhibit different solubilities in a particular solvent system.[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): For separating all four stereoisomers (enantiomers of the cis and trans diastereomers), chiral HPLC is the method of choice. This requires a chiral stationary phase (CSP) that can differentiate between the enantiomers.[4][5][6]
-
Gas Chromatography (GC): Chiral GC columns, such as those with cyclodextrin-based stationary phases (e.g., cyclosil-B), can be used for both analytical separation and quantification of all stereoisomers.[1][2]
Q2: How can I distinguish between the cis and trans isomers after separation?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between cis and trans isomers of 3-aminocyclohexanols.[7]
-
¹H NMR: The key is to analyze the coupling constants (J-values) of the protons on the carbons bearing the amino and hydroxyl groups (C1 and C3). In the chair conformation, axial-axial couplings are typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). For example, in one study, both cis and trans isomers showed protons at H1 and H3 as triplets of triplets, but their spatial relationship, and thus their stereochemistry, was confirmed using 2D NMR.[1][2]
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive. It shows through-space correlations between protons that are close to each other.[7] For the cis isomer, a cross-peak will be observed between the protons at C1 and C3 (if they are on the same face of the ring), whereas this correlation will be absent for the trans isomer.[1][2]
Q3: Is derivatization necessary for the separation?
A3: Derivatization is not always necessary but can be a highly effective strategy, particularly for improving separation and detection in chromatographic methods.[6][8]
-
For GC Analysis: Derivatizing the polar amino and hydroxyl groups (e.g., by silylation or acylation) can increase volatility and improve peak shape.
-
For HPLC Analysis: Derivatization can introduce chromophores or fluorophores (e.g., using NBD-Cl or FMOC-Cl), significantly enhancing UV or fluorescence detection.[5][6][9] It can also alter the compound's interaction with the stationary phase, which may improve resolution.[6] For instance, converting the isomers to their di-tert-butyl dicarbonate (Boc-protected) derivatives can facilitate GC analysis.[5]
Troubleshooting Guide
Problem 1: Poor or no separation of isomers using column chromatography.
-
Possible Cause: The chosen eluent system has incorrect polarity.
-
Solution: The polarity of the eluent is critical. Systematically vary the solvent ratio to find the optimal mobile phase. A common starting point for 3-aminocyclohexanols is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or isopropanol).[1] If peaks are broad or tailing, adding a small amount of a basic modifier like triethylamine (TEA) (~0.1-1%) can improve peak shape by neutralizing acidic sites on the silica gel.[10]
-
-
Possible Cause: The column is overloaded with the sample mixture.
-
Solution: Reduce the amount of sample loaded onto the column. Overloading leads to broad bands that overlap, preventing effective separation. A general rule is to load no more than 1-5% of the silica gel weight.
-
-
Possible Cause: The compound is degrading on the silica gel.
Problem 2: I can't achieve baseline separation of all four stereoisomers on my chiral HPLC column.
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for this class of compounds.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution:
-
Mode: Normal phase (e.g., hexane/isopropanol) is often the first choice for chiral separations of amino alcohols.[6]
-
Modifier Ratio: Small changes in the alcohol modifier percentage can dramatically affect resolution. Optimize this carefully.
-
Additives: For basic compounds like 3-aminocyclohexanols, adding a basic additive such as diethylamine (DEA) to the mobile phase can significantly improve peak shape and resolution.[6]
-
-
Problem 3: The NMR spectra for my separated fractions are ambiguous and I cannot confidently assign the cis or trans stereochemistry.
-
Possible Cause: 1D ¹H NMR alone is insufficient due to overlapping signals or complex splitting patterns.
-
Solution: Perform 2D NMR experiments, which are essential for unambiguous structure elucidation.[7]
-
COSY (Correlation Spectroscopy): Confirms proton-proton couplings and helps trace the connectivity within the cyclohexane ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning relative stereochemistry. The presence or absence of a cross-peak between the protons at C1 and C3 will confirm if they are on the same side (cis) or opposite sides (trans) of the ring.[1][2]
-
-
Experimental Protocols
Protocol 1: Separation of Cis/Trans Isomers by Silica Gel Column Chromatography
This protocol is a representative method based on literature procedures for separating diastereomers of N-substituted 3-aminocyclohexanols.[1][2]
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample to be separated.
-
Prepare a slurry of silica gel (230–400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. .
-
-
Sample Loading:
-
Dissolve the crude mixture of cis and trans isomers in a minimal amount of the eluent or a compatible solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the mixture onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully apply the concentrated sample solution or the dried silica with the adsorbed sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the starting solvent system. An example eluent system is a mixture of hexane, ethyl acetate, and isopropyl alcohol (e.g., in a 65:25:10 ratio).[1] Another option is a dichloromethane/methanol mixture (e.g., 95:5).[1]
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the more polar isomer.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated products.
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure to yield the purified cis and trans isomers.
-
Confirm the identity and stereochemistry of each isomer using NMR spectroscopy.[1][7]
-
Data Presentation
Table 1: Example Column Chromatography Separation Yields
This table summarizes representative yields from the separation of a diastereomeric mixture of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexanols.[1][2]
| Isomer | Initial Ratio in Mixture | Yield after Separation |
| cis-isomer | 89% | 69% |
| trans-isomer | 11% | 6% |
Table 2: Comparative ¹H and ¹³C NMR Data for a 3-Aminocyclohexanol Analogue
NMR chemical shifts (δ) in ppm are crucial for distinguishing isomers. The following data illustrates the subtle but distinct differences between cis and trans isomers of a model compound.[2][7]
| Nucleus | Position | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Observations |
| ¹H | H-1 (CH-OH) | ~3.75 (tt) | ~4.06 (tt) | Different chemical shifts and coupling patterns reflect changes in the proton's environment. |
| ¹H | H-3 (CH-NH) | ~2.79 (tt) | ~3.15 (tt) | The chemical shift of the proton alpha to the nitrogen is different between the two isomers. |
| ¹³C | C-1 (CH-OH) | ~66.6 | ~67.1 | Minor but measurable difference in the carbon chemical shift. |
| ¹³C | C-3 (CH-NH) | ~51.7 | ~49.3 | The chemical shift of the carbon attached to the nitrogen can be diagnostic. |
Note: Specific chemical shifts and coupling constants are highly dependent on the exact substitution pattern and the deuterated solvent used.
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram outlines the general workflow for the separation and characterization of 3-aminocyclohexanol isomers.
Caption: General workflow for separation and analysis.
Troubleshooting Logic for Poor Chromatographic Separation
This decision tree illustrates a logical approach to troubleshooting common issues encountered during the chromatographic separation of isomers.
Caption: Troubleshooting poor chromatographic separation.
References
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. lcms.cz [lcms.cz]
- 11. Chromatography [chem.rochester.edu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Aminocyclopentanols
The aminocyclopentanol framework is a vital structural motif in medicinal chemistry, appearing in numerous biologically active compounds and serving as a versatile building block for drug development. The precise spatial arrangement of the amino and hydroxyl groups is often critical for therapeutic efficacy, making stereoselective synthesis a key challenge. This guide provides a comparative analysis of prominent synthetic strategies for preparing aminocyclopentanols, with a focus on experimental data and methodological details for researchers in drug discovery.
Comparative Analysis of Synthetic Routes
The synthesis of aminocyclopentanols can be broadly categorized into several approaches, each with distinct advantages and limitations regarding stereocontrol, scalability, and substrate scope. Key methods include the ring-opening of epoxides, reductive amination of functionalized cyclopentanones, asymmetric aminohydroxylation of cyclopentene, and chemoenzymatic resolutions.
Data Presentation: Performance of Key Synthetic Routes
The following table summarizes quantitative data for various synthetic routes, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material | Key Reagents/Catalyst | Yield | Stereoselectivity (ee/dr) | Key Advantages | Key Disadvantages |
| Epoxide Ring-Opening | Cyclopentene Oxide | Amine (e.g., Benzylamine), Lewis Acid (optional) | Good | Diastereospecific (anti) | Straightforward, predictable trans stereochemistry. | Limited to trans-products; requires pre-formed epoxide. |
| Reductive Amination | Cyclopentanone | NH₃, H₂, Ru/Nb₂O₅ catalyst | ~84% | Not inherently selective | High yield for primary amines, uses simple ketones. | Requires high pressure; lacks stereocontrol. |
| Sharpless Aminohydroxylation | Cyclopentene | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL), TsN(Na)Cl | Good | Excellent (often >95% ee) | Direct conversion of alkene, high enantioselectivity. | Use of toxic and expensive osmium catalyst. |
| Enzymatic Kinetic Resolution | Racemic Aminocyclopentanol Derivative | Lipase (e.g., Candida antarctica Lipase B), Acyl Donor | ~50% | Excellent (>99% ee) | Exceptional enantioselectivity, mild conditions. | Maximum theoretical yield of 50% for one enantiomer. |
| Synthesis from Chiral Pool | D-Serine, Carbohydrates | Multi-step | Varies | Excellent (transferred) | Predictable absolute stereochemistry. | Limited availability and cost of chiral starting materials.[1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Ring-Opening of Cyclopentene Oxide with an Amine
This method produces trans-2-aminocyclopentanols through the nucleophilic attack of an amine on the epoxide ring.
-
Reaction: Synthesis of (±)-trans-2-(Benzylamino)cyclopentanol
-
Procedure: A solution of cyclopentene oxide (1.0 eq) in ethanol is treated with benzylamine (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure trans-aminocyclopentanol.[1]
Reductive Amination of Cyclopentanone
This protocol describes the formation of a primary amine from a ketone, which is a foundational step. For aminocyclopentanols, a starting material with a protected hydroxyl group would be necessary.
-
Reaction: Synthesis of Cyclopentylamine
-
Procedure: A layered Nb₂O₅-supported Ru-based catalyst (Ru/Nb₂O₅-L) is placed in a high-pressure reactor. Cyclopentanone and a solvent are added. The reactor is sealed, purged with H₂, and then pressurized with ammonia (NH₃) and hydrogen (H₂). The reaction is carried out at 90°C. One study reported an 84% yield of cyclopentylamine under these conditions.[2] Subsequent steps would be required to introduce the hydroxyl group if not already present.
Sharpless Asymmetric Aminohydroxylation of Cyclopentene
This powerful method directly installs both amino and hydroxyl groups across a double bond with high enantiocontrol.
-
Reaction: Synthesis of an enantiomerically enriched N-protected 1,2-aminocyclopentanol.
-
Procedure: To a stirred solution of tert-butanol and water (1:1) at room temperature are added the nitrogen source (e.g., Chloramine-T, 3.0 eq), the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL, 0.05 eq), and potassium osmate(VI) dihydrate (0.04 eq). The mixture is stirred until the solids dissolve. The solution is cooled to 0°C, and cyclopentene (1.0 eq) is added. The reaction is stirred vigorously at 0°C for 6-24 hours. Upon completion, sodium sulfite is added, and the mixture is warmed to room temperature and stirred for 30 minutes. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Derivative
This technique separates enantiomers by selectively acylating one enantiomer using a lipase, leaving the other unreacted.
-
Reaction: Lipase-Catalyzed N-Acylation of rac-cis-2-Aminocyclopentanecarboxamide.[1]
-
Materials:
-
Racemic cis-2-aminocyclopentanecarboxamide (substrate)
-
Candida antarctica lipase B (CAL-B)
-
Acyl donor (e.g., 2,2,2-trifluoroethyl butanoate)
-
Organic solvent (e.g., a 1:1 mixture of tert-butyl methyl ether and tert-amyl alcohol)
-
-
Procedure: A solution of the racemic substrate (0.05 M) is prepared in the solvent mixture. The acyl donor (0.1 M) is added. The reaction is initiated by adding the lipase preparation (50 mg/mL). The mixture is agitated at a controlled temperature (e.g., 48°C). The reaction is monitored by taking samples at intervals until approximately 50% conversion is reached. The enzyme is removed by filtration, and the acylated product and the unreacted aminocyclopentanol derivative are separated by column chromatography.[1]
Visualizing Synthetic Strategies
Diagrams can help clarify the workflow and logical relationships between different synthetic approaches.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of aminocyclopentanols, from starting material to purified product.
Logical Relationships of Synthetic Routes
This diagram shows the relationships between different starting materials and the primary synthetic strategies used to produce aminocyclopentanols.
References
The Efficacy of 2-Aminocyclopentanol-Derived Ligands in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical step in orchestrating stereoselective transformations. Among the diverse array of chiral scaffolds, 2-aminocyclopentanol and its derivatives have emerged as a versatile class of ligands, demonstrating significant efficacy in a variety of asymmetric catalytic reactions. This guide provides a comparative overview of the performance of these ligands, supported by experimental data and detailed methodologies for key applications.
The rigid cyclopentane backbone of these ligands, combined with the stereochemistry of the amino and hydroxyl groups, creates a well-defined chiral environment around a metal center. This steric and electronic influence is crucial for achieving high levels of enantioselectivity in catalytic processes. This guide will explore the application of this compound-derived ligands in several key asymmetric reactions, presenting a comparative analysis of their performance.
Asymmetric Alkylation and Aldol Reactions
One of the notable applications of this compound-derived ligands is in asymmetric alkylation and aldol reactions, where they serve as effective chiral auxiliaries. For instance, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has demonstrated excellent diastereoselectivities in these transformations.
Table 1: Performance of a (1S,2R)-2-aminocyclopentan-1-ol Derived Chiral Auxiliary in Asymmetric Alkylation and Aldol Reactions [1]
| Electrophile | Product | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Benzyl bromide | Alkylated product | >99 | High |
| Benzaldehyde | Aldol product | >99 | High |
This high level of stereocontrol highlights the effectiveness of the rigid cyclopentane framework in directing the approach of the electrophile.[1]
Experimental Protocol: Asymmetric Alkylation using a (1S,2R)-2-aminocyclopentan-1-ol Derived Chiral Auxiliary
This protocol is based on the general procedures for asymmetric alkylation using chiral auxiliaries.[1]
Materials:
-
(4R,5S)-cyclopentano[d]oxazolidin-2-one (chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol)
-
Acylating agent (e.g., propionyl chloride)
-
Base (e.g., n-butyllithium)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
N-Acylation: The chiral auxiliary is first acylated with the desired acylating agent in the presence of a base to form the corresponding N-acyloxazolidinone.
-
Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as n-butyllithium, at low temperature (e.g., -78 °C) in an anhydrous solvent to generate the corresponding lithium enolate.
-
Alkylation: The alkylating agent is then added to the enolate solution, and the reaction is allowed to proceed at low temperature until completion.
-
Work-up: The reaction is quenched with a suitable quenching solution, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the crude product is purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the alkylated product using methods such as hydrolysis with lithium hydroperoxide to yield the desired chiral carboxylic acid.[1]
References
Rise of Cyclopentane Analogs: A New Wave of Neuraminidase Inhibitors Challenging the Old Guard
For Immediate Release
In the perpetual arms race against influenza, a new class of compounds, derivatives of 2-aminocyclopentanol, is emerging as potent neuraminidase inhibitors, positioning themselves as formidable alternatives to established antiviral drugs. This guide provides a comprehensive comparison of these novel cyclopentane derivatives against commercially available neuraminidase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Shifting the Paradigm: From Six-Membered to Five-Membered Rings
The battle against influenza has long been dominated by neuraminidase inhibitors with six-membered ring structures, such as oseltamivir (Tamiflu), zanamivir (Relenza), and peramivir (Rapivab). These drugs function by mimicking sialic acid, the natural substrate of the viral neuraminidase enzyme, thereby preventing the release of new virions from infected cells and halting the spread of the infection.[1][2]
Recent research has unveiled a promising series of cyclopentane derivatives that exhibit potent and selective inhibition of influenza virus neuraminidase.[3][4] These compounds, including investigational drugs like RWJ-270201 (also known as BCX-1812), leverage a five-membered ring scaffold to effectively engage the active site of the neuraminidase enzyme.[5][6]
Comparative Efficacy: A Data-Driven Look at Inhibition
The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% effective concentration (EC50). Lower values indicate greater potency. The following tables summarize the in vitro inhibitory activities of various this compound derivatives and comparator drugs against different strains of influenza A and B viruses.
Table 1: Neuraminidase Inhibitory Activity (IC50) of Cyclopentane Derivatives and Comparators
| Compound/Drug | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) | Data Source(s) |
| Cyclopentane Derivatives | ||||
| RWJ-270201 | 0.09 - 1.4 | 0.34 (median) | 0.60 - 11 | [7][8][9] |
| 1-Ethylpropylamide Derivative | 15 - 80 | Not Reported | 3000 - 9200 | [3] |
| Diethylamide Derivative | 15 - 80 | Not Reported | 3000 - 9200 | [3] |
| Dipropylamide Derivative | 15 - 80 | Not Reported | 3000 - 9200 | [3] |
| Comparator Drugs | ||||
| Oseltamivir Carboxylate | 1.2 - 1.34 | 0.45 - 0.5 | 5.21 - 12.46 | [9] |
| Zanamivir | 0.76 - 0.92 | 0.95 - 1.82 | 2.02 - 2.57 | [9] |
| Peramivir | 0.03 - 0.06 (A(H1N1)pdm09) | Not Reported | Not Reported | [10][11] |
Table 2: Antiviral Activity (EC50) of Cyclopentane Derivatives and Comparators in Cell Culture
| Compound/Drug | Influenza A (H1N1) EC50 (µM) | Influenza A (H3N2) EC50 (µM) | Influenza B EC50 (µM) | Data Source(s) |
| Cyclopentane Derivatives | ||||
| RWJ-270201 | ≤1.5 | <0.3 | <0.2 - 8.0 | [4] |
| BCX-1827 | ≤1.5 | <0.3 | <0.2 - 8.0 | [4] |
| BCX-1898 | ≤1.5 | <0.3 | <0.2 - 8.0 | [4] |
| Comparator Drugs | ||||
| Oseltamivir Carboxylate | ≤1.5 | <0.3 | <0.2 - 8.0 | [4] |
| Zanamivir | ≤1.5 | <0.3 | <0.2 - 8.0 | [4] |
The data indicates that cyclopentane derivatives, particularly RWJ-270201, demonstrate comparable and, in some instances, superior inhibitory activity against various influenza strains when compared to established drugs like oseltamivir and zanamivir.[4][7][8][9] Notably, some cyclopentane amide derivatives show very high potency against influenza A neuraminidase, although their activity against influenza B is more modest.[3]
Visualizing the Inhibition: Mechanism of Action
The efficacy of neuraminidase inhibitors is rooted in their ability to interrupt the influenza virus life cycle at a critical stage. The following diagram illustrates this process and the point of intervention for these antiviral agents.
Experimental Protocols: The Neuraminidase Inhibition Assay
The validation of these compounds relies on robust and standardized experimental protocols. The most common method is the fluorescence-based neuraminidase inhibition assay.
Objective: To determine the concentration of a test compound required to inhibit 50% of the neuraminidase enzyme activity (IC50).
Principle: This assay utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The neuraminidase enzyme cleaves the sialic acid residue from MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, the fluorescence signal is reduced.
Materials:
-
Recombinant neuraminidase enzyme or influenza virus preparation
-
Test compounds (this compound derivatives and comparators)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add a standardized amount of neuraminidase enzyme to the wells of the microplate. Subsequently, add the diluted test compounds to the respective wells. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background). Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Substrate Addition and Reaction: Add the MUNANA substrate to all wells to initiate the enzymatic reaction. Incubate the plate at 37°C for another defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with excitation and emission wavelengths appropriate for 4-MU (typically ~365 nm excitation and ~450 nm emission).
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The Path Forward
The emergence of this compound derivatives as potent neuraminidase inhibitors represents a significant advancement in the field of antiviral drug discovery. Their unique five-membered ring structure offers a new chemical scaffold for the design of highly effective and selective influenza therapeutics. The comparative data presented here underscores their potential to rival and even surpass the efficacy of current treatments. Continued research and clinical evaluation of these compounds are crucial steps toward diversifying and strengthening our arsenal against influenza.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 3. Syntheses and neuraminidase inhibitory activity of multisubstituted cyclopentane amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentane neuraminidase inhibitors with potent in vitro anti-influenza virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RWJ-270201 (BCX-1812): a novel neuraminidase inhibitor for influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison of the Anti-Influenza Virus Activity of RWJ-270201 with Those of Oseltamivir and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Enzymatic Resolution vs. Asymmetric Synthesis of Aminocyclopentanols
For Researchers, Scientists, and Drug Development Professionals
The production of enantiomerically pure aminocyclopentanols is a critical step in the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents. The specific stereochemistry of these chiral building blocks is often paramount to the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two primary strategies for obtaining enantiopure aminocyclopentanols: enzymatic resolution and asymmetric synthesis. We will delve into the core principles of each method, present comparative experimental data, and provide detailed representative protocols to aid researchers in selecting the most suitable approach for their synthetic needs.
Core Principles: A Fork in the Chiral Road
Enzymatic resolution operates on a racemic mixture, selectively transforming one enantiomer into a new compound, thereby allowing for the separation of the modified and unmodified enantiomers. This process, often a kinetic resolution, relies on the high stereoselectivity of enzymes, most commonly lipases. A key limitation is that the theoretical maximum yield for the desired enantiomer is 50%, although this can be overcome in some cases with dynamic kinetic resolution.[1][2][3]
Asymmetric synthesis , in contrast, creates the desired chiral center from a prochiral starting material using a chiral catalyst or auxiliary.[4][5] This approach can theoretically achieve a 100% yield of the desired enantiomer, making it highly atom-economical.[2] Various methods exist, including metal-catalyzed hydrogenations, aminohydroxylations, and reactions employing chiral auxiliaries.[6][7][8]
At a Glance: Performance Metrics
The choice between enzymatic resolution and asymmetric synthesis often comes down to a trade-off between factors like enantiomeric excess (e.e.), yield, reaction conditions, and scalability. The following tables summarize representative quantitative data for both approaches in the synthesis of aminocyclopentanols and related structures.
Table 1: Enzymatic Resolution of Aminocyclopentanol Precursors
| Substrate | Enzyme | Acylating Agent | Solvent | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) | Reference |
| cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Candida antarctica lipase B | - | - | 40 | 90 (acetate) | - | [9] |
| cis-N-(benzylcarbamoyl)-4-aminocyclopent-2-enol | Pseudomonas species lipase | - | - | 40 | 92 (acetate) | - | [9] |
| cis-N-acetyl-4-aminocyclopent-2-enol 1-O-acetate | Electric eel acetylcholine esterase (hydrolysis) | - | - | 40 | 92 (alcohol) | 92 (acetate) | [9] |
| Racemic Boc-aminocyclopentenol | Lipase (e.g., Novozym 435) | Vinyl Acetate | - | ~50 | >99 | - | [10] |
| (±)-trans- and cis-2-azidocycloalkanols | Pseudomonas sp. lipases (PS and AK) | - | - | - | High | - | [11] |
Table 2: Asymmetric Synthesis of Aminocyclopentanols and Analogs
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | e.e. (%) / d.r. | Reference |
| Pd(II)-catalyzed Overman rearrangement / Ru(II)-catalyzed RCM | - | Pd(II) and Ru(II) catalysts | - | 92 e.e. | [12] |
| Cu-catalyzed propargylic amination | Alkynyl oxetanes and aromatic amines | Cu(OTf)₂, (R,R)-L7 | up to 99 | up to 95:5 e.r. | [13][14] |
| Sharpless Asymmetric Aminohydroxylation | trans-Stilbene | K₂OsO₂(OH)₄, (DHQD)₂PHAL | - | - | [6] |
| Cr-catalyzed cross aza-pinacol coupling | Aldehydes and N-sulfonyl imines | Cr catalyst | - | - | [8] |
Conceptual Workflows
To visualize the fundamental differences in these approaches, the following diagrams illustrate the logical flow of each strategy.
Caption: Workflow of Enzymatic Kinetic Resolution.
Caption: Workflow of Asymmetric Synthesis.
Detailed Experimental Protocols
The following are representative protocols adapted from the literature to provide a practical understanding of these methodologies.
Protocol 1: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Precursor
This protocol is a generalized procedure for the lipase-catalyzed acylation of a racemic aminocyclopentanol derivative.[10][15]
Materials:
-
Racemic aminocyclopentanol derivative (e.g., N-Boc-aminocyclopentenol) (1.0 equiv)
-
Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)
-
Acylating agent (e.g., vinyl acetate) (0.5-1.0 equiv)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether)
-
Buffer for enzyme pre-treatment (e.g., 50 mM phosphate buffer, pH 7.0) (optional)
Procedure:
-
Enzyme Preparation (Optional): Suspend the immobilized lipase in a suitable buffer, stir gently for 30 minutes, then filter and dry under vacuum.[16]
-
Reaction Setup: In a flame-dried flask, dissolve the racemic aminocyclopentanol derivative in the anhydrous organic solvent.
-
Add the acylating agent to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.
-
Workup: Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.
-
Separation: The unreacted amine and the acylated product in the filtrate can be separated by standard methods such as column chromatography or acid-base extraction.[16]
Protocol 2: Asymmetric Synthesis via Sharpless Aminohydroxylation
This protocol is a representative example of an asymmetric synthesis to produce a chiral 1,2-amino alcohol.[6]
Materials:
-
Olefin substrate (e.g., trans-stilbene)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
Chiral ligand (e.g., (DHQD)₂PHAL)
-
Nitrogen source (e.g., Chloramine-T trihydrate)
-
tert-Butanol (t-BuOH) and water (H₂O) as solvents
-
Sodium bisulfite (NaHSO₃) for quenching
Procedure:
-
Reaction Setup: To a solution of the olefin in a mixture of t-BuOH and water, add the chiral ligand, potassium osmate(VI) dihydrate, and the nitrogen source.
-
Reaction Execution: Stir the mixture vigorously at a specified temperature (e.g., 0°C to room temperature) until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the enantioenriched amino alcohol.
Concluding Remarks
The choice between enzymatic resolution and asymmetric synthesis for preparing enantiopure aminocyclopentanols is context-dependent. Enzymatic resolution is often lauded for its high enantioselectivity and mild, environmentally friendly reaction conditions.[1] However, the 50% theoretical yield in a standard kinetic resolution can be a significant drawback for large-scale production. Asymmetric synthesis, while potentially requiring more complex catalysts and optimization, offers the allure of higher theoretical yields and greater atom economy. Ultimately, the optimal method will depend on the specific target molecule, available resources, scalability requirements, and the desired level of enantiopurity.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 5. york.ac.uk [york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]
- 9. Collection - Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. benchchem.com [benchchem.com]
- 11. Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of β-Amino Acid Heterocyclic Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of β-amino acid moieties into heterocyclic scaffolds has emerged as a powerful strategy in the quest for novel therapeutic agents. This unique combination often leads to compounds with enhanced biological activity, improved pharmacokinetic profiles, and reduced susceptibility to enzymatic degradation compared to their α-amino acid counterparts. This guide provides a comparative overview of the performance of various β-amino acid heterocyclic derivatives across key therapeutic areas, supported by experimental data, to aid researchers in navigating this promising chemical space.
Comparative Biological Activity
The versatility of β-amino acid heterocyclic derivatives is evident in their broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The following tables summarize the quantitative data for representative compounds, offering a side-by-side comparison of their potency.
Antiviral Activity
The quest for effective antiviral agents has led to the exploration of β-amino acid heterocyclic derivatives as potent inhibitors of viral enzymes, such as neuraminidase.[1][2]
Table 1: Comparative Antiviral Activity of β-Amino Acid Pyrrolidine Derivatives
| Compound ID | Heterocyclic Core | Virus/Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| A-87380 | Pyrrolidine | Influenza Neuraminidase | 50 | - | - |
| A-192558 | Pyrrolidine | Influenza Neuraminidase | 0.009 | Oseltamivir | 0.001-0.003 |
IC₅₀: Half-maximal inhibitory concentration.
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of new classes of antibacterial agents. β-Amino acid heterocyclic derivatives have shown considerable promise in this area, exhibiting potent activity against a range of bacterial pathogens.
Table 2: Comparative Antibacterial Activity of β-Amino Acid Thiazole and Other Heterocyclic Derivatives
| Compound ID | Heterocyclic Core | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Thiazole Derivative 1 | Thiazole | S. aureus | 1-2 | Vancomycin | 1 |
| Thiazole Derivative 2 | Thiazole | E. faecalis | 4 | Vancomycin | 2 |
| Oxetin | Oxetane | B. subtilis | 0.2 | - | - |
| Nevirapine Derivative | Pyrrole | M. tuberculosis | < 1 | Isoniazid | 0.025-0.05 |
MIC: Minimum Inhibitory Concentration.
Anticancer Activity
The cytotoxic potential of β-amino acid heterocyclic derivatives against various cancer cell lines is an active area of investigation. Pyrrolidine and piperidine scaffolds, in particular, have been functionalized to yield compounds with significant anticancer activity.[3][4][5][6][7][8][9][10][11]
Table 3: Comparative Anticancer Activity of β-Amino Acid Heterocyclic Derivatives
| Compound ID | Heterocyclic Core | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrrolidine Derivative 37e | Pyrrolidine | MCF-7 (Breast) | 17 | Doxorubicin | 16 |
| Pyrrolidine Derivative 37e | Pyrrolidine | HeLa (Cervical) | 19 | Doxorubicin | 18 |
| Pyrrolidine Derivative 19j | Pyrrolidine | MDA-MB-436 (Breast) | 17.4 | Olaparib | 30.2 |
| Pyrrolidine Derivative 19j | Pyrrolidine | CAPAN-1 (Pancreatic) | 11.4 | Olaparib | 100 |
| Piperidine Derivative 20a | Piperidine | DU145 (Prostate) | ~5 | NE-100 | >10 |
| Piperidine Derivative 21a | Piperidine | DU145 (Prostate) | ~5 | NE-100 | >10 |
| Piperidine Derivative 22a | Piperidine | DU145 (Prostate) | ~5 | NE-100 | >10 |
IC₅₀: Half-maximal inhibitory concentration.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Certain β-amino acid heterocyclic derivatives have demonstrated the ability to inhibit key inflammatory mediators.[12]
Table 4: Comparative Anti-inflammatory Activity of β-Amino Acid Heterocyclic Derivatives
| Compound ID | Heterocyclic Core | Target/Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Zomepirac | Pyrrole | Prostaglandin Synthetase | - | Indomethacin | - |
| Tolmetin | Pyrrole | Prostaglandin Synthetase | - | Indomethacin | - |
| Ketorolac | Pyrrolizine | Cyclooxygenase (COX) | 0.14 (COX-1), 1.2 (COX-2) | Indomethacin | 0.1 (COX-1), 0.6 (COX-2) |
IC₅₀: Half-maximal inhibitory concentration. Note: Direct IC₅₀ values for Zomepirac and Tolmetin against prostaglandin synthetase were not specified in the reviewed literature, but their inhibitory activity is well-established.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of drug candidates. The following sections provide methodologies for the key assays cited in this guide.
Synthesis of β-Amino Acid Heterocyclic Derivatives
The synthesis of these complex molecules often involves multi-step reaction sequences. Below is a generalized workflow for the synthesis of a thiazole-containing β-amino acid derivative.
Caption: General synthesis of thiazole β-amino acid derivatives.
Neuraminidase Inhibition Assay (Antiviral)
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Prepare a working solution of the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), in assay buffer.
-
Prepare a solution of influenza virus containing neuraminidase.
-
-
Assay Procedure:
-
Add serial dilutions of the test compound to the wells of a 96-well microplate.
-
Add the influenza virus solution to each well and incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction by adding a stop solution (e.g., a basic buffer).
-
-
Data Analysis:
-
Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the Neuraminidase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay (Antibacterial)
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microplate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplate with the bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
-
Data Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
MTT Assay (Anticancer)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for the MTT Anticancer Assay.
Conclusion
The comparative data and experimental protocols presented in this guide underscore the significant potential of β-amino acid heterocyclic derivatives in drug discovery. The structural diversity achievable through the combination of various heterocyclic cores with the β-amino acid motif provides a rich foundation for the development of potent and selective therapeutic agents. The enhanced stability of these compounds further adds to their appeal as drug candidates. Future research in this area will likely focus on optimizing the observed activities, exploring novel heterocyclic scaffolds, and elucidating the precise mechanisms of action of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nwmedj.org [nwmedj.org]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing Pre-organization in Amino-Alcohol Ligands for Metal Ion Complexation
For Researchers, Scientists, and Drug Development Professionals
The principle of pre-organization is a cornerstone of supramolecular chemistry and plays a critical role in the design of highly stable and selective metal complexes.[1][2] An amino-alcohol ligand that is "pre-organized" for metal ion binding possesses a conformation in its unbound state that is closely matched to the conformation it adopts in the final complex.[1][3] This minimizes the entropic penalty associated with conformational changes upon binding, leading to a more favorable Gibbs free energy of complexation and, consequently, a more stable metal complex.[4][5] This guide provides a comparative analysis of amino-alcohol ligands, detailing the experimental methods used to assess their pre-organization and quantify the stability of their metal complexes.
The Principle of Pre-organization
The stability of a metal complex is significantly influenced by how well the ligand is structurally prepared to bind the metal ion.[3] Flexible ligands must undergo significant conformational changes to align their donor atoms for coordination, which is energetically unfavorable. In contrast, rigid or pre-organized ligands require minimal reorganization. This concept is illustrated below. The high pre-organization of a ligand like Cy₂en, for example, is attributed to factors such as intramolecular hydrogen bonding which locks the molecule into a conformation suitable for binding.[6]
Comparative Analysis of Ligand Performance
The degree of pre-organization can be quantitatively linked to the thermodynamic stability of the resulting metal complex. A common metric for pre-organization is the root-mean-square deviation (rmsd) between the ligand's low-energy solution conformation and its conformation when coordinated to a metal ion; a smaller rmsd value indicates better pre-organization.[6] The following table compares three related amino-alcohol ligands and their complexation with Nickel(II), demonstrating a clear correlation between increased pre-organization (lower rmsd) and greater complex stability (higher log K).
| Ligand Name | Structure | Stability Constant (log K) for Ni(II) Complex | Pre-organization Metric (rmsd, Å) | Key Structural Feature |
| Bheen (bis(2-hydroxy)ethane-1,2-diamine) | Acyclic, flexible backbone | 12.8 | 2.38 | High conformational flexibility[6] |
| Cyp₂en (N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine) | Cyclopentyl groups add some rigidity | 12.5 | 1.43 | Moderately rigid structure[6] |
| Cy₂en (bis(2-hydroxycyclohexyl)ethane-1,2-diamine) | Cyclohexyl groups, intramolecular H-bond | 13.9 | 0.92 | Rigidified by bulky groups and H-bonding[6] |
Table 1: Comparison of stability constants and pre-organization for selected amino-alcohol ligands complexing with Ni(II). Data sourced from reference[6]. A higher log K value indicates a more stable complex.
The data clearly shows that Cy₂en, the most rigid and pre-organized ligand, forms the most stable complex with Ni(II).[6] This highlights that ligand design focusing on conformational rigidity is a key strategy for enhancing metal ion affinity.[7]
Experimental Protocols
Accurate assessment of ligand performance requires robust experimental methodologies. The following sections detail the standard protocols for determining complex stability and characterizing ligand structure.
Potentiometric Titration for Stability Constant (K) Determination
Potentiometric pH titration is a widely used method to determine the stability constants of metal-ligand complexes.[8] The method relies on the competition between the metal ion and protons (H⁺) for the ligand. By monitoring the pH of a solution containing the metal and ligand as a strong base is added, one can calculate the concentration of all species at equilibrium and thereby determine the formation constant.[8][9]
Detailed Protocol (Irving-Rossotti Method):
-
Solution Preparation : Prepare three solutions for titration, maintaining a constant ionic strength (e.g., with 0.1 M KCl):
-
(A) A known concentration of a strong acid (e.g., HClO₄).
-
(B) Solution (A) + a known concentration of the amino-alcohol ligand.
-
(C) Solution (B) + a known concentration of the metal salt (e.g., Ni(ClO₄)₂).[8]
-
-
Titration : Titrate each solution separately against a standardized, carbonate-free strong base (e.g., NaOH) at a constant temperature.
-
Data Recording : Record the pH meter reading after each incremental addition of the base.
-
Data Analysis :
-
Plot the pH readings against the volume of base added for all three titrations.
-
From the horizontal shifts between curves (A) and (B), and between (B) and (C), calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄), respectively.
-
Calculate the free ligand concentration [L] for each data point.
-
Plot n̄ versus pL (where pL = -log[L]) to generate the formation curve.
-
From this curve, the stepwise or overall stability constants (K) can be determined. For example, the value of pL at n̄ = 0.5 corresponds to log K₁.[8][10]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment. It yields the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated (ΔG = -RTlnKₐ = ΔH - TΔS).
Detailed Protocol:
-
Sample Preparation : Prepare solutions of the metal ion and the amino-alcohol ligand in the same buffer to minimize heats of dilution. Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup : Load the metal solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Allow the system to equilibrate to the desired temperature.
-
Titration : Perform a series of small, precisely controlled injections of the ligand solution into the sample cell while stirring.
-
Data Acquisition : The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.
-
Data Analysis : Integrate the peaks to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to metal. Fit the resulting binding isotherm using appropriate software to a binding model (e.g., one-site binding) to extract the thermodynamic parameters.[11]
Spectroscopic and Structural Methods
-
UV-Vis Spectroscopy : This technique can be used to determine stability constants if the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion. By measuring the absorbance at a specific wavelength for solutions with varying metal-to-ligand ratios (the mole-ratio method or Job's method of continuous variation), the stoichiometry and formation constant of the complex can be determined.[8][12]
-
NMR Spectroscopy : NMR can provide detailed information about the solution-state structure of the ligand and its complex. Changes in chemical shifts upon addition of a paramagnetic metal ion can be used to map the binding site and deduce the conformation of the complexed ligand.[13]
-
X-ray Crystallography : This method provides the definitive solid-state structure of the metal-ligand complex. It allows for precise measurement of bond lengths, bond angles, and the coordination geometry around the metal center, offering direct insight into the ligand's conformation upon binding.[6] This structural data is crucial for computational studies that assess pre-organization.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. Supramolecular chemistry - Wikipedia [en.wikipedia.org]
- 3. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chemijournal.com [chemijournal.com]
- 11. The connection between metal ion affinity and ligand affinity in integrin I domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ismar.org [ismar.org]
Evaluating the performance of different lipases for kinetic resolution
For researchers, scientists, and drug development professionals, the choice of lipase is a critical parameter in the success of kinetic resolution for the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of the performance of commonly used lipases, supported by experimental data, to aid in the selection of the most suitable biocatalyst for your specific application.
The efficiency of a lipase in kinetic resolution is determined by its ability to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leading to a high enantiomeric excess (e.e.) of both the product and the remaining substrate. Key performance indicators for evaluating lipases include enantiomeric excess, conversion rate, and the enantiomeric ratio (E-value).
Comparative Performance of Common Lipases
The following table summarizes the performance of several widely used lipases in the kinetic resolution of various substrates. The data highlights the variability in performance depending on the lipase source, substrate, and reaction conditions.
| Lipase Source | Substrate | Acyl Donor/Reaction | Solvent | Conversion (%) | e.e. Product (%) | e.e. Substrate (%) | E-value | Reference |
| Candida antarctica Lipase B (CALB) | rac-Indanyl acetate | Hydrolysis | - | - | - | - | Inadequate | [1] |
| Candida antarctica Lipase B (CALB) | N-(2-ethyl-6-methylphenyl)alanine methyl ester | Hydrolysis | THF/buffer (35% v/v) | - | 90.5 | - | - | [2] |
| Candida antarctica Lipase B (CALB) | m- and p-aryltrimethylsilyl chiral alcohols | Transesterification (Vinyl acetate) | Hexane | ~50 | >99 | >99 | >200 | [3] |
| Pseudomonas cepacia Lipase (PCL) | 3-aryl-2-methylpropan-1-ols | Transesterification (Vinyl acetate) | Organic Solvents | - | - | - | >100 | [4] |
| Pseudomonas cepacia Lipase (PCL) | 3-cycloalkyl-2-methylpropan-1-ols | Transesterification (Vinyl acetate) | Organic Solvents | - | - | - | ~20 | [4] |
| Pseudomonas cepacia Lipase (PCL) | 2-methylalkan-1-ols | Transesterification (Vinyl acetate) | Organic Solvents | - | - | - | ~10 | [4] |
| Pseudomonas fluorescens Lipase | Morita-Baylis-Hillman acetates | Hydrolysis | - | ~50 | >90 | >90 | >200 | [5] |
| Candida rugosa Lipase (CRL) | rac-Naproxen methyl ester | Hydrolysis | Isooctane/Aqueous | 49 | - | - | 174.2 | [6] |
| Aspergillus terreus Lipase (immobilized) | rac-Ketoprofen vinyl ester | Hydrolysis | Acetone/water (80/20) | 46 | 96 | - | 129 | [6] |
Key Factors Influencing Lipase Performance
The success of a kinetic resolution is not solely dependent on the choice of lipase but is also significantly influenced by several experimental parameters.
Caption: Factors influencing kinetic resolution performance.
As the diagram illustrates, the choice of lipase, the nature of the substrate, and the reaction conditions are interconnected and collectively determine the enantiomeric excess, conversion rate, and enantiomeric ratio of the kinetic resolution. For instance, a lipase that shows high enantioselectivity for a particular substrate in one solvent may perform poorly in another.[2] Similarly, the choice of acyl donor in transesterification reactions can significantly impact the reaction rate and selectivity.[4]
General Experimental Protocol for Lipase-Catalyzed Kinetic Resolution
The following is a generalized protocol for the kinetic resolution of a racemic alcohol through transesterification. This protocol should be optimized for specific substrates and lipases.
Materials:
-
Racemic alcohol (substrate)
-
Lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase)
-
Acyl donor (e.g., vinyl acetate, ethyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, tetrahydrofuran)
-
Molecular sieves (optional, for anhydrous conditions)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the racemic alcohol and the chosen organic solvent. If required, add molecular sieves to ensure anhydrous conditions.
-
Enzyme Addition: Add the lipase to the reaction mixture. The amount of lipase is typically between 10-100% of the substrate weight, depending on the enzyme's activity and whether it is free or immobilized.
-
Initiation of Reaction: Add the acyl donor to the mixture. The molar ratio of acyl donor to substrate is typically in excess (e.g., 1.5 to 3 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (typically ranging from room temperature to 50°C). Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Quench and Workup: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the lipase.
-
Purification: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product and the unreacted substrate using chiral GC or HPLC.
Caption: General workflow for lipase-catalyzed kinetic resolution.
Conclusion
The selection of an appropriate lipase is a cornerstone of developing an efficient kinetic resolution process. As evidenced by the presented data, there is no single "best" lipase; the optimal choice is highly dependent on the specific substrate and desired reaction conditions. Candida antarctica lipase B is often a robust choice for a wide range of substrates, frequently exhibiting high enantioselectivity.[3][7] Pseudomonas cepacia lipase also demonstrates excellent performance, particularly for primary and secondary alcohols.[4][8] For challenging substrates, screening a variety of lipases from different sources, including Pseudomonas fluorescens, Candida rugosa, and Aspergillus terreus, may be necessary to identify the most effective biocatalyst.[5][6] Careful optimization of reaction parameters such as solvent, temperature, and acyl donor is crucial to maximize the enantioselectivity and yield of the desired enantiomer.
References
- 1. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dc.engconfintl.org [dc.engconfintl.org]
- 3. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reduction of β-Enaminoketones: Reagent Selection and Performance
The reduction of β-enaminoketones to their corresponding γ-amino alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for a wide array of biologically active molecules and pharmaceuticals. The choice of reducing agent is paramount, directly influencing the yield, and perhaps more importantly, the stereochemical outcome of the reaction. This guide provides an objective comparison of common reducing agents for the reduction of β-enaminoketones, supported by experimental data from the literature, to aid researchers in selecting the optimal conditions for their synthetic targets.
Performance Comparison of Reducing Agents
The selection of a reducing agent for β-enaminoketone reduction hinges on a balance of reactivity, chemoselectivity, and stereoselectivity. The following table summarizes the performance of several common reducing agents based on representative examples from the literature. It is important to note that direct comparison is nuanced, as the substrates and reaction conditions vary across different studies.
| Reducing Agent | Substrate Example | Reaction Conditions | Yield (%) | Stereoselectivity (dr or ee) | Reference(s) |
| Sodium Borohydride (NaBH₄) | (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene | MeOH, rt | High | 84% dr | [1] |
| Lithium Aluminum Hydride (LiAlH₄) | General enaminones | Anhydrous ether or THF | Varies | Often low, side reactions | [2] |
| Sodium in Alcohol | Imines (as β-enaminoketone analogues) | Ethanol, Toluene, reflux | Good | Not specified | [3] |
| Samarium(II) Iodide (SmI₂) | N-Aryl β-amino ketones | THF, rt | 85-95 | High anti-selectivity | [4] |
| Catalytic Asymmetric Hydrogenation | β-aminoketone hydrochloride | Ru-catalyst, 2-propanol, 30-60 °C, 30 bar H₂ | 85-99 | up to 98% ee | [5] |
Experimental Workflow and Methodologies
A general workflow for the reduction of β-enaminoketones is outlined below. This process includes the initial reaction setup, quenching, extraction, and purification of the final γ-amino alcohol product.
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the reduction of β-enaminoketones using various classes of reducing agents.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, often used for the reduction of ketones and aldehydes.[6] It is compatible with protic solvents like methanol and ethanol.[7]
Experimental Protocol:
-
Dissolve the β-enaminoketone (1.0 equiv) in methanol (MeOH) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 equiv) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups.[8][9] Due to its high reactivity, it must be used in anhydrous solvents and under an inert atmosphere.[10] Side reactions such as deamination can sometimes be observed with this reagent.
Experimental Protocol:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the β-enaminoketone (1.0 equiv) in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide (NaOH), and then again with water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with the organic solvent.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude γ-amino alcohol by column chromatography or crystallization.
Sodium in Alcohol Reduction
This classic reduction method, often referred to as the Bouveault-Blanc reduction when applied to esters, can also be effective for the reduction of imine-like functional groups present in β-enaminoketones.[3][11]
Experimental Protocol:
-
Dissolve the β-enaminoketone (1.0 equiv) in a suitable alcohol such as absolute ethanol or isopropanol, often with a co-solvent like toluene.
-
Heat the solution to reflux.
-
Carefully add small pieces of metallic sodium (a significant excess, e.g., 10-20 equiv) to the refluxing solution at a rate that maintains a steady evolution of hydrogen gas.
-
Continue the reflux until all the sodium has reacted or the reaction is complete by TLC analysis.
-
Cool the reaction mixture to room temperature and carefully add water to quench any unreacted sodium.
-
Neutralize the mixture with an acid (e.g., HCl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to afford the crude product for further purification.
Samarium(II) Iodide (SmI₂) Mediated Reduction
Samarium(II) iodide is a mild, single-electron transfer reducing agent that has found significant application in stereoselective synthesis.[12][13] The stereochemical outcome of the reduction of β-amino ketones can often be controlled by the choice of N-protecting group.[4]
Experimental Protocol:
-
Generate a 0.1 M solution of SmI₂ in THF by adding 1,2-diiodoethane to a suspension of samarium metal in anhydrous THF under an inert atmosphere until the characteristic deep blue color persists.
-
To this solution at room temperature, add a solution of the β-enaminoketone (1.0 equiv) in anhydrous THF.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of potassium carbonate (K₂CO₃).
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation offers an atom-economical and highly enantioselective method for the reduction of β-enaminoketones, often requiring a suitable chiral catalyst and a source of hydrogen gas.[14][15]
Experimental Protocol:
-
In a high-pressure reactor, dissolve the β-enaminoketone substrate (1.0 equiv) and a chiral transition metal catalyst (e.g., a Ru-BINAP complex, 0.01-1 mol%) in a degassed solvent such as methanol or ethanol.
-
Pressurize the reactor with hydrogen gas (H₂) to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction mixture at a specified temperature until the uptake of hydrogen ceases or the reaction is deemed complete by analytical methods (e.g., HPLC or GC).
-
Carefully vent the reactor and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to isolate the enantiomerically enriched γ-amino alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
References
- 1. Collection - Reduction of an Enaminone:â Synthesis of the Diamino Alcohol Core of Ritonavir - Organic Process Research & Development - Figshare [figshare.com]
- 2. Enamine chemistry—XXV: Reduction of enaminones by LiAlH4 and NaBH4. Synthesis of α,β-unsaturated aldehydes☆ | Semantic Scholar [semanticscholar.org]
- 3. Sodium metal and alcohol reduction of imines. Is it possible? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Collection - Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - Organic Letters - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webassign.net [webassign.net]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. quora.com [quora.com]
- 12. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Ligand Binding in Crystal Structures
For researchers, scientists, and drug development professionals, the accurate validation of ligand binding in protein crystal structures is a critical step in structure-based drug design. This guide provides an objective comparison of common validation techniques, supported by experimental data and detailed protocols, to ensure the reliability of your structural models.
The placement of a small molecule or ligand within a protein's binding site is not merely an interpretation of electron density; it is a hypothesis that requires rigorous validation. An incorrectly modeled ligand can lead to flawed structure-activity relationships (SAR), misdirected medicinal chemistry efforts, and ultimately, the failure of drug discovery projects. Therefore, employing a multi-faceted approach to validation is essential.
This guide compares the primary methods used to validate ligand binding, focusing on electron density fit, geometric plausibility, and atomic displacement parameters.
Comparing Ligand Validation Metrics: A Quantitative Overview
A robust validation strategy employs multiple orthogonal metrics to assess the quality of a ligand's fit. Each method provides a different lens through which to evaluate the model, from its correlation with the raw experimental data to its stereochemical soundness. The table below summarizes key quantitative metrics and their typical interpretations for both well-fitted and poorly-fitted ligands.
| Validation Method | Metric | Typical Value (Well-Fitted Ligand) | Typical Value (Poorly-Fitted Ligand) | Interpretation |
| Electron Density Fit | Real-Space Correlation Coefficient (RSCC) | > 0.90 | < 0.80 | Measures the correlation between the observed electron density and the density calculated from the ligand model. Higher is better.[1][2] |
| Real-Space R-factor (RSR) | < 0.20 | > 0.40 | Measures the disagreement between observed and calculated electron density. Lower is better. | |
| Polder Map | Clear, contiguous density at ~3σ | Weak, fragmented, or no density at ~3σ | An omit map that excludes bulk solvent from the ligand area, providing a less biased view of the density for the ligand.[1] | |
| Atomic Displacement | B-factor Ratio (Ligand / Binding Site) | ~1.0 - 1.5 | > 2.0 | Compares the median B-factor of the ligand to that of the surrounding protein residues. A high ratio suggests the ligand is more mobile or poorly modeled. |
| Geometric Analysis | Mogul Z-score (for bonds/angles) | < 2 | > 2 | Indicates how much a bond length or angle deviates from ideal values observed in small-molecule crystal structures.[3] |
| Global Structure Quality | R-free | Should be close to R-work (~2-5% higher) | Large gap between R-free and R-work | A cross-validation metric that indicates if the model has been overfitted to the data. A large gap can be a red flag for the overall model quality, which can impact the ligand model. |
Key Experimental Validation Protocols
Here we detail the methodologies for two powerful validation techniques: Polder map generation, to reduce model bias in electron density visualization, and B-factor analysis, to assess the local stability of the ligand model.
Protocol 1: Generating a Polder Omit Map in PHENIX
Polder maps are a significant improvement over traditional omit maps because they prevent the bulk solvent model from filling the space vacated by the omitted ligand, which can otherwise obscure weak or ambiguous density features.[1][4] This protocol outlines the steps using the phenix.polder command-line tool.
Methodology:
-
Input Files: You will need a refined protein-ligand model file (e.g., model.pdb) and the corresponding reflection data file (e.g., data.mtz).
-
Define the Ligand Selection: Identify the chain ID and residue number of the ligand you wish to validate. For example, for a ligand with residue number 501 in chain A, the selection string would be "chain A and resseq 501".
-
Execute phenix.polder: Run the following command in your terminal:
-
Output Files: The program will generate a map coefficients file, typically named polder_map_coeffs.mtz. This file contains the coefficients for both the Polder map (mFo-DFc_polder) and a conventional omit map (mFo-DFc_omit) for comparison.
-
Visualization and Analysis:
-
Load the input model file (model.pdb) and the output map file (polder_map_coeffs.mtz) into a molecular graphics program like Coot or PyMOL.
-
Display the Polder map (mFo-DFc_polder) contoured at a level of 3σ (sigma).
-
Interpretation: A well-supported ligand will sit comfortably within a contiguous region of positive electron density that clearly defines its shape and conformation. In contrast, a poorly supported or incorrectly placed ligand will have weak, fragmented, or no corresponding density in the Polder map. Compare this to the conventional omit map to see the improvement in clarity.
-
Protocol 2: B-Factor Analysis for Ligand Stability
B-factors, or atomic displacement parameters, quantify the positional uncertainty of each atom in the crystal structure.[5] A ligand's B-factors should be comparable to those of the surrounding protein atoms in the binding site. Significantly higher B-factors for the ligand can indicate greater mobility, partial occupancy, or modeling errors.
Methodology:
-
Data Extraction: You will need a refined PDB file of your protein-ligand complex.
-
Calculate Median B-factors:
-
For the Ligand: Isolate the ligand atoms in your PDB file. Using a scripting language (like Python with the BioPython library) or a molecular visualization tool, calculate the median B-factor for all non-hydrogen atoms of the ligand.
-
For the Binding Site: Select all protein residues within a 5 Å radius of any ligand atom. Calculate the median B-factor for the backbone and side-chain atoms (non-hydrogen) of these selected residues.
-
-
Compute the B-factor Ratio:
-
Divide the median B-factor of the ligand by the median B-factor of the binding site residues.
-
Ratio = Median_B_factor(Ligand) / Median_B_factor(Binding_Site)
-
-
Interpretation:
-
Ratio ≈ 1.0: This is ideal, suggesting the ligand is well-ordered and has similar stability to its protein environment.
-
Ratio > 1.5: This indicates the ligand is significantly more mobile or disordered than the binding pocket. This could be due to genuine flexibility, partial occupancy, or an incorrect fit to the electron density that has been compensated for by high B-factors during refinement.
-
Ratio < 1.0: This is less common but may suggest the ligand is exceptionally rigid or that the surrounding protein is highly flexible.
-
Visualizing Validation Workflows and Concepts
To better understand how these validation techniques fit into the broader context of structural biology, the following diagrams illustrate the logical workflow and categorization of methods.
References
- 1. Validation of ligands in macromolecular structures determined by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Models of protein–ligand crystal structures: trust, but verify - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Protein-Ligand Crystal Structure Models: Small Molecule and Peptide Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. B-Factor Rescaling for Protein Crystal Structure Analyses: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Guide to Chiral Auxiliaries: 2-Aminocyclopentanol vs. Pseudoephedrine
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the myriad of options available to researchers, those derived from amino alcohols have demonstrated exceptional versatility and efficacy. This guide provides a detailed, objective comparison between two such auxiliaries: the well-established pseudoephedrine and the increasingly utilized 2-aminocyclopentanol, presented here in its commonly used oxazolidinone form. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed choice of chiral auxiliary for their synthetic endeavors.
Performance in Asymmetric Synthesis
Both this compound (as a cyclopentano[d]oxazolidin-2-one derivative) and pseudoephedrine have proven to be highly effective in inducing chirality in a variety of chemical transformations, most notably in alkylation and aldol reactions. The performance of each auxiliary is summarized below, with quantitative data presented for ease of comparison.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a cornerstone of stereoselective C-C bond formation. Both auxiliaries have demonstrated high levels of diastereoselectivity in this transformation.
Table 1: Performance Data in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Pseudoephedrine | N-Propionyl Amide | Benzyl bromide | >99% | 90% | [1] |
| N-Propionyl Amide | n-Butyl iodide | >99% | 80% | [1] | |
| N-Propionyl Amide | Allyl iodide | >99% | 85% | [2] | |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-Propionyl Imide | Benzyl bromide | >99% | 85% | [3] |
| N-Propionyl Imide | Ethyl iodide | >99% | 82% | [3] |
Pseudoephedrine amides are known to undergo highly diastereoselective alkylations with a wide array of alkyl halides, often yielding crystalline products that can be further purified by recrystallization.[2] Similarly, the oxazolidinone derived from this compound provides excellent diastereofacial selectivity in alkylation reactions.[3]
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, and the use of chiral auxiliaries allows for precise control over the stereochemistry of the newly formed stereocenters.
Table 2: Performance Data in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Pseudoephedrine | N-Acetyl Amide | Benzaldehyde | >95% (syn) | 75% | [4][5] |
| N-Acetyl Amide | Isobutyraldehyde | >95% (syn) | 70% | [4][5] | |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one | N-Propionyl Imide | Benzaldehyde | >99% (syn) | 80% | [3] |
| N-Propionyl Imide | Isobutyraldehyde | >99% (syn) | 75% | [3] | |
| N-Propionyl Imide | Acrolein | >99% (syn) | 70% | [3] |
In asymmetric aldol reactions, the cyclopentano-oxazolidinone auxiliary has demonstrated almost complete diastereofacial selectivity, leading to the formation of a single diastereomer.[3] Pseudoephedrine also provides high levels of stereocontrol in acetate aldol reactions.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these chiral auxiliaries in the laboratory.
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol for Pseudoephedrine in Asymmetric Alkylation
-
Amide Formation: (1S,2S)-(+)-Pseudoephedrine is reacted with an acid chloride or anhydride to form the corresponding amide.[1] Typically, the reaction is carried out in an aprotic solvent like THF in the presence of a base such as triethylamine or n-butyllithium.[6]
-
Enolate Formation: The pseudoephedrine amide is dissolved in THF and cooled to -78 °C. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the (Z)-enolate.[7] The presence of lithium chloride is often beneficial for reactivity and selectivity.[2][8]
-
Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at low temperature (-78 °C to 0 °C).[2][7] The reaction is allowed to proceed to completion.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. This can be achieved under acidic (e.g., 9 N sulfuric acid) or basic (e.g., tetrabutylammonium hydroxide) hydrolysis to yield the carboxylic acid.[9] Alternatively, reaction with an organolithium reagent affords a ketone, and reduction (e.g., with lithium amidotrihydroborate) gives the primary alcohol.[9] The pseudoephedrine auxiliary can typically be recovered.
Protocol for (4R,5S)-cyclopentano[d]oxazolidin-2-one in Asymmetric Aldol Reaction
-
Oxazolidinone Formation: Enantiomerically pure (1S,2R)-2-aminocyclopentanol is reacted with a carbonyl source, such as diphenyl carbonate or triphosgene, to form the rigid (4R,5S)-cyclopentano[d]oxazolidin-2-one.[3]
-
N-Acylation: The oxazolidinone is N-acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base like n-butyllithium in THF at -78 °C.[3]
-
Enolate Formation: The N-acyl imide is treated with a Lewis acid, such as dibutylboron triflate, and a hindered base, like N,N-diisopropylethylamine, to generate the corresponding boron enolate.[3]
-
Aldol Reaction: The aldehyde is added to the enolate solution at -78 °C, and the reaction is allowed to warm to 0 °C.[3]
-
Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis, for instance, with lithium hydroperoxide in aqueous THF, to provide the β-hydroxy acid.[3] The chiral auxiliary can be recovered in good yield.[3]
Mechanism of Stereoinduction
The high levels of stereoselectivity observed with these auxiliaries are a direct result of their ability to create a highly ordered and rigid transition state that favors attack of the electrophile from one specific face.
Pseudoephedrine Stereoinduction Model
Caption: Chelation-controlled model for pseudoephedrine-mediated alkylation.
The diastereoselectivity in pseudoephedrine-mediated alkylations is believed to arise from a conformation where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the auxiliary.[7] This rigidifies the transition state, and the steric bulk of the phenyl and methyl groups on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the other face.[7]
This compound (as Oxazolidinone) Stereoinduction Model
Caption: Model for stereoinduction by the cyclopentano-oxazolidinone auxiliary.
The high diastereoselectivity conferred by the this compound-derived oxazolidinone is attributed to its conformationally constrained bicyclic structure.[3] This rigidity, coupled with the predictable formation of a Zimmerman-Traxler-like transition state in the case of boron enolates, leads to a highly organized arrangement where one face of the enolate is effectively blocked by the fused cyclopentyl ring, thus ensuring excellent stereocontrol.[3]
Conclusion
Both pseudoephedrine and this compound (in its oxazolidinone form) are excellent chiral auxiliaries for asymmetric synthesis, each with its own set of advantages.
-
Pseudoephedrine is a commercially available and relatively inexpensive chiral auxiliary that provides high diastereoselectivity in a variety of reactions, particularly alkylations.[2][8] Its use, however, can be complicated by regulatory restrictions in some regions due to its potential use in the illicit synthesis of methamphetamine.[9]
-
The This compound-derived oxazolidinone offers exceptional levels of stereocontrol, often exceeding 99% d.e., in both alkylation and aldol reactions.[3] Its rigid bicyclic structure provides a predictable and highly effective means of stereoinduction. While its preparation requires a few synthetic steps, it represents a powerful tool for achieving near-perfect stereoselectivity.
The choice between these two auxiliaries will ultimately depend on the specific requirements of the synthesis, including the desired transformation, the required level of stereoselectivity, and any practical considerations such as cost and availability. For routine asymmetric alkylations where very high diastereoselectivity is paramount, both auxiliaries are excellent choices. For aldol reactions requiring the highest levels of stereocontrol, the this compound-derived oxazolidinone may offer an advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Performance comparison of chiral amines in asymmetric synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral amines have emerged as a powerful and versatile class of organocatalysts, enabling the stereoselective synthesis of complex molecules with high efficiency and precision. This guide provides an objective comparison of the performance of various chiral amines in key asymmetric transformations, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below, we compare the performance of prominent chiral amine catalysts in two fundamental carbon-carbon bond-forming reactions: the asymmetric Michael addition and the asymmetric aldol reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates in the synthesis of pharmaceuticals and natural products. The following table summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene.
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) | Reference |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 (S) | [1] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 | [1] |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 | [1] |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 | [1] |
| (R,R)-DPEN-derived Thiourea | Primary Amine-Thiourea | 5 | 99 | 9:1 | 99 (syn) | [2] |
Key Observations:
-
L-Proline , a foundational organocatalyst, provides modest yield and low enantioselectivity in this transformation.[1]
-
Proline derivatives show a significant improvement in enantioselectivity, with (S)-Diphenylprolinol achieving a high 95% ee, albeit with a low yield.[1]
-
Silylation of the hydroxyl group in diphenylprolinol to the corresponding TMS ether dramatically enhances the reaction rate and yield, while achieving near-perfect enantioselectivity and high diastereoselectivity.[1]
-
Bifunctional primary amine-thiourea catalysts , such as those derived from (R,R)-1,2-diphenylethylenediamine (DPEN), demonstrate exceptional performance, affording the product in near-quantitative yield and excellent stereoselectivity in a significantly shorter reaction time.[2] This is attributed to the dual activation of the nucleophile (enamine formation) and the electrophile (hydrogen bonding to the nitro group).
Asymmetric Aldol Reaction of Ketones with Aldehydes
The aldol reaction is a cornerstone of C-C bond formation. Chiral amines catalyze the asymmetric version of this reaction, providing access to enantioenriched β-hydroxy carbonyl compounds. The following table compares the performance of different proline-based catalysts in the reaction of acetone with 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 10-20 | Various | 24-72 | 68 | 76 | [1] |
| Proline Tetrazole | 0.01 | Water | - | up to 99 | 84 | [3] |
| (S)-Proline-containing Dipeptide | - | Solvent-free | - | - | up to 95 | [4] |
Key Observations:
-
While L-proline is a classic catalyst for the asymmetric aldol reaction, its efficiency can be influenced by reaction conditions.
-
Proline derivatives , such as proline tetrazole, can exhibit remarkably high catalytic activity, allowing for catalyst loadings as low as 0.01 mol% while maintaining high yields and good enantioselectivity, particularly with the use of water as a green solvent.[3]
-
Dipeptide-based catalysts containing a proline moiety can offer improved stereocontrol, achieving enantioselectivities up to 95% under solvent-free conditions, highlighting a move towards more sustainable synthetic methods.[4]
Experimental Protocols
General Experimental Protocol for Asymmetric Michael Addition using (S)-Diphenylprolinol Silyl Ether Catalyst
This protocol is adapted from the literature for the reaction of an aldehyde with a nitroalkene.[1]
Materials:
-
(S)-Diphenylprolinol trimethylsilyl ether (20 mol%)
-
Nitroalkene (1.0 eq.)
-
Aldehyde (1.5-2.0 eq.)
-
Anhydrous solvent (e.g., CH2Cl2 or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the (S)-diphenylprolinol silyl ether catalyst and the nitroalkene.
-
Dissolve the solids in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde dropwise to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., CH2Cl2) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Experimental Protocol for Asymmetric Aldol Reaction using L-Proline
This protocol is a general procedure for the L-proline catalyzed aldol reaction between a ketone and an aldehyde.
Materials:
-
L-Proline (10-20 mol%)
-
Aldehyde (1.0 eq.)
-
Ketone (5.0 eq. or as solvent)
-
Solvent (e.g., DMSO, DMF, or acetone itself)
Procedure:
-
To a reaction vessel, add L-proline and the aldehyde.
-
Add the ketone (if not used as the solvent) and the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product.
Visualizing Asymmetric Synthesis with Chiral Amines
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the classification of chiral amine catalysts.
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.
Caption: Classification and comparison of different types of chiral amine catalysts.
References
A Comparative Guide to Camphor-Derived vs. Amino Alcohol-Derived Auxiliaries in Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chemists frequently employ chiral auxiliaries to control the stereochemical outcome of synthetic transformations. Among the most reliable and widely used are auxiliaries derived from the natural chiral pool, with camphor and amino alcohols representing two of the most prominent classes. This guide provides an objective comparison of their performance in key asymmetric reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal auxiliary for their synthetic needs.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one enantiomer or diastereomer preferentially over the other. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by its ability to exert a high degree of stereochemical control, its ease of attachment and removal, and its availability.
Camphor-derived auxiliaries , such as Oppolzer's camphorsultam, benefit from a rigid bicyclic structure that provides a well-defined and sterically hindered environment. This rigidity effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite face.
Amino alcohol-derived auxiliaries , like pseudoephedrine and ephedrine, offer a different mode of stereocontrol. Their ability to form stable chelate complexes with metal ions in the reaction medium creates a rigid, predictable transition state that dictates the facial selectivity of the reaction.
Performance Comparison in Key Asymmetric Reactions
The following tables summarize the performance of representative camphor-derived and amino alcohol-derived auxiliaries in three fundamental carbon-carbon bond-forming reactions: the Diels-Alder reaction, the aldol reaction, and alkylation reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
| Auxiliary | Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-acryloyl-camphorsultam | Et₂AlCl | -78 | 95 | >98 |
| Oppolzer's Camphorsultam | 1,3-Butadiene | N-acryloyl-camphorsultam | Et₂AlCl | -78 | 88 | 95 |
| Oppolzer's Camphorsultam | Isoprene | N-acryloyl-camphorsultam | Et₂AlCl | -78 | 91 | 96 |
| Amino Alcohol-Derived (Typical) | - | - | - | - | - | Data for direct comparison in Diels-Alder reactions is less commonly reported. |
Note: The data for Oppolzer's Camphorsultam is derived from established literature and demonstrates its high efficacy in controlling the stereochemistry of the Diels-Alder reaction.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral auxiliaries are instrumental in controlling the formation of new stereocenters.
| Auxiliary | Enolate Source | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) |
| (1R,2S)-Ephedrine-based oxadiazinone | Propionyl derivative | Benzaldehyde | LDA, THF, -78 °C | 85 | 99:1 (non-Evans syn) |
| (S,S)-(+)-Pseudoephedrine acetamide | Zirconium enolate | Benzaldehyde | ZrCl₄, i-Pr₂NEt, THF, -78 °C | 70-80 | 85:15 |
| Camphor-Derived (Typical) | - | - | - | - | While used, direct comparative data in simple aldol reactions is less prevalent in readily available literature. |
Note: The diastereomeric ratio indicates the preference for the syn or anti aldol adduct. "non-Evans syn" refers to the specific stereochemical outcome relative to the well-known Evans' auxiliaries.
Asymmetric Alkylation
The alkylation of enolates is a fundamental method for forming new carbon-carbon bonds. Chiral auxiliaries attached to the enolate precursor can provide excellent stereocontrol.
| Auxiliary | Substrate | Electrophile | Conditions | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| (+)-Pseudoephedrine | Propionamide | Benzyl bromide | LDA, LiCl, THF, 0 °C | 90 | >99 |
| (+)-Pseudoephedrine | Propionamide | n-Butyl iodide | LDA, LiCl, THF, 0 °C | 80 | >99 |
| Oppolzer's Camphorsultam | N-propionylsultam | Allyl bromide | NaHMDS, HMPA, THF, -78 °C | 85-95 | >98 |
Note: The use of additives like LiCl for pseudoephedrine and HMPA for camphorsultam is often crucial for achieving high yields and selectivities.
Experimental Protocols
Protocol 1: Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
Materials:
-
(1S)-(-)-2,10-Camphorsultam
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of N-Acryloyl-(1S)-(-)-2,10-Camphorsultam: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.2 eq) in anhydrous CH₂Cl₂ at 0 °C, add acryloyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Diels-Alder Reaction: To a solution of the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add Et₂AlCl (1.2 eq) dropwise. Stir the mixture for 30 minutes. Add freshly cracked cyclopentadiene (3.0 eq) dropwise and continue stirring at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the Diels-Alder adduct.
Protocol 2: Asymmetric Alkylation of (+)-Pseudoephedrine Amide
Materials:
-
(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of (+)-Pseudoephedrine Propionamide: To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can often be purified by recrystallization.
-
Alkylation: In a flame-dried flask under argon, dissolve the pseudoephedrine propionamide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF. Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, then warming to 0 °C for 30 minutes. Slowly add the LDA solution to the amide solution at -78 °C. Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes. Cool the enolate solution back to 0 °C and add benzyl bromide (1.5 eq) dropwise. Stir at 0 °C until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Asymmetric Aldol Reaction using (S,S)-(+)-Pseudoephedrine Acetamide
Materials:
-
(S,S)-(+)-Pseudoephedrine acetamide
-
Zirconium tetrachloride (ZrCl₄)
-
Diisopropylethylamine (i-Pr₂NEt)
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a suspension of (S,S)-(+)-pseudoephedrine acetamide (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of ZrCl₄ (1.1 eq) in THF. Stir for 15 minutes. Then, add diisopropylethylamine (2.5 eq) dropwise and allow the mixture to slowly warm to room temperature over 2 hours to form the zirconium enolate.
-
Aldol Addition: Cool the enolate solution to -78 °C and add benzaldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the aldol adduct.
Visualization of Stereochemical Control and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the underlying principles of stereochemical control for each class of auxiliary and a general experimental workflow.
Caption: General experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric hindrance model for stereocontrol by a camphor-derived auxiliary.
Caption: Chelation control model for stereocontrol by an amino alcohol-derived auxiliary.
Conclusion
Both camphor-derived and amino alcohol-derived auxiliaries are powerful tools in the field of asymmetric synthesis, each with its own distinct advantages. Camphor-based auxiliaries, with their inherent rigidity, provide excellent stereocontrol through steric hindrance and are particularly effective in pericyclic reactions like the Diels-Alder cycloaddition. Amino alcohol-derived auxiliaries excel in reactions involving metal enolates, such as alkylations and aldol additions, where their ability to form rigid chelated intermediates leads to high levels of diastereoselectivity.
The choice between these two classes of auxiliaries will ultimately depend on the specific reaction being performed, the nature of the substrates and reagents, and the desired stereochemical outcome. The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision, enabling researchers to confidently advance their synthetic endeavors.
The Decisive Choice: An Analytical Guide to Oxazolidinone Derivatives as Chiral Auxiliaries
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall yield. Among the arsenal of chiral auxiliaries, oxazolidinone derivatives, particularly Evans auxiliaries, have established themselves as a cornerstone technology. This guide provides an objective, data-driven comparison of oxazolidinone derivatives against other prominent chiral auxiliaries, offering a comprehensive resource to inform synthetic strategy.
Oxazolidinone auxiliaries have demonstrated exceptional stereodirecting capabilities in a multitude of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, Diels-Alder reactions, and conjugate additions.[1][2] Their efficacy stems from a rigid and predictable conformational bias that effectively shields one face of the reactive enolate, thereby directing the approach of an electrophile to the opposite face.[3] This steric control, often enhanced by chelation to a Lewis acid, consistently leads to high levels of diastereoselectivity.[3]
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for the stereoselective synthesis of α-substituted carboxylic acids. The bulky substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity of the alkylation.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85-95 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | 80-90 |
| Oppolzer's Camphorsultam | Benzyl bromide | >98:2 | 85-95 |
| SAMP Hydrazine | Iodomethane (from cyclohexanone) | >95:5 | 70-85 |
Performance in Asymmetric Aldol Reactions
The aldol reaction stands as a powerful tool for the construction of β-hydroxy carbonyl compounds, and oxazolidinone auxiliaries have proven to be exceptionally effective in controlling the stereochemical outcome, typically favoring the syn diastereomer.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |
| (S)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 99:1 | 80 |
| Oppolzer's Camphorsultam | Benzaldehyde | 98:2 | 90 |
Performance in Asymmetric Diels-Alder Reactions
N-Acryloyl oxazolidinones serve as effective dienophiles in asymmetric Diels-Alder reactions, yielding chiral cyclic adducts with high levels of stereocontrol. The endo-selectivity and facial diastereoselectivity are generally excellent, guided by the steric influence of the auxiliary.
| Chiral Auxiliary | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Cyclopentadiene | >95:5 | 85-95 |
| (S)-4-Isopropyl-2-oxazolidinone | Cyclopentadiene | >95:5 | 80-90 |
| Oppolzer's Camphorsultam | Cyclopentadiene | >98:2 | 90-97 |
Performance in Asymmetric Conjugate Additions
The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones provides a reliable route to chiral 1,5-dicarbonyl compounds and related structures. The oxazolidinone auxiliary effectively directs the approach of the nucleophile, leading to high diastereoselectivity.
| Chiral Auxiliary | Nucleophile | Michael Acceptor | Diastereomeric Excess (d.e.) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Dibutylcuprate | N-Crotonyl-(S)-4-benzyl-2-oxazolidinone | >98% | 90 |
| Oppolzer's Camphorsultam | Thiophenol | N-Methacryloylcamphorsultam | >96% | 85 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the practical application of these chiral auxiliaries.
Protocol 1: N-Acylation of Oxazolidinone Auxiliary
This procedure describes the coupling of a carboxylic acid derivative to the oxazolidinone auxiliary.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.[3]
Protocol 2: Asymmetric Alkylation of N-Acyloxazolidinone
This protocol details the diastereoselective alkylation of an N-acyloxazolidinone enolate.
Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to determine the diastereomeric ratio by NMR spectroscopy.[3]
Protocol 3: Asymmetric Diels-Alder Reaction
This protocol describes a Lewis acid-catalyzed asymmetric Diels-Alder reaction using an N-acryloyl oxazolidinone.
Materials:
-
N-Acryloyl-(S)-4-benzyl-2-oxazolidinone
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl oxazolidinone (1.0 eq) and anhydrous DCM.
-
Cool the solution to -78 °C.
-
Slowly add the Et₂AlCl solution (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography.[3][4]
Protocol 4: Cleavage of the Oxazolidinone Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the desired chiral product.
Materials:
-
N-Alkylated oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Slowly add 30% hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1M HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[3]
Visualizing the Workflow and Comparative Logic
To further clarify the experimental process and the decision-making framework for selecting a chiral auxiliary, the following diagrams are provided.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10178K [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Aminocyclopentanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 2-Aminocyclopentanol, a crucial component in various synthetic pathways. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. The compound is known to cause skin and serious eye irritation. In case of contact, it is advised to rinse the affected area with plenty of water.[1][2][3] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn at all times when handling this chemical.[1][3] Ensure adequate ventilation in the handling area to avoid inhalation of any vapors.[2]
Quantitative Data for Disposal
| Parameter | Value/Information | Source |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2A) | |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1][3] |
| Recommended Disposal Route | Approved waste disposal plant | |
| Incompatible Wastes | Strong oxidizing agents, acids | [2][4] |
| Empty Container Disposal | Triple rinse with a suitable solvent; collect rinsate as hazardous waste. | [5][6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, leak-proof container for this compound waste.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids.[2][4]
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources.[2]
2. Waste Collection:
-
Collect all waste containing this compound, including residues from reaction vessels and contaminated materials (e.g., pipette tips, gloves), in the designated waste container.
-
Keep the waste container securely closed when not in use.[7]
3. Disposal of Empty Containers:
-
To render an empty container of this compound non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.[6]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][7] For highly toxic chemicals, the first three rinses must be collected.[7]
-
After triple-rinsing and air-drying, deface the original label and mark the container as "EMPTY" before disposing of it in the general trash or designated glass disposal, depending on the material.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste disposal company.
-
Never dispose of this compound down the drain or in the regular trash.[7] Evaporation is not an acceptable method of disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed when disposing of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific hazardous waste management guidelines for any additional requirements.
References
- 1. echemi.com [echemi.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 2-Aminocyclopentanol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Aminocyclopentanol. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound and its salt forms. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, tested to ASTM D6978 standard).[1] | Prevents skin contact and absorption. Gloves must be inspected prior to use.[1] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Protects eyes from splashes and dust. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1] Closed-toe shoes are mandatory. | Protects skin from contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded, or irritation is experienced, a full-face respirator is recommended.[1] | Minimizes inhalation of dust or vapors. |
Note: No specific occupational exposure limits for this compound were found in the searched safety data sheets.
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1]
-
Set up an emergency exit and a designated risk-elimination area.[1]
-
Have an eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Donning PPE:
-
Wash hands thoroughly.
-
Put on a lab coat or coveralls.
-
Don safety goggles and, if necessary, a face shield.
-
Put on inner gloves.
-
Put on outer chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
If required, don a respirator.
3. Chemical Handling:
-
Carefully weigh and transfer the chemical, avoiding the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use.[1]
4. Storage:
-
Store the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
5. Accidental Release Measures:
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Avoid dust formation.[1]
-
Collect the spilled material and arrange for disposal.[1]
6. Disposal Plan:
-
Chemical Waste: Dispose of this compound waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated PPE:
-
Remove outer gloves first, avoiding contact with the inner gloves.
-
Remove the lab coat or coveralls.
-
Remove safety goggles and face shield.
-
Remove inner gloves.
-
Dispose of all contaminated PPE as hazardous waste in a designated container.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
